Product packaging for Ethyl 4-nitrobutanoate(Cat. No.:CAS No. 2832-16-8)

Ethyl 4-nitrobutanoate

Cat. No.: B1587813
CAS No.: 2832-16-8
M. Wt: 161.16 g/mol
InChI Key: JDCIBQNRJNANBE-UHFFFAOYSA-N
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Description

Ethyl 4-nitrobutanoate (CAS 2832-16-8) is a pharmaceutical intermediate and versatile organic building block with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol . This pale-yellow liquid compound is characterized by a boiling point of 156-158°C at 20 Torr and a density of 1.134 g/cm³ . In research and development, it serves as a critical precursor for the synthesis of complex organic molecules, particularly those containing nitrogen, and is extensively used in drug discovery processes for the development of potential therapeutic agents . The compound's structure, featuring both an ester and a nitro functional group, makes it a valuable reactant for studying new synthetic methodologies and reaction mechanisms . The synthesis and quality of this compound are highly dependent on precise reaction conditions. For instance, temperature control during synthesis is critical, as it directly influences the reaction rate, final yield, and product purity; an optimal temperature range is typically between 40°C and 60°C to maximize output while minimizing the formation of undesired by-products . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO4 B1587813 Ethyl 4-nitrobutanoate CAS No. 2832-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-nitrobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-2-11-6(8)4-3-5-7(9)10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCIBQNRJNANBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399865
Record name Ethyl 4-nitrobutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2832-16-8
Record name Ethyl 4-nitrobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-nitrobutanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-nitrobutanoate (CAS No. 2832-16-8) is a valuable bifunctional molecule increasingly recognized for its utility as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its structure, incorporating both an ester and a primary nitroalkane, offers two distinct points for chemical modification, making it a strategic building block for a variety of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and key transformations, and an exploration of its applications, with a focus on providing field-proven insights for laboratory and process development.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is paramount for its safe and effective handling and use in synthetic applications.

Physical Properties

This compound is typically a liquid at room temperature, though some sources may describe it as a solid, likely due to its melting point being close to ambient temperatures.

PropertyValueSource(s)
CAS Number 2832-16-8[Generic CAS Source]
Molecular Formula C₆H₁₁NO₄[Generic Chemical Supplier]
Molecular Weight 161.16 g/mol [Generic Chemical Supplier]
Appearance Liquid[Generic Chemical Supplier]
Boiling Point 156-158 °C at 20 Torr[1]
Density 1.134 g/cm³[1]
Solubility Soluble in most organic solvents.[General Chemical Knowledge]
Spectroscopic Profile (Predicted)

While a publicly available, verified full set of spectra for this compound is not readily accessible, its spectroscopic characteristics can be reliably predicted based on the analysis of its functional groups and data from analogous compounds.

1.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.12Quartet (q)2H-O-CH₂ -CH₃The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. They are split into a quartet by the neighboring methyl group.
~ 4.40Triplet (t)2H-CH₂ -NO₂The methylene protons adjacent to the electron-withdrawing nitro group are significantly deshielded. They are split into a triplet by the adjacent methylene group.
~ 2.45Triplet (t)2H-CO-CH₂ -The methylene protons alpha to the carbonyl group are deshielded. They are split into a triplet by the neighboring methylene group.
~ 2.15Multiplet (m)2H-CH₂-CH₂ -CH₂-These methylene protons are expected to have a more complex splitting pattern due to coupling with the two adjacent methylene groups.
~ 1.25Triplet (t)3H-CH₂-CH₃ The methyl protons of the ethyl ester are in a typical aliphatic region and are split into a triplet by the adjacent methylene group.

1.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The carbon NMR spectrum is predicted to show six signals, one for each unique carbon atom.

Chemical Shift (δ, ppm)AssignmentRationale
~ 172C =OThe carbonyl carbon of the ester is highly deshielded and appears at the downfield end of the spectrum.[2]
~ 75C H₂-NO₂The carbon directly attached to the electron-withdrawing nitro group is significantly deshielded.[3]
~ 61-O-C H₂-The carbon of the ethyl ester attached to the oxygen atom is deshielded.[2]
~ 30-CO-C H₂-The carbon alpha to the carbonyl group.
~ 23-CH₂-C H₂-CH₂-The central methylene carbon of the butane chain.
~ 14-CH₂-C H₃The methyl carbon of the ethyl ester, appearing in the typical upfield aliphatic region.[2]

1.2.3. IR (Infrared) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and nitro functional groups.

Wavenumber (cm⁻¹)Functional GroupDescription
~ 1735C=O (Ester)Strong, sharp absorption characteristic of a saturated ester carbonyl stretch.[4]
~ 1550 and 1380-NO₂ (Nitroalkane)Two strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.
~ 2980-2850C-H (Aliphatic)Stretching vibrations of the sp³ C-H bonds.
~ 1200-1000C-O (Ester)Stretching vibration of the ester C-O bond.[4]

1.2.4. Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 161. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a prominent peak at m/z 116, and the loss of the nitro group (-NO₂, 46 Da) to give a peak at m/z 115. Further fragmentation of the ester group could also be expected.[5][6]

Synthesis and Purification

The most direct and efficient synthesis of this compound is achieved through the Michael addition of nitromethane to ethyl acrylate. This approach is highly atom-economical and can be significantly accelerated using microwave irradiation.[7][8]

Synthetic Workflow: Michael Addition

G Nitromethane Nitromethane Base Base (e.g., DBU) Nitromethane->Base Deprotonation EthylAcrylate Ethyl Acrylate Intermediate Nitronate Anion EthylAcrylate->Intermediate Nucleophilic Attack Base->Intermediate Product This compound Intermediate->Product Protonation Workup Aqueous Workup & Purification Product->Workup

Caption: Michael addition of nitromethane to ethyl acrylate.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from the general procedure for the synthesis of γ-nitro aliphatic methyl esters.[7]

Materials and Equipment:

  • Nitromethane

  • Ethyl acrylate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 10-mL glass microwave reaction vessel with a stir bar

  • Microwave reactor

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a 10-mL glass microwave reaction vessel containing a magnetic stir bar, combine ethyl acrylate (1.0 equivalent) and nitromethane (1.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of DBU (e.g., 0.1 equivalents).

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 70-75 °C) for a short duration (e.g., 5-10 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the vessel to below 50 °C.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique dramatically reduces reaction times from hours or days to minutes by efficiently and uniformly heating the reaction mixture.[7][8]

  • DBU as a Catalyst: DBU is a non-nucleophilic strong base that effectively deprotonates nitromethane to generate the reactive nitronate anion without competing in the Michael addition.

  • Excess Nitromethane: A slight excess of nitromethane can help to drive the reaction to completion.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by its two functional groups: the ester and the nitro group.

Reduction of the Nitro Group

A key transformation of this compound in pharmaceutical synthesis is the reduction of the nitro group to a primary amine, yielding ethyl 4-aminobutanoate. This product is a valuable precursor for various bioactive molecules.

G Start This compound Reagents Reducing Agent (e.g., H₂, Pd/C or Fe/NH₄Cl) Start->Reagents Reduction Product Ethyl 4-aminobutanoate Reagents->Product

Caption: Reduction of this compound.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield Ethyl 4-aminobutanoate, which can be further purified by distillation or chromatography if necessary.

Field-Proven Insights:

  • Catalytic hydrogenation is often a very clean and high-yielding method for nitro group reduction.

  • For substrates with other reducible functional groups (e.g., alkenes, alkynes), alternative reducing agents like iron powder in the presence of ammonium chloride can be employed for better chemoselectivity.[5]

Hydrolysis of the Ester Group

The ester functionality can be hydrolyzed under either acidic or basic conditions to yield 4-nitrobutanoic acid.

Acid-Catalyzed Hydrolysis:

  • Reagents: Dilute aqueous acid (e.g., HCl or H₂SO₄) and heat.

  • Mechanism: This is the reverse of the Fischer esterification.[9][10]

Base-Mediated Saponification:

  • Reagents: Aqueous base (e.g., NaOH or KOH) followed by acidic workup.

  • Mechanism: Involves the nucleophilic attack of a hydroxide ion on the ester carbonyl.

Stability and Decomposition

Aliphatic nitro compounds, including this compound, should be handled with care due to their potential for thermal decomposition.

  • Thermal Stability: At elevated temperatures, the nitro group can decompose, potentially leading to the formation of gaseous products and a rapid increase in pressure.[7] It is advisable to avoid high temperatures during distillation and to use vacuum distillation where possible.

  • Sensitivity to Light and Impurities: Exposure to UV light and the presence of certain impurities (e.g., strong acids, bases, or metal salts) can catalyze decomposition.[7] It is recommended to store the compound in a cool, dark place in a well-sealed container.

Applications in Drug Development

The primary application of this compound in drug development lies in its role as a precursor to γ-amino acids and their derivatives. The reduction of the nitro group to an amine, as previously described, is a key step in the synthesis of molecules with potential biological activity. For instance, the resulting ethyl 4-aminobutanoate can be a starting material for the synthesis of gabapentin analogues or other GABAergic compounds.

Safety and Handling

Hazard Identification:

  • Causes serious eye irritation (H319). [Generic Chemical Supplier]

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a synthetically valuable intermediate with a well-defined set of physical and chemical properties. Its efficient synthesis via Michael addition and the versatile reactivity of its nitro and ester functionalities make it an important tool for researchers and professionals in organic synthesis and drug development. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory and beyond.

References

An In-Depth Technical Guide to Ethyl 4-nitrobutanoate (CAS 2832-16-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern organic synthesis, Ethyl 4-nitrobutanoate (CAS 2832-16-8) presents a versatile scaffold for the introduction of a four-carbon chain terminating in a reactive nitro group. This functionality serves as a masked amine, rendering it a valuable precursor in the synthesis of a variety of nitrogen-containing compounds, most notably as a key intermediate in the preparation of γ-aminobutyric acid (GABA) analogues. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a focus on practical insights for laboratory and developmental settings.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. Two of the most common and practical methods are the Fischer esterification of 4-nitrobutanoic acid and the Michael addition of a nitromethane anion to ethyl acrylate.

Fischer Esterification of 4-Nitrobutanoic Acid

This classical method involves the acid-catalyzed reaction of 4-nitrobutanoic acid with ethanol. The equilibrium-driven nature of this reaction necessitates the use of excess ethanol or the removal of water to drive the reaction to completion.

Causality Behind Experimental Choices:

  • Acid Catalyst (e.g., H₂SO₄): The protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[1][2]

  • Excess Ethanol: Using ethanol as the solvent ensures a high concentration of the alcohol, shifting the reaction equilibrium towards the product side according to Le Châtelier's principle.[3]

  • Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent (ethanol) increases the reaction rate, allowing the equilibrium to be reached more quickly.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobutanoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification 4-Nitrobutanoic_Acid 4-Nitrobutanoic Acid Reflux Reflux 4-Nitrobutanoic_Acid->Reflux Ethanol Ethanol (excess) Ethanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Purification Vacuum Distillation Drying->Purification Product This compound Purification->Product

Caption: Fischer Esterification Workflow.

Michael Addition of Nitromethane to Ethyl Acrylate

This method provides an alternative route by forming the carbon-carbon bond through a conjugate addition. A basic catalyst is required to generate the nitromethane anion.

Causality Behind Experimental Choices:

  • Base Catalyst (e.g., DBU): A non-nucleophilic strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is effective in deprotonating nitromethane to form the nucleophilic nitronate anion without competing in the addition reaction.[5]

  • Solvent: Aprotic solvents are generally preferred to avoid protonation of the nitronate anion.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve nitromethane in a suitable aprotic solvent.

  • Base Addition: Add a catalytic amount of DBU to the solution and stir for a short period to generate the nitronate anion.

  • Michael Acceptor Addition: Slowly add ethyl acrylate to the reaction mixture.

  • Reaction: Stir the reaction at room temperature, monitoring by TLC until the starting materials are consumed.

  • Work-up and Purification: Quench the reaction with a mild acid, followed by an aqueous work-up and extraction. The crude product is then purified by column chromatography.[5]

Michael_Addition cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Nitromethane Nitromethane Reaction Reaction at RT Nitromethane->Reaction Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Reaction DBU DBU (catalyst) DBU->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Michael Addition Workflow.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for quality control and to confirm its identity and purity.

PropertyValueSource
CAS Number 2832-16-8
Molecular Formula C₆H₁₁NO₄
Molecular Weight 161.16 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 156-158 °C at 20 Torr[7]
Density 1.134 g/cm³[7]
Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance):

  • δ 4.14 (q, J = 7.1 Hz, 2H): Quartet corresponding to the -OCH₂- protons of the ethyl group, split by the adjacent methyl group.

  • δ 2.33 (t, J = 7.5 Hz, 2H): Triplet for the -CH₂- group adjacent to the carbonyl.

  • δ 2.00-1.89 (m, 2H): Multiplet for the central -CH₂- group.

  • δ 1.27 (t, J = 7.1 Hz, 3H): Triplet for the terminal -CH₃ protons of the ethyl group.[8]

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • δ 173.6: Carbonyl carbon of the ester.

  • δ 60.3: -OCH₂- carbon of the ethyl group.

  • δ 33.7: -CH₂- adjacent to the carbonyl.

  • δ 26.7: Central -CH₂- carbon.

  • δ 14.3: -CH₃ carbon of the ethyl group.[8]

IR (Infrared) Spectroscopy:

  • ~2980 cm⁻¹: C-H stretching of the alkyl groups.[9]

  • ~1735 cm⁻¹: Strong C=O stretching of the ester carbonyl group.[10]

  • ~1550 cm⁻¹ and ~1380 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (-NO₂), respectively.

  • ~1180 cm⁻¹: C-O stretching of the ester.[10]

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): m/z = 161.

  • Key Fragmentation Patterns:

    • Loss of the ethoxy group (-OCH₂CH₃): m/z = 116.

    • Loss of the nitro group (-NO₂): m/z = 115.

    • McLafferty rearrangement can lead to a fragment at m/z = 88.[11][12]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound primarily stems from the reactivity of the nitro group, which can be readily reduced to a primary amine. This transformation is a cornerstone for its use as a precursor to GABA and its analogues.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is most commonly achieved through catalytic hydrogenation.

Causality Behind Experimental Choices:

  • Catalyst (e.g., Pd/C, Raney Nickel): These heterogeneous catalysts provide a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the reduction. Palladium on carbon is a widely used and effective catalyst for this transformation.[13][14]

  • Hydrogen Source: Molecular hydrogen (H₂) is the most common and efficient reducing agent for this purpose.

  • Solvent: Protic solvents like ethanol or methanol are typically used as they can solvate the starting material and the product.

Step-by-Step Methodology for Catalytic Hydrogenation:

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (e.g., 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (from a balloon to a high-pressure autoclave, depending on the scale and desired reaction rate) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the solvent to obtain Ethyl 4-aminobutanoate.

Precursor to GABA Analogues

Ethyl 4-aminobutanoate, the product of the nitro reduction, is a direct precursor to GABA and its derivatives. For example, it can be hydrolyzed to form 4-aminobutanoic acid (GABA). More significantly, it serves as a starting point for the synthesis of pharmaceutically important GABA analogues like Phenibut.

Synthetic Pathway to Phenibut:

While a direct synthesis of Phenibut from this compound is a multi-step process, a key transformation involves the introduction of the phenyl group. A common strategy involves the reaction of a precursor derived from this compound. For instance, after reduction to the amine, derivatization and subsequent reactions can lead to the final product.[5][15][16]

GABA_Analogue_Synthesis Ethyl_4_nitrobutanoate This compound Reduction Catalytic Hydrogenation (H₂, Pd/C) Ethyl_4_nitrobutanoate->Reduction Ethyl_4_aminobutanoate Ethyl 4-aminobutanoate Reduction->Ethyl_4_aminobutanoate Hydrolysis Hydrolysis Ethyl_4_aminobutanoate->Hydrolysis Further_Synthesis Further Synthetic Steps Ethyl_4_aminobutanoate->Further_Synthesis GABA GABA Hydrolysis->GABA Phenibut Phenibut Further_Synthesis->Phenibut

Caption: Synthetic utility of this compound.

Analytical Methodologies

Robust analytical methods are crucial for assessing the purity and quality of this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this moderately polar compound.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Detector UV at a low wavelength (e.g., 210 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Rationale:

  • A C18 column provides good retention for this moderately polar analyte.[17]

  • A gradient of acetonitrile and water allows for the elution of the compound with good peak shape.[11]

  • UV detection at a low wavelength is necessary due to the lack of a strong chromophore in the molecule.[17]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the analysis of this volatile ester.

ParameterCondition
Column A polar capillary column (e.g., DB-WAX)
Carrier Gas Helium
Injector Temp. 250 °C
Oven Program Start at 60°C, ramp to 240°C
Detector Mass Spectrometer (EI mode)

Rationale:

  • A polar column is well-suited for the separation of esters.[18]

  • A temperature ramp is necessary to ensure good separation and elution of the compound.[19]

  • Electron Ionization (EI) will provide characteristic fragmentation patterns for identification.[20]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is combustible and should be stored away from heat and open flames.

Conclusion

This compound is a synthetically versatile intermediate with significant applications in the synthesis of GABA analogues and other nitrogen-containing compounds. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective use in research and development. The methodologies and data presented in this guide provide a solid foundation for scientists and professionals working with this important chemical building block.

References

An In-depth Technical Guide to the Spectral Data of Ethyl 4-nitrobutanoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-nitrobutanoate is a nitro-substituted fatty acid ester with potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of both an ester and a nitro functional group imparts unique chemical reactivity, making it a valuable intermediate. A thorough understanding of its spectral characteristics is paramount for researchers in synthesis, process development, and quality control to ensure structural integrity and purity.

Molecular Structure and Functional Groups

The structure of this compound consists of a four-carbon butanoate chain with a nitro group at the C4 position and an ethyl ester at the C1 position. The key functional groups that dictate its spectral properties are:

  • Ethyl Ester Group (-COOCH₂CH₃): This group gives rise to characteristic signals in both NMR and IR spectra.

  • Nitro Group (-NO₂): The nitro group has a strong influence on the electronic environment of the molecule, which is observable in NMR, and has distinct, strong absorption bands in the IR spectrum.

  • Aliphatic Chain (-CH₂CH₂-): The methylene groups of the butanoate backbone will produce signals in the aliphatic region of the NMR spectra.

G C1 C O1 O C1->O1 O2 O C1->O2 C2 C C1->C2 dummy1 C1->dummy1 O1->dummy1 C5 C O2->C5 C3 C C2->C3 C4 C C3->C4 N1 N C4->N1 O3 O N1->O3 O4 O N1->O4 dummy2 N1->dummy2 O3->dummy2 C6 C C5->C6 H1 H H2 H H3 H H4 H H5 H H6 H H7 H H8 H H9 H H10 H H11 H

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy Analysis

The proton NMR (¹H NMR) spectrum of this compound is predicted to show four distinct signals, each corresponding to a unique proton environment. The chemical shifts are influenced by the electronegativity of the neighboring ester and nitro groups.

Predicted ¹H NMR Data Chemical Shift (ppm) Multiplicity Integration Assignment
a ~4.5 - 4.2Triplet2H-CH₂-NO₂
b ~4.1Quartet2H-O-CH₂-CH₃
c ~2.5Triplet2H-CH₂-C=O
d ~2.2Quintet2H-CH₂-CH₂-CH₂-
e ~1.2Triplet3H-O-CH₂-CH₃

Interpretation:

  • Signal a (-CH₂-NO₂): The methylene protons adjacent to the nitro group are expected to be the most deshielded of the aliphatic protons due to the strong electron-withdrawing nature of the NO₂ group. This signal is predicted to appear as a triplet due to coupling with the adjacent methylene protons (c).

  • Signal b (-O-CH₂-CH₃): The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom of the ester. This signal will appear as a quartet due to coupling with the three protons of the methyl group (e).

  • Signal c (-CH₂-C=O): The methylene protons alpha to the carbonyl group are deshielded and are expected to appear as a triplet, coupling with the neighboring methylene protons (d).

  • Signal d (-CH₂-CH₂-CH₂-): These central methylene protons will be coupled to the protons on both adjacent methylene groups (c and a), resulting in a more complex splitting pattern, likely a quintet or multiplet.

  • Signal e (-O-CH₂-CH₃): The methyl protons of the ethyl group are in a typical aliphatic environment and will appear as a triplet, coupling with the adjacent methylene protons (b).

¹³C NMR Spectroscopy Analysis

The carbon-13 NMR (¹³C NMR) spectrum is predicted to show six unique carbon signals, corresponding to each carbon atom in the molecule.

Predicted ¹³C NMR Data Chemical Shift (ppm) Assignment
1 ~172C=O
2 ~75-CH₂-NO₂
3 ~61-O-CH₂-CH₃
4 ~30-CH₂-C=O
5 ~24-CH₂-CH₂-CH₂-
6 ~14-O-CH₂-CH₃

Interpretation:

  • Signal 1 (C=O): The carbonyl carbon of the ester group is the most deshielded and will appear at the lowest field, typically in the range of 170-175 ppm.

  • Signal 2 (-CH₂-NO₂): The carbon directly attached to the nitro group will be significantly deshielded due to the strong electron-withdrawing effect of the nitro group.

  • Signal 3 (-O-CH₂-CH₃): The carbon of the ethyl group bonded to the oxygen atom is deshielded and appears in the typical range for an ester ethoxy group.

  • Signals 4 & 5 (-CH₂-C=O and -CH₂-CH₂-CH₂-): These represent the other two methylene carbons of the butanoate chain. The carbon alpha to the carbonyl (Signal 4) will be more deshielded than the beta carbon (Signal 5).

  • Signal 6 (-O-CH₂-CH₃): The methyl carbon of the ethyl group will be the most shielded carbon and will appear at the highest field.

Infrared (IR) Spectroscopy Analysis

The IR spectrum of this compound will be dominated by strong absorptions from the ester and nitro functional groups.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibrational Mode
~2980-2850C-H stretch
~1735C=O stretch
~1550 and ~1370N-O asymmetric and symmetric stretch
~1240C-O stretch

Interpretation:

  • C-H Stretching: Weak to medium intensity bands in the 2850-2980 cm⁻¹ region are characteristic of C-H stretching vibrations in the aliphatic parts of the molecule.

  • C=O Stretching: A very strong and sharp absorption band around 1735 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the carbonyl group in the saturated ester.

  • N-O Stretching: The nitro group will exhibit two strong absorption bands: an asymmetric stretch typically around 1550 cm⁻¹ and a symmetric stretch around 1370 cm⁻¹. These two bands are highly characteristic of the nitro functional group.

  • C-O Stretching: A strong band in the region of 1240-1160 cm⁻¹ will be present due to the C-O single bond stretching of the ester group.

Mass Spectrometry (MS) Analysis

The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 161.16 g/mol ) is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 161 would correspond to the intact molecule with one electron removed.

  • Loss of Ethoxy Group (-OCH₂CH₃): Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical, resulting in an acylium ion at m/z = 116.

  • Loss of Ethyl Group (-CH₂CH₃): Fragmentation can also occur with the loss of an ethyl radical, giving a peak at m/z = 132.

  • Loss of Nitro Group (-NO₂): The C-N bond can cleave to lose a nitro group, resulting in a fragment at m/z = 115.

  • Loss of Nitromethane (-CH₂NO₂): Alpha-cleavage next to the nitro group can lead to the loss of a nitromethane radical, giving a fragment at m/z = 100.

  • McLafferty Rearrangement: A characteristic rearrangement for esters with a gamma-hydrogen is possible, leading to the elimination of an alkene and the formation of a radical cation of the corresponding enol, which would result in a peak at m/z = 117.

G cluster_0 This compound cluster_1 Fragmentation Pathways mol C₆H₁₁NO₄ M⁺ = 161 f1 m/z = 116 [M - OCH₂CH₃]⁺ mol->f1 - OCH₂CH₃ f2 m/z = 132 [M - CH₂CH₃]⁺ mol->f2 - CH₂CH₃ f3 m/z = 115 [M - NO₂]⁺ mol->f3 - NO₂ f4 m/z = 100 [M - CH₂NO₂]⁺ mol->f4 - CH₂NO₂ f5 m/z = 117 McLafferty mol->f5 Rearrangement

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

While experimental data is not presented here, the following are standard protocols for obtaining the spectral data discussed.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy:

  • Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum can be obtained by placing a small drop of the sample between two NaCl or KBr plates (for transmission) or directly onto the crystal of an ATR-FTIR spectrometer.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty sample holder/ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

  • Acquisition: Acquire data over a mass range of m/z 40-200.

  • Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed masses.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS data are presented with detailed interpretations based on fundamental principles of spectroscopy and the known behavior of its constituent functional groups. This information serves as a valuable resource for researchers and scientists in the fields of organic synthesis, drug discovery, and analytical chemistry, enabling them to confidently identify and characterize this compound and related structures.

The Double-Edged Sword: A Technical Guide to the Biological Activity of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitroaromatic compounds, a diverse class of molecules characterized by the presence of one or more nitro groups attached to an aromatic ring, occupy a unique and often paradoxical space in the landscape of biologically active agents.[1][2][3] Their potent biological effects, stemming from the strong electron-withdrawing nature of the nitro group, have been harnessed for a wide array of therapeutic applications, including antibacterial, antiparasitic, and anticancer therapies.[4][5] However, this same chemical reactivity is intrinsically linked to significant toxicological concerns, including mutagenicity and carcinogenicity.[1][6][7] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the biological activity of nitroaromatic compounds. We will delve into their mechanisms of action, explore their diverse therapeutic applications, and provide a critical perspective on their associated toxicities. Furthermore, this guide offers detailed, field-proven experimental protocols for assessing the biological activity and toxicological profile of these multifaceted compounds, empowering researchers to navigate the complexities of this important chemical class.

The Chemistry of Action: Bioreductive Activation as a Central Paradigm

The biological activity of the vast majority of nitroaromatic compounds is not inherent to the parent molecule itself but is rather a consequence of its metabolic activation within the target cell or microorganism.[2][8] This process, known as bioreductive activation, is the cornerstone of their therapeutic efficacy and, conversely, their toxicity.

The central event in this process is the enzymatic reduction of the nitro group (-NO2) to a series of highly reactive intermediates, including the nitroso (-NO), hydroxylamino (-NHOH), and ultimately the amino (-NH2) derivatives.[2][9][10] This reductive cascade is primarily catalyzed by a class of flavin-dependent enzymes known as nitroreductases (NTRs) .[11][12][13][14]

The Critical Role of Nitroreductases (NTRs)

NTRs are found in a wide range of organisms, including bacteria, parasites, and to a lesser extent, mammalian cells.[15] This differential expression and substrate specificity of NTRs between pathogenic organisms and host cells forms the basis for the selective toxicity of many nitroaromatic drugs.[8][11]

There are two main types of nitroreductases:

  • Type I Nitroreductases: These are oxygen-insensitive enzymes that catalyze the two-electron reduction of the nitro group to the hydroxylamino intermediate.[14][16] This is the primary pathway for the activation of many nitroaromatic prodrugs.

  • Type II Nitroreductases: These are oxygen-sensitive enzymes that catalyze the one-electron reduction of the nitro group to a nitro anion radical.[14] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates reactive oxygen species (ROS), leading to oxidative stress.[17]

The specific type of nitroreductase present in a target organism and its affinity for a particular nitroaromatic compound are key determinants of the compound's biological effect.

Bioreductive Activation Pathway Nitroaromatic Nitroaromatic Compound (R-NO2) Nitro_Radical Nitro Anion Radical (R-NO2•-) Nitroaromatic->Nitro_Radical Type II NTR (1e- reduction) Nitroso Nitroso Derivative (R-NO) Nitroaromatic->Nitroso Type I NTR (2e- reduction) Nitro_Radical->Nitroaromatic Re-oxidation Oxygen O2 Nitro_Radical->Oxygen Hydroxylamino Hydroxylamino Derivative (R-NHOH) Nitroso->Hydroxylamino 2e- reduction Amino Amino Derivative (R-NH2) Hydroxylamino->Amino 2e- reduction DNA_Damage DNA Damage & Macromolecular Adducts Hydroxylamino->DNA_Damage ROS Reactive Oxygen Species (ROS) Cell_Death Cell Death ROS->Cell_Death Oxidative Stress DNA_Damage->Cell_Death Oxygen->ROS Superoxide Formation

Figure 1: General pathway of bioreductive activation of nitroaromatic compounds.

Therapeutic Applications of Nitroaromatic Compounds

The unique mechanism of action of nitroaromatic compounds has led to their development as effective therapeutic agents against a range of diseases.

Antibacterial Agents

Nitroaromatic compounds, particularly nitrofurans and nitroimidazoles, are potent antibiotics, especially against anaerobic and microaerophilic bacteria.[4][5][16]

  • Nitrofurans (e.g., Nitrofurantoin, Furazolidone): These are broad-spectrum antibiotics used to treat urinary tract infections and gastrointestinal infections.[6][14][18] Their mechanism of action involves the formation of reactive intermediates that damage bacterial DNA and other macromolecules.[2]

  • Nitroimidazoles (e.g., Metronidazole, Tinidazole): These are the drugs of choice for infections caused by anaerobic bacteria (e.g., Clostridium difficile) and certain protozoa.[19] Their selective toxicity is due to the efficient reduction of the nitro group in the low-redox-potential environment of anaerobic organisms.

Antiparasitic Agents

Nitroaromatic compounds are crucial in the treatment of several parasitic diseases, particularly those caused by protozoa.[4]

  • Benznidazole and Nifurtimox: These are used to treat Chagas disease, caused by Trypanosoma cruzi.

  • Metronidazole: In addition to its antibacterial properties, it is effective against Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.

Anticancer Agents

The hypoxic (low oxygen) environment of solid tumors provides a unique opportunity for the selective activation of nitroaromatic compounds as anticancer agents.[3][20][21]

  • Hypoxia-Activated Prodrugs (HAPs): These compounds are designed to be minimally toxic in well-oxygenated normal tissues but are activated by nitroreductases in the hypoxic tumor microenvironment to release cytotoxic agents.[20]

  • Modulation of Cancer Signaling Pathways: Recent research has shown that some nitroaromatic compounds can modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways, leading to the inhibition of cell proliferation and induction of apoptosis.[22][23][24]

Cancer Signaling Pathway Modulation Nitroaromatic Nitroaromatic Compound PI3K PI3K Nitroaromatic->PI3K Inhibits MAPK_cascade MAPK Cascade (Ras/Raf/MEK/ERK) Nitroaromatic->MAPK_cascade Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits MAPK_cascade->Proliferation Promotes MAPK_cascade->Apoptosis Inhibits

Figure 2: Simplified representation of nitroaromatic compound-mediated modulation of cancer signaling pathways.

The Dark Side: Toxicity and Mutagenicity

The very same reactive intermediates that confer therapeutic activity to nitroaromatic compounds are also responsible for their significant toxicological effects.[1][3][6]

Mutagenicity and Carcinogenicity

The hydroxylamino metabolite is a potent nucleophile that can react with DNA to form covalent adducts.[1][4][15][25] These DNA adducts can lead to mutations during DNA replication, and if these mutations occur in critical genes (e.g., proto-oncogenes or tumor suppressor genes), they can initiate the process of carcinogenesis.[25] The mutagenic potential of nitroaromatic compounds is a major concern in their development as therapeutic agents.[1][7]

Genotoxicity and DNA Damage

Beyond direct adduct formation, the bioreduction of nitroaromatic compounds can also lead to other forms of DNA damage, including:

  • Oxidative DNA Damage: The generation of ROS through the futile cycling of Type II nitroreductases can cause oxidative damage to DNA bases (e.g., formation of 8-oxoguanine) and strand breaks.[2][26]

  • DNA Strand Breaks: The reactive intermediates can directly or indirectly lead to single- and double-strand breaks in the DNA backbone.

DNA_Damage_Mechanisms Nitroaromatic Nitroaromatic Compound Bioreduction Bioreductive Activation Nitroaromatic->Bioreduction Reactive_Intermediates Reactive Intermediates (R-NHOH, R-NO2•-) Bioreduction->Reactive_Intermediates DNA_Adducts DNA Adduct Formation Reactive_Intermediates->DNA_Adducts ROS_Generation ROS Generation Reactive_Intermediates->ROS_Generation Strand_Breaks DNA Strand Breaks Reactive_Intermediates->Strand_Breaks Mutation Mutation DNA_Adducts->Mutation Oxidative_Damage Oxidative DNA Damage ROS_Generation->Oxidative_Damage Oxidative_Damage->Mutation Strand_Breaks->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Figure 3: Mechanisms of DNA damage induced by nitroaromatic compounds.

Experimental Protocols for Biological Evaluation

A thorough evaluation of the biological activity and toxicological profile of nitroaromatic compounds is essential for their development and safe use. The following are detailed, step-by-step methodologies for key experiments.

Assessment of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27]

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • From a fresh culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[27]

    • Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[27]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the nitroaromatic compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

    • Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[27]

Assessment of Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the nitroaromatic compound in culture medium.

    • Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[28][29]

Assessment of Mutagenicity: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[30]

Protocol: Plate Incorporation Method

  • Bacterial Strains: Use specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-).[30]

  • Metabolic Activation:

    • Perform the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

  • Assay Procedure:

    • Mix the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix with molten top agar.

    • Pour this mixture onto a minimal glucose agar plate.

  • Incubation and Colony Counting:

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies (his+) on each plate.

  • Interpretation:

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Experimental_Workflow Compound Nitroaromatic Compound MIC_Assay MIC Assay Compound->MIC_Assay MTT_Assay MTT Assay Compound->MTT_Assay Ames_Test Ames Test Compound->Ames_Test Antibacterial_Activity Antibacterial Activity (MIC values) MIC_Assay->Antibacterial_Activity Anticancer_Activity Anticancer Activity (IC50 values) MTT_Assay->Anticancer_Activity Mutagenicity Mutagenic Potential Ames_Test->Mutagenicity

Figure 4: Workflow for the biological evaluation of nitroaromatic compounds.

Quantitative Data Summary

The following tables provide a summary of reported biological activities for representative nitroaromatic compounds.

Table 1: Anticancer Activity (IC50 Values) of Selected Nitroaromatic Compounds

Compound ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
NitroimidazoleDerivative of 5-NitroimidazoleT. vaginalisVaries (µM)[23]
Nitrobenzene DerivativeCompound 3Various< 8.5[3][21]
Nitrobenzene DerivativeCompound 24Various< 8.5[3][21]
Benzo[a]phenazine DerivativeCompound 5d-2HeLa, A549, MCF-7, HL-601.04 - 2.27[30]
Nitroimidazole DerivativeCompound 13bVarious< 100[17]

Table 2: Antibacterial Activity (MIC Values) of Selected Nitroaromatic Compounds

Compound ClassCompound ExampleBacterial StrainMIC (µg/mL)Reference
Nitronaphthofuran-Aerobic Bacteria1[16]
Nitronaphthofuran-Anaerobic Bacteria0.125[16]
NitrofuranNitrofurantoin DerivativeA. baumannii4[6]
NitrofuranFurazolidoneE. coliVaries[7]
NitroimidazoleMetronidazole DerivativeGram-negative bacteriaVaries[19]

Conclusion and Future Perspectives

Nitroaromatic compounds represent a compelling and enduring class of biologically active molecules. Their utility in treating a range of infectious diseases and their potential as hypoxia-activated anticancer agents underscore their continued importance in medicinal chemistry and drug development. However, the inherent link between their mechanism of action and their toxicological profile necessitates a cautious and well-informed approach to their study and application.

Future research in this field will likely focus on several key areas:

  • Design of Safer Analogs: The development of new nitroaromatic compounds with improved therapeutic indices, exhibiting high efficacy against target organisms while minimizing host toxicity and mutagenicity.

  • Targeted Delivery Systems: The use of nanotechnology and other drug delivery platforms to specifically deliver nitroaromatic prodrugs to the site of action, thereby reducing systemic exposure and off-target effects.

  • Elucidation of Resistance Mechanisms: A deeper understanding of the mechanisms by which bacteria and cancer cells develop resistance to nitroaromatic drugs is crucial for the design of next-generation therapies.

  • Exploitation of Novel Nitroreductases: The discovery and engineering of novel nitroreductase enzymes with tailored substrate specificities could lead to more effective and selective activation of prodrugs.

By embracing a multidisciplinary approach that combines synthetic chemistry, molecular biology, toxicology, and pharmacology, the scientific community can continue to unlock the therapeutic potential of nitroaromatic compounds while mitigating their inherent risks. This in-depth technical guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of this fascinating and important class of molecules.

References

The Dual Nature of Nitroalkanes: A Technical Guide to Their Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chemistry of the Nitro Group

Nitroalkanes, organic compounds bearing the nitro (-NO₂) functional group, are pivotal building blocks in modern organic synthesis. For decades, their rich and varied reactivity has been harnessed to construct complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1] The profound electronic influence of the nitro group, a powerful electron-withdrawing entity, imparts a unique chemical personality to the parent molecule. It significantly acidifies the adjacent C-H bonds, serves as a versatile precursor for transformation into other critical functional groups like amines and carbonyls, and participates in a suite of powerful carbon-carbon bond-forming reactions.[1][2] This guide offers a comprehensive exploration of the core reactivity of nitroalkanes, delving into the mechanistic underpinnings of their transformations and providing practical, field-proven insights for their application in research and development.

The Cornerstone of Reactivity: Acidity and Nitronate Anion Formation

The fundamental property governing the reactivity of primary and secondary nitroalkanes is the pronounced acidity of the α-hydrogens. The strong inductive and resonance effects of the nitro group facilitate the removal of an α-proton by a base, leading to the formation of a resonance-stabilized carbanion known as a nitronate anion (or aci-form).[1][3] This deprotonation is a reversible equilibrium and the gateway to the vast majority of nitroalkane reactions.

The choice of base is critical and depends on the pKa of the specific nitroalkane. While strong bases like alkali metal hydroxides or alkoxides are commonly used, milder bases can be employed, especially when sensitive functional groups are present. The resulting nitronate anion is a bidentate nucleophile, with electron density distributed between the α-carbon and the oxygen atoms of the nitro group. For the purpose of C-C bond formation, the reaction almost invariably occurs at the carbon atom.[1]

Quantitative Data: Acidity of Nitroalkanes

The acidity of nitroalkanes is significantly higher than that of corresponding alkanes and varies with substitution. The following table summarizes the approximate pKa values for several common nitroalkanes in water and dimethyl sulfoxide (DMSO).

NitroalkaneStructurepKa (in H₂O)pKa (in DMSO)
NitromethaneCH₃NO₂10.2[1]17.2
NitroethaneCH₃CH₂NO₂8.5[1]16.7
2-Nitropropane(CH₃)₂CHNO₂7.7[1]16.9
PhenylnitromethaneC₆H₅CH₂NO₂6.9[1]12.3

Note: pKa values are approximate and can vary with solvent and measurement conditions. Data compiled from various sources.[1][4][5][6][7][8]

Caption: Formation of a resonance-stabilized nitronate anion.

The Workhorse Reactions: Carbon-Carbon Bond Formation

The nucleophilic character of the nitronate anion is the linchpin of its utility in forging new carbon-carbon bonds, a fundamental operation in organic synthesis.

The Henry (Nitroaldol) Reaction

Discovered by Louis Henry in 1895, the Henry reaction is a classic C-C bond-forming transformation involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[9][10] Analogous to the aldol reaction, it yields β-nitro alcohols, which are versatile intermediates that can be readily converted to other valuable compounds such as nitroalkenes, α-nitro ketones, and β-amino alcohols.[9][11]

Causality in Experimental Choice: The reaction is reversible, and the choice of base and solvent can significantly influence the reaction rate and equilibrium position.[9] For simple substrates, common bases like sodium hydroxide or triethylamine are sufficient.[10] However, for asymmetric variants, which are of high importance in drug development, sophisticated chiral catalysts are required. These catalysts, often metal complexes or organocatalysts like Cinchona alkaloids, create a chiral environment that directs the approach of the nucleophile to one face of the carbonyl, leading to high enantio- or diastereoselectivity.[12][13]

Caption: Mechanism of the Henry (Nitroaldol) Reaction.
Protocol: Asymmetric Henry Reaction

This protocol is adapted from literature for the asymmetric synthesis of a β-nitro alcohol using a chiral copper catalyst.[14]

Materials:

  • Chiral bis(β-amino alcohol) ligand (e.g., 20 mol%)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (20 mol%)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq)

  • Nitromethane (10.0 eq)

  • Ethanol (as solvent)

  • Nitrogen atmosphere setup

Procedure:

  • In an 8 mL vial under a nitrogen atmosphere, combine the chiral ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in ethanol (2 mL).

  • Stir the resulting solution at room temperature for 2 hours to allow for the formation of the blue catalyst complex.

  • To this solution, add the aldehyde (0.2 mmol, 1.0 eq).

  • Stir the mixture for 20 minutes at room temperature.

  • Add nitromethane (2 mmol, 10.0 eq) to the reaction mixture.

  • Continue stirring the reaction at the desired temperature (e.g., 10 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-48 hours), the product can be isolated and purified using standard techniques such as column chromatography.

  • The enantiomeric excess of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

The Michael Addition

The Michael addition of nitroalkanes involves the 1,4-conjugate addition of a nitronate anion to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an enone or an enoate.[15][16] This reaction is a powerful tool for the formation of γ-nitro carbonyl compounds, which are valuable precursors for the synthesis of 1,4-dicarbonyls, γ-amino acids, and various heterocyclic systems.[17][18]

Causality in Experimental Choice: The reaction is typically base-catalyzed, and as with the Henry reaction, the choice of catalyst can be tuned to achieve high stereoselectivity.[19] The reaction is often performed in a biphasic medium or with a phase-transfer catalyst to overcome the limited solubility of nitroalkanes in aqueous media, thereby increasing reaction yields.[15][16] The use of organocatalysts, such as chiral primary amine-thioureas, has proven highly effective for the enantioselective Michael addition of nitroalkanes to α,β-unsaturated ketones.[17]

Protocol: Michael Addition of a Nitroalkane to an Enone

This is a general procedure for the Michael addition of a nitroalkane to a cyclic enone.

Materials:

  • Cyclic enone (e.g., cyclohexenone, 1.0 eq)

  • Nitroalkane (e.g., nitromethane, 1.5 eq)

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 0.2 eq)

  • Solvent (e.g., Tetrahydrofuran (THF))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a stirred solution of the cyclic enone (1.0 mmol) in THF (5 mL) at 0 °C, add the nitroalkane (1.5 mmol).

  • Add the base (DBU, 0.2 mmol) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 4-12 hours).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the γ-nitro ketone.

The Nitro Group as a Synthetic Chameleon: Functional Group Transformations

Beyond its role in C-C bond formation, the nitro group itself is a remarkably versatile functional handle, readily transformable into other essential groups.

The Nef Reaction: Unmasking the Carbonyl

The Nef reaction is a powerful transformation that converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively.[20][21] The reaction typically involves the acid-catalyzed hydrolysis of the corresponding nitronate salt.[9][22] This process is invaluable as it allows the nitroalkane to function as a masked carbonyl group. A C-C bond can be formed via the nucleophilic nitronate, and then the carbonyl functionality can be revealed in a subsequent step, a classic example of umpolung (polarity inversion) reactivity.[3][22]

Causality in Experimental Choice: The classical Nef reaction requires strongly acidic conditions (pH < 1) to protonate the nitronate and facilitate hydrolysis.[21] This is necessary to prevent the formation of side products like oximes.[21] However, the harshness of these conditions can be incompatible with sensitive substrates. Consequently, numerous milder methods have been developed, employing oxidative (e.g., with ozone or KMnO₄) or reductive (e.g., with TiCl₃) conditions to effect the same transformation with greater functional group tolerance.[20][22]

Caption: Simplified mechanism of the Nef Reaction.
Protocol: Classical Nef Reaction

This protocol outlines the classical, acid-catalyzed hydrolysis of a nitronate salt.[23]

Materials:

  • Secondary nitroalkane (e.g., nitrocyclopentane, 1.0 eq)

  • Base (e.g., sodium methoxide (NaOMe), 1.1 eq)

  • Anhydrous solvent (e.g., Methanol or THF)

  • Strong acid (e.g., concentrated sulfuric acid (H₂SO₄))

  • Ice bath

  • Extraction solvent (e.g., diethyl ether)

Procedure:

  • Nitronate Formation: Dissolve the nitroalkane (10 mmol) in anhydrous methanol (20 mL). Cool the solution in an ice bath. Add sodium methoxide (11 mmol) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture for 1-2 hours at 0 °C to ensure complete formation of the nitronate salt.

  • Hydrolysis: Prepare a solution of aqueous sulfuric acid (e.g., 3M) and cool it in an ice bath. Slowly and carefully add the pre-formed nitronate salt solution to the cold acid with vigorous stirring. A color change and/or gas evolution (N₂O) may be observed.

  • Work-up: After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0 °C, then warm to room temperature. Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation to obtain the crude ketone. Further purification can be achieved by distillation or chromatography.

Reduction to Amines

The reduction of the nitro group to a primary amine is one of the most important transformations in organic synthesis, providing access to a vast array of compounds, particularly in the pharmaceutical industry.[24][25]

Causality in Experimental Choice: A variety of reducing agents can be employed, and the choice is dictated by the desired chemoselectivity and the presence of other functional groups in the molecule.[26]

  • Catalytic Hydrogenation: This is a clean and efficient method, often using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. It is effective for both aliphatic and aromatic nitro compounds but can also reduce other functional groups like alkenes or alkynes.[24][26]

  • Metal-Mediated Reductions: Reagents like tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in acidic media are classic and reliable methods, particularly for aromatic nitro compounds. They often exhibit good chemoselectivity, leaving other reducible groups intact.[24][26]

  • Hydride Reductions: Lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines. However, it reacts differently with aromatic nitro compounds, typically yielding azo products.[26]

Protocol: Reduction of an Aromatic Nitro Compound using SnCl₂

This is a robust and chemoselective method for the synthesis of anilines.[24]

Materials:

  • Aromatic nitro compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 3M)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the aromatic nitro compound (10 mmol) in ethanol (50 mL).

  • Add SnCl₂·2H₂O (30-50 mmol) to the solution.

  • Carefully add concentrated HCl (1-2 mL) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of 3M NaOH solution until the pH is basic (pH ~10-12), which will precipitate tin salts.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude amine, which can be purified further if necessary.

Umpolung Reactivity: Nitroalkanes as Electrophiles

While nitroalkanes typically react as nucleophiles via their nitronate anions, under certain conditions, their reactivity can be inverted (umpolung), allowing them to function as electrophiles.[27][28] This less common but synthetically powerful mode of reactivity involves the activation of the nitronic acid (aci-form) with strong acids or Lewis acids.[29] The protonated or coordinated nitronic acid becomes a potent electrophile that can be attacked by various nucleophiles, including electron-rich arenes.[27][28] This strategy has been employed in C-H functionalization reactions and provides an alternative pathway to complex molecular structures.[29]

Applications in the Synthesis of Heterocycles

The versatile reactivity of nitroalkanes makes them ideal precursors for the synthesis of a wide range of heterocyclic compounds. The nitro group can be strategically incorporated into a molecule and then transformed to provide the necessary nitrogen or oxygen atoms for the cyclization step. A common strategy involves an initial C-C bond-forming reaction (e.g., Henry or Michael reaction) to construct the carbon skeleton, followed by reduction of the nitro group to an amine, which then participates in an intramolecular cyclization to form the heterocycle.

Conclusion

The reactivity of nitroalkanes is a rich and multifaceted field, defined by the powerful electron-withdrawing nature of the nitro group. This fundamental electronic property facilitates the formation of the stabilized nitronate anion, a potent carbon nucleophile that drives cornerstone C-C bond-forming reactions like the Henry and Michael additions. Furthermore, the nitro group itself is a versatile synthetic handle, readily transformed into primary amines via reduction or into carbonyls via the Nef reaction, a classic example of umpolung. The ability to also activate nitroalkanes as electrophiles further expands their synthetic utility. A thorough understanding of these reaction mechanisms and the factors that govern their outcomes is essential for any scientist engaged in the synthesis of complex organic molecules for research, drug development, and materials science.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-nitrobutanoate, a valuable intermediate in organic synthesis, presents a unique set of handling and safety considerations due to its nitro functional group and ester linkage. This guide, intended for laboratory personnel and drug development professionals, provides a comprehensive overview of the safety protocols and handling precautions necessary to mitigate risks associated with its use. By understanding the chemical's reactivity, potential hazards, and appropriate response measures, researchers can confidently and safely incorporate this versatile building block into their synthetic workflows. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to foster a culture of safety and scientific integrity.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its chemical structure. The presence of the nitro group suggests potential for thermal instability and energetic decomposition, characteristic of many nitroalkanes. Furthermore, as an ester, it is susceptible to hydrolysis.

GHS Classification and Hazards

Based on available data from suppliers, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as causing serious eye irritation (H319).

  • Pictogram:

    alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P337+P313: If eye irritation persists: Get medical advice/attention.

Toxicological Profile (Inferred)

Aliphatic nitro compounds can cause a range of health effects. Inhalation of vapors may lead to irritation of the respiratory tract, headaches, dizziness, and nausea.[1] Some nitroalkanes are also known to cause liver and kidney damage with repeated exposure.[2] A significant concern with some nitro compounds is their potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2]

Symptoms of exposure to aliphatic nitro compounds can include:

  • Mucosal irritation[1]

  • Nausea and vomiting[1]

  • Headaches and dizziness[1]

  • Shortness of breath[1]

Physical and Chemical Hazards

While specific data on the explosive properties of this compound is limited, nitroalkanes as a class can be sensitive to heat and shock, with the potential for explosive decomposition. Vapors may also form flammable mixtures with air.[3] It is also sensitive to light, heat, and moisture, which can lead to decomposition.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 2832-16-8[4]
Molecular Formula C₆H₁₁NO₄[5]
Molecular Weight 161.16 g/mol [5]
Appearance Liquid[5]
Boiling Point 156-158 °C @ 20 Torr[4]
Density 1.134 g/cm³[4]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this compound.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures with the potential to generate aerosols or vapors, a certified chemical fume hood is essential.

  • Eyewash Stations and Safety Showers: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[4] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the chemical.

  • Skin and Body Protection: A laboratory coat should be worn and kept fully buttoned. For larger scale operations or where significant splashing is possible, a chemical-resistant apron or coveralls should be considered.

  • Respiratory Protection: In most laboratory-scale applications under a fume hood, respiratory protection will not be necessary. However, if there is a potential for inhalation exposure, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the chemical's integrity.

General Handling Practices
  • Avoid contact with eyes, skin, and clothing.

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.[8]

  • Keep containers tightly closed when not in use.

  • Use only non-sparking tools when handling flammable materials.

Storage Requirements
  • Store in a cool, dry, and well-ventilated area away from direct sunlight.[6]

  • Keep containers tightly closed to prevent hydrolysis and contamination.[4]

  • Store away from incompatible materials.

Incompatible Materials

Based on the reactivity of nitroalkanes and esters, the following classes of chemicals should be considered incompatible with this compound:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Reducing Agents: May react with the nitro group.

  • Strong Acids and Bases: Can catalyze hydrolysis of the ester group.[4]

  • Metals: Some metals can increase the thermal sensitivity of nitroalkanes.

G cluster_storage Storage of this compound cluster_incompatible Incompatible Materials This compound This compound Strong Oxidizing Agents Strong Oxidizing Agents This compound->Strong Oxidizing Agents Avoid Contact Strong Reducing Agents Strong Reducing Agents This compound->Strong Reducing Agents Avoid Contact Strong Acids & Bases Strong Acids & Bases This compound->Strong Acids & Bases Avoid Contact Certain Metals Certain Metals This compound->Certain Metals Avoid Contact

Section 4: Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency involving this compound.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

For minor spills in a laboratory setting:

  • Alert personnel in the immediate area.

  • Don appropriate PPE , including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[1] Do not use combustible materials like paper towels to absorb the spill.

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate the area until it is safe to return.

For major spills, or any spill that you are not equipped or trained to handle, evacuate the area and contact your institution's emergency response team.

G Spill Occurs Spill Occurs Alert Personnel Alert Personnel Spill Occurs->Alert Personnel Don PPE Don PPE Alert Personnel->Don PPE Contain Spill Contain Spill (Inert Absorbent) Don PPE->Contain Spill Collect Material Collect Material (Non-Sparking Tools) Contain Spill->Collect Material Clean Area Clean Area Collect Material->Clean Area Ventilate Ventilate Clean Area->Ventilate Dispose of Waste Dispose of Waste Ventilate->Dispose of Waste

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides and carbon monoxide.[6] Containers may explode when heated.

  • Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).

Section 5: Waste Disposal

All waste materials contaminated with this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Containers: Collect waste in clearly labeled, sealed containers.

  • Disposal Route: Do not dispose of down the drain.[10] Contact your institution's environmental health and safety department for guidance on proper disposal procedures. It is common for such waste to be incinerated by a licensed hazardous waste disposal facility.

Conclusion

This compound is a valuable synthetic tool, and its safe use is paramount in a research and development setting. By understanding its potential hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, scientists can minimize risks and ensure a safe laboratory environment. This guide serves as a foundational document; always consult the most current Safety Data Sheet and your institution's specific safety policies before working with this or any chemical.

References

An In-depth Technical Guide to Ethyl 4-nitrobutanoate: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-nitrobutanoate, a seemingly unassuming organic molecule, holds a significant position as a versatile building block in the armamentarium of synthetic chemists. Its strategic placement of a nitro group and an ester functionality allows for a diverse array of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules. The chemistry of nitro compounds, which began to flourish in the 19th century, has provided a rich playground for the development of novel synthetic methodologies, and this compound stands as a testament to the enduring utility of this class of compounds.[1] This guide will delve into the historical context surrounding its synthesis, detail its physicochemical properties, provide a comprehensive experimental protocol for its preparation, and explore its applications in modern organic synthesis.

I. Discovery and Historical Context: A Legacy of Carbon-Carbon Bond Formation

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its conceptual origins are deeply rooted in the development of fundamental carbon-carbon bond-forming reactions. The synthesis of γ-nitro esters like this compound is intrinsically linked to the evolution of our understanding of the reactivity of nitroalkanes.

The story begins with the pioneering work on nitro compounds in the 19th century.[1] Key reactions that laid the groundwork for the synthesis of molecules like this compound include:

  • The Henry Reaction (Nitroaldol Reaction): Discovered by Louis Henry in 1895, this reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[2][3][4] This was a crucial step in demonstrating the nucleophilic character of the α-carbon of nitroalkanes.

  • The Nef Reaction: Reported by John Ulric Nef in 1894, this reaction describes the acid hydrolysis of a salt of a primary or secondary nitroalkane to an aldehyde or a ketone.[5][6] This transformation provided a method to unmask a carbonyl group from a nitroalkane, further expanding their synthetic utility.

The most direct and widely employed method for the synthesis of this compound is the Michael addition , a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7] The addition of a nitronate anion (the conjugate base of a nitroalkane) to an acrylate ester is a classic example of this powerful reaction. Although the Michael reaction was known in the late 19th century, its application to nitroalkanes and the subsequent development of efficient protocols have been a subject of continuous research. The use of nitroalkanes as Michael donors provides a versatile route to γ-nitro carbonyl compounds, which are precursors to a wide range of valuable molecules.[8]

The timeline below illustrates the conceptual development leading to the synthesis of this compound:

G cluster_19th_century 19th Century Foundational Chemistry cluster_20th_century 20th Century & Beyond: Application and Refinement Henry_Reaction Henry Reaction (1895) (Nitroaldol) Nitroalkane_Michael Application of Michael Addition to Nitroalkanes Henry_Reaction->Nitroalkane_Michael Establishes α-carbon nucleophilicity Nef_Reaction Nef Reaction (1894) (Nitro to Carbonyl) Ethyl_4_nitrobutanoate Synthesis of This compound Nef_Reaction->Ethyl_4_nitrobutanoate Potential for further transformation Michael_Addition Michael Addition (Conjugate Addition) Michael_Addition->Nitroalkane_Michael Provides the core reaction framework Nitroalkane_Michael->Ethyl_4_nitrobutanoate Direct synthetic route

Caption: Conceptual timeline for the synthesis of this compound.

II. Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, purification, and use in subsequent reactions.

PropertyValueSource
Molecular Formula C₆H₁₁NO₄-
Molecular Weight 161.16 g/mol -
CAS Number 2832-16-8-
Appearance Colorless to pale yellow liquid-
Boiling Point 128-130 °C at 10 mmHgNot explicitly found, but related compounds suggest this range.
Density ~1.13 g/cm³Not explicitly found, but related compounds suggest this range.
Refractive Index Not consistently reported[9]

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet) and the three methylene groups of the butanoate chain. The methylene group adjacent to the nitro group (C4) will be the most deshielded of the three.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display six unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will appear at the downfield end of the spectrum (around 170 ppm), while the carbon attached to the nitro group will also be significantly deshielded.[10][11][12]

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1735 cm⁻¹) and the asymmetric and symmetric stretching of the nitro group (around 1550 and 1370 cm⁻¹, respectively).[13]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 161, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group, the nitro group, and other fragments.

III. Synthesis of this compound: A Detailed Experimental Protocol

The Michael addition of nitromethane to ethyl acrylate is a reliable and commonly used method for the preparation of this compound. The following protocol is a representative example of this synthesis.

Reaction Scheme:

Experimental Workflow:

G reagents 1. Combine Nitromethane and Ethyl Acrylate in a flask. base 2. Add a catalytic amount of a suitable base (e.g., DBU) dropwise at 0 °C. reagents->base reaction 3. Stir the reaction mixture at room temperature and monitor progress by TLC. base->reaction workup 4. Quench the reaction with a mild acid (e.g., NH₄Cl solution). reaction->workup extraction 5. Extract the product with an organic solvent (e.g., ethyl acetate). workup->extraction drying 6. Dry the organic layer over anhydrous sodium sulfate. extraction->drying purification 7. Purify by vacuum distillation or column chromatography. drying->purification characterization 8. Characterize the final product by NMR, IR, and MS. purification->characterization

Caption: A typical experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add nitromethane (1.0 equivalent) and ethyl acrylate (1.1 equivalents). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Slowly add a catalytic amount of a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents), to the stirred solution. The addition should be done dropwise to control the exothermic reaction.

  • Reaction Monitoring: After the addition of the base, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Causality Behind Experimental Choices:

  • Choice of Base: DBU is a non-nucleophilic, strong base that is effective in catalyzing the Michael addition by deprotonating the nitromethane to form the reactive nitronate anion. Other bases like sodium ethoxide can also be used.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent potential side reactions with atmospheric components.

  • Temperature Control: The initial cooling to 0 °C helps to control the initial exotherm of the reaction upon base addition, preventing runaway reactions and the formation of byproducts.

  • Monitoring by TLC: TLC is a simple and effective technique to track the consumption of the starting materials and the formation of the product, allowing for the determination of the optimal reaction time.

  • Purification Method: Vacuum distillation is suitable for purifying liquid products with relatively high boiling points, while column chromatography is a versatile method for separating the product from any non-volatile impurities or byproducts.

IV. Applications in Drug Development and Organic Synthesis

The synthetic versatility of this compound stems from the reactivity of both the nitro and the ester functionalities.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing access to γ-amino acids and their derivatives, which are important scaffolds in many biologically active molecules. For instance, the reduction of this compound followed by cyclization can lead to the formation of pyrrolidones.

  • Nef Reaction: The nitro group can be converted into a carbonyl group via the Nef reaction, yielding ethyl 4-oxobutanoate, a precursor to various heterocyclic compounds and natural products.[5][6]

  • Henry Reaction at the α-carbon: The α-protons to the nitro group are acidic and can be deprotonated to form a nitronate, which can then participate in further C-C bond-forming reactions, such as the Henry reaction with aldehydes.

The strategic combination of these transformations allows for the construction of complex molecular architectures, making this compound a valuable intermediate in the synthesis of a wide range of target molecules, including alkaloids and other pharmacologically relevant compounds.

V. Conclusion

This compound, a molecule born from the fundamental principles of organic chemistry, continues to be a relevant and powerful tool for synthetic chemists. Its history is intertwined with the development of some of the most important carbon-carbon bond-forming reactions. A thorough understanding of its synthesis, properties, and reactivity allows researchers and drug development professionals to harness its potential in the creation of novel and complex molecules with a wide range of applications. The ongoing exploration of nitroalkane chemistry promises to further expand the utility of this versatile building block in the years to come.

References

Unveiling the Conformational Landscape and Electronic Profile of Ethyl 4-Nitrobutanoate: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive theoretical framework for the structural and electronic characterization of ethyl 4-nitrobutanoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a validated, step-by-step protocol grounded in established computational chemistry principles. We will explore the molecule's conformational flexibility, delve into its electronic architecture, and predict its spectroscopic signatures, providing a robust in-silico foundation for understanding its behavior and potential applications.

Introduction: The Significance of this compound in a Broader Context

This compound, a bifunctional organic molecule, incorporates both an ester and a nitro group. This combination of functionalities makes it an interesting subject for theoretical study with implications in various chemical and pharmaceutical domains. The ester group can participate in hydrogen bonding and is susceptible to hydrolysis, while the nitro group is a strong electron-withdrawing moiety that significantly influences the molecule's electronic properties and reactivity. A thorough understanding of its three-dimensional structure, conformational preferences, and electronic distribution is paramount for predicting its interactions in biological systems and its stability and reactivity in chemical processes.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective avenue to elucidate these properties at a molecular level. By modeling the molecule in silico, we can gain insights that are often challenging to obtain through experimental methods alone.

Computational Methodology: A Validated Approach

The protocols outlined herein are designed to be self-validating, ensuring a high degree of confidence in the generated data. The choice of theoretical methods and basis sets is critical for obtaining accurate results and has been informed by established practices for small organic molecules.

Conformational Analysis: Exploring the Rotational Landscape

Due to the presence of several single bonds, this compound possesses significant conformational flexibility. A thorough exploration of its potential energy surface is crucial to identify the most stable conformers.

Protocol for Conformational Search:

  • Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

  • Molecular Mechanics Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform an initial conformational search. This computationally inexpensive method will generate a diverse set of low-energy conformers. The GMMX add-on in GaussView provides an efficient tool for this step.[1][2]

  • Semi-Empirical Pre-optimization: Subject the conformers obtained from the molecular mechanics search to a semi-empirical optimization (e.g., PM7) to refine their geometries and energies.

  • DFT Re-optimization: Select the lowest energy unique conformers (typically within a 5-10 kcal/mol window from the global minimum) for full geometry optimization using DFT.

Diagram of the Conformational Analysis Workflow:

G cluster_0 Conformational Search A Initial 3D Structure B Molecular Mechanics Search (e.g., MMFF94) A->B C Semi-Empirical Optimization (e.g., PM7) B->C D Selection of Low-Energy Conformers C->D E DFT Geometry Optimization D->E Unique Conformers

Caption: Workflow for identifying stable conformers of this compound.

Geometry Optimization and Vibrational Frequency Analysis

Accurate geometric parameters are the cornerstone of any reliable theoretical study. Subsequent vibrational frequency calculations are essential to confirm that the optimized structures correspond to true energy minima and to predict infrared and Raman spectra.

Protocol for Geometry Optimization and Frequency Calculation:

  • Method and Basis Set Selection: For geometry optimization, the B3LYP functional with the 6-31G(d) basis set offers a good balance of accuracy and computational cost for organic molecules.[3][4][5] For more refined energy calculations, the M06-2X functional with a larger basis set like 6-311+G(d,p) is recommended, as it better accounts for dispersion interactions.[6][7][8][9][10]

  • Optimization Procedure: Perform a full geometry optimization on the selected low-energy conformers.

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

  • Solvent Effects: To model the molecule in a more realistic environment, implicit solvent models like the Polarizable Continuum Model (PCM) can be employed during optimization and frequency calculations.[11][12][13][14][15]

Diagram of the Geometry Optimization and Frequency Analysis Workflow:

G A Low-Energy Conformers B DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Vibrational Frequency Calculation B->C D Confirmation of True Minima (No Imaginary Frequencies) C->D E Predicted Spectroscopic Data (IR, Raman) C->E

Caption: Protocol for obtaining optimized geometries and vibrational data.

Structural and Electronic Properties of the Global Minimum Conformer

The global minimum energy conformer of this compound, as determined by our computational protocol, will be the focus of further analysis.

Rotational Barriers

Understanding the energy barriers to rotation around key single bonds (e.g., C-C bonds in the butyl chain) is crucial for assessing the molecule's flexibility.

Protocol for Calculating Rotational Barriers:

  • Select Dihedral Angle: Identify the dihedral angle of interest.

  • Potential Energy Surface Scan: Perform a relaxed potential energy surface scan by rotating the selected dihedral angle in discrete steps (e.g., 10-15 degrees) while optimizing all other geometric parameters at each step.[16][17][18][19][20]

  • Identify Transition States: The maxima on the resulting energy profile correspond to the transition states for rotation.

  • Calculate Barrier Height: The rotational barrier is the energy difference between the ground state (energy minimum) and the transition state (energy maximum).

Electronic Structure Analysis

A detailed analysis of the electronic structure provides insights into the molecule's reactivity, polarity, and intermolecular interactions.

3.2.1. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively.

Protocol for FMO Analysis:

  • Generate Checkpoint File: Ensure that the DFT calculation generates a checkpoint file (.chk or .fchk).

  • Visualize Orbitals: Use a visualization program like GaussView to read the checkpoint file and generate surfaces for the HOMO and LUMO.[21][22][23][24][25]

  • Analyze Orbital Distribution: Examine the spatial distribution of the HOMO and LUMO to identify regions of high electron density and susceptibility to nucleophilic or electrophilic attack.

3.2.2. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution.

Protocol for NBO Analysis:

  • Perform NBO Calculation: Request an NBO analysis within the DFT calculation (e.g., using the Pop=NBO keyword in Gaussian).

  • Analyze Output: Extract key information from the NBO output, including:

    • Natural Atomic Charges: To understand the charge distribution across the molecule.

    • Hybridization: To describe the bonding orbitals.

    • Donor-Acceptor Interactions: To quantify hyperconjugative effects and delocalization of electron density.

ParameterDescription
HOMO Energy Energy of the highest occupied molecular orbital.
LUMO Energy Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap Energy difference between the HOMO and LUMO, indicating chemical reactivity.
Natural Atomic Charges Charge distribution on each atom.

Predicted Spectroscopic Properties

Theoretical prediction of spectra is a powerful tool for interpreting experimental data and for identifying unknown compounds.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies and intensities can be used to generate theoretical IR and Raman spectra.

Protocol for Predicting Vibrational Spectra:

  • Use Frequency Calculation Output: The output from the frequency calculation contains the vibrational frequencies and their corresponding IR and Raman intensities.

  • Apply Scaling Factors: It is common practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental data, as the harmonic approximation used in the calculations tends to overestimate frequencies.

  • Visualize Spectra: Use a plotting software or a program like GaussView to generate the theoretical spectra by applying a Lorentzian or Gaussian broadening to the scaled frequencies.

Comparative Analysis:

Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)Expected Experimental Region (cm⁻¹)
C-H stretching2800-30002850-3000
C=O stretching (ester)~1720-1740~1735-1750
NO₂ asymmetric stretching~1540-1560~1500-1570
NO₂ symmetric stretching~1350-1370~1300-1370
C-O stretching (ester)~1100-1250~1000-1300
Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculation of NMR chemical shifts can aid in the assignment of experimental spectra.

Protocol for Predicting NMR Spectra:

  • Use GIAO Method: The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors.

  • Perform NMR Calculation: Run a GIAO NMR calculation at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) on the optimized geometry.

  • Reference to TMS: Calculate the shielding tensor for a reference compound, typically tetramethylsilane (TMS), at the same level of theory.

  • Calculate Chemical Shifts: The chemical shift (δ) is calculated as δ = σ_ref - σ_calc, where σ_ref is the shielding of the reference and σ_calc is the shielding of the nucleus of interest.

Conclusion

This guide has provided a comprehensive and scientifically rigorous framework for the theoretical investigation of this compound. By following these detailed protocols, researchers can obtain reliable data on its conformational preferences, electronic structure, and spectroscopic properties. This in-silico characterization serves as a valuable foundation for understanding the molecule's behavior and for guiding future experimental work in drug development and other chemical applications. The methodologies presented here are not only applicable to this compound but can also be adapted for the theoretical study of a wide range of small organic molecules.

References

Methodological & Application

Application Notes and Protocols: The Michael Addition Reaction with Ethyl 4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1][2] This reaction's power lies in its ability to form C-C bonds under mild conditions, making it an indispensable tool for constructing complex molecular architectures.[3] The versatility of the Michael reaction is vast, owing to the wide range of possible Michael donors (nucleophiles) and acceptors (electrophiles).[4]

This guide focuses on a specific and highly useful class of Michael acceptors: α,β-unsaturated nitroalkenes, with a spotlight on Ethyl 4-nitrobutanoate . The nitro group is a potent electron-withdrawing group, which strongly activates the β-carbon of the alkene for nucleophilic attack.[5] The resulting γ-nitro carbonyl compounds are exceptionally valuable synthetic intermediates, readily transformable into important motifs like γ-amino acids (including derivatives of the neurotransmitter GABA), pyrrolidines, and other biologically relevant molecules.[6][7]

These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals, covering the mechanistic underpinnings, practical experimental protocols, and the latest advancements in asymmetric catalysis for reactions involving this compound and related nitroalkenes.

Part 1: Reaction Mechanism and Core Principles

The Michael addition proceeds via the attack of a nucleophile on the β-carbon of the activated alkene.[2] The reaction is thermodynamically controlled and involves three key steps:

  • Nucleophile Generation: A base removes an acidic proton from the Michael donor (e.g., an aldehyde, ketone, or malonic ester) to generate a resonance-stabilized carbanion, often an enolate.[8][9]

  • Conjugate Addition: The nucleophilic carbanion attacks the electrophilic β-carbon of the Michael acceptor (this compound). This 1,4-addition breaks the C=C π-bond and forms a new C-C single bond, resulting in a new enolate intermediate.[5][9]

  • Protonation: The newly formed enolate is protonated by the conjugate acid of the base or the solvent, yielding the final Michael adduct and regenerating the base.[5][9]

Visualizing the Mechanism

The following diagram illustrates the fundamental steps of the base-catalyzed Michael addition.

G cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Donor Michael Donor (e.g., Ketone) Enolate Enolate Nucleophile Donor->Enolate Deprotonation Enolate2 Enolate Nucleophile Base Base (B:) Base->Donor BH Protonated Base (BH) BH2 Protonated Base (BH) Acceptor This compound (Michael Acceptor) AdductEnolate Intermediate Enolate Acceptor->AdductEnolate Product γ-Nitro Ester Product AdductEnolate2 Intermediate Enolate Enolate2->Acceptor C-C Bond Formation AdductEnolate2->Product Protonation BH2->AdductEnolate2 Base2 Base (B:) Base2->Base Catalyst Regeneration

Caption: Generalized mechanism of the base-catalyzed Michael addition.

Part 2: Asymmetric Organocatalysis: Achieving Stereocontrol

For applications in drug development, achieving high levels of stereocontrol is paramount. Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective Michael addition to nitroalkenes.[6] Chiral secondary amines, often derived from proline, are particularly effective.[1]

Mechanism of Amine Catalysis

The catalytic cycle involves a different mode of activation compared to simple base catalysis:

  • Enamine Formation: The chiral secondary amine catalyst reacts with a carbonyl-containing Michael donor (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate.[10][11]

  • Nitroalkene Activation: The catalyst, often possessing a hydrogen-bond donor moiety (like a thiourea group), activates the nitroalkene acceptor. This dual activation orients the reactants for a stereoselective attack.[10][11]

  • Asymmetric Addition: The enamine attacks the activated nitroalkene from a specific face, controlled by the chiral environment of the catalyst, establishing the new stereocenter(s).[10]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the final chiral product and regenerate the organocatalyst for the next cycle.[11]

Visualizing the Organocatalytic Cycle

G Catalyst Chiral Amine Catalyst Enamine Chiral Enamine (Nucleophile) Catalyst->Enamine + Donor - H₂O Donor Aldehyde/Ketone Donor Activated_Complex Activated Complex (Stereocontrol) Enamine->Activated_Complex + Acceptor Acceptor This compound Acceptor->Activated_Complex Iminium Iminium Ion Intermediate Activated_Complex->Iminium C-C Formation Iminium->Catalyst Hydrolysis Product Chiral γ-Nitro Product Iminium->Product + H₂O Water H₂O Water->Iminium

Caption: Catalytic cycle for the asymmetric Michael addition.

Performance of Selected Organocatalysts

The choice of catalyst and reaction conditions profoundly impacts the stereochemical outcome. Thiourea-based catalysts derived from chiral diamines have demonstrated exceptional performance.[10][11]

Catalyst/Co-catalystMichael DonorMichael AcceptorSolventYield (%)dr (syn/anti)ee (%)Reference
(R,R)-DPEN-ThioureaIsobutyraldehydetrans-β-nitrostyreneWater94-999/197-99 (syn)[10]
(R,R)-DPEN-ThioureaCyclohexanonetrans-β-nitrostyreneWater88-999/176-99 (syn)[11]
(S)-Diphenylprolinol Silyl Ether / 3-Nitrobenzoic Acidn-PentanalNitroethyleneCH₂Cl₂96N/A>95[12][13]
Cinchona-based SquaramideMalonic-acid half-thioesterβ-nitroolefinsToluene---[7]
Dinuclear Zinc Complex2(5H)-furanoneNitroalkenesTolueneGood17:1High[14][15]

DPEN = 1,2-diphenylethylenediamine

Part 3: Experimental Protocols

This section provides a general, adaptable protocol for performing a Michael addition reaction. Researchers should optimize conditions based on their specific substrates.

General Protocol: Organocatalyzed Michael Addition of an Aldehyde to a Nitroalkene

This protocol is adapted from methodologies demonstrating high enantioselectivity.[10][12]

Materials and Reagents:

  • Chiral Organocatalyst (e.g., (S)-diphenylprolinol silyl ether)

  • Acidic Co-catalyst (e.g., 3-nitrobenzoic acid)

  • Aldehyde (Michael Donor)

  • This compound or other nitroalkene (Michael Acceptor)

  • Anhydrous Solvent (e.g., Dichloromethane, Toluene)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Silica Gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Experimental Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis a Add catalyst and co-catalyst to a dry flask under N₂. b Add anhydrous solvent and stir to dissolve. a->b c Add Michael acceptor (e.g., this compound). b->c d Cool mixture to specified temperature (e.g., 0 °C). c->d e Add Michael donor (aldehyde) dropwise. d->e f Stir reaction mixture at temperature for 5-24h. e->f g Monitor progress by TLC until starting material is consumed. f->g h Quench reaction (e.g., with sat. NH₄Cl). g->h i Extract with an organic solvent (e.g., Ethyl Acetate). h->i j Dry organic layer (Na₂SO₄), filter, and concentrate. i->j k Purify crude product by silica gel column chromatography. j->k l Characterize product (¹H NMR, ¹³C NMR, HRMS). k->l m Determine stereoselectivity (Chiral HPLC). l->m

Caption: Standard workflow for a Michael addition experiment.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add the chiral organocatalyst (e.g., 2 mol%) and the acidic co-catalyst (e.g., 5-20 mol%).

  • Reagent Addition: Add anhydrous solvent (e.g., CH₂Cl₂) and stir until all solids are dissolved. Add the nitroalkene Michael acceptor (1.0 equiv).

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., 0-4 °C). Add the aldehyde Michael donor (e.g., 1.2-2.0 equiv) dropwise over several minutes.

  • Reaction Monitoring: Allow the reaction to stir vigorously at the specified temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed (typically 5-24 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure Michael adduct.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS). Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) using chiral High-Performance Liquid Chromatography (HPLC).

Microwave-Assisted Synthesis

For certain substrates, microwave irradiation offers a significant acceleration of the Michael addition, reducing reaction times from hours or days to mere minutes.[4][16][17] This method often leads to higher yields and cleaner reactions.[18] Researchers should use a dedicated monomode microwave reactor and carefully optimize the temperature and irradiation time for their specific transformation.

Part 4: Synthetic Utility and Applications

The γ-nitro esters produced from Michael additions with this compound are versatile chiral building blocks. The nitro group can be readily transformed into a variety of other functional groups, providing access to a wide range of valuable compounds.[4]

  • Reduction to Amines: The nitro group can be reduced to a primary amine, providing a straightforward route to enantiomerically enriched γ-amino acids and their derivatives, which are crucial components of peptidomimetics and pharmaceuticals like Baclofen and Phenibut.[7]

  • Nef Reaction: The nitro group can be converted into a carbonyl group via the Nef reaction.

  • Denitration: The nitro group can be removed and replaced with a hydrogen atom.

  • Cyclization: The adducts can undergo further intramolecular reactions to form complex heterocyclic structures such as pyrrolidines or γ-lactams.[7][19]

The development of robust, stereoselective Michael addition protocols is therefore of critical importance to medicinal chemistry and the synthesis of natural products.

References

Reduction of Ethyl 4-nitrobutanoate to Ethyl 4-aminobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes and Protocols: A Comprehensive Guide to the

Introduction

The transformation of nitroalkanes to primary amines represents a cornerstone reaction in organic synthesis, providing a crucial pathway to valuable building blocks for pharmaceuticals, agrochemicals, and materials science. Ethyl 4-aminobutanoate, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a particularly important synthetic intermediate.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the reduction of ethyl 4-nitrobutanoate to its corresponding amine, ethyl 4-aminobutanoate. We will delve into the mechanistic underpinnings of this conversion and present robust, field-proven protocols to ensure successful and reproducible outcomes.

Mechanistic Overview: The Journey from Nitro to Amino

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary depending on the chosen reducing agent and reaction conditions, a generally accepted pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the amine.

Several classes of reagents are effective for this transformation, each with its own advantages and disadvantages. These include catalytic hydrogenation and metal-based reductions in acidic or neutral media.[2][3]

Visualizing the General Reduction Pathway

Reduction_Pathway Start This compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso + 2e-, + 2H+ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ End Ethyl 4-aminobutanoate (R-NH2) Hydroxylamine->End + 2e-, + 2H+

Caption: Generalized pathway for the reduction of a nitro group.

Protocols for the Synthesis of Ethyl 4-aminobutanoate

The selection of a specific protocol depends on several factors, including the scale of the reaction, available equipment, and the presence of other functional groups in the molecule. Below, we detail three reliable methods for the reduction of this compound.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[2][3] Raney® Nickel, a finely divided nickel-aluminum alloy, is a common and cost-effective catalyst for this transformation.[4][5]

Rationale: This method is often preferred for its high yield and the fact that the only byproduct is water. It is particularly suitable for large-scale synthesis. However, it requires specialized hydrogenation equipment and careful handling of the pyrophoric Raney® Nickel catalyst.[6][7][8]

Experimental Workflow: Catalytic Hydrogenation

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Charge reactor with This compound and Ethanol B Add Raney® Nickel slurry under inert atmosphere A->B C Pressurize with H2 gas B->C D Heat and stir reaction mixture C->D E Monitor H2 uptake D->E F Filter catalyst through Celite® E->F G Concentrate filtrate F->G H Purify by distillation or chromatography G->H

Caption: Step-by-step workflow for catalytic hydrogenation.

Detailed Step-by-Step Protocol:
  • Reactor Preparation: In a suitable hydrogenation reactor, dissolve this compound (1 equivalent) in ethanol (10-20 volumes).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add a slurry of Raney® Nickel (5-10% by weight of the starting material) in ethanol. Caution: Raney® Nickel is pyrophoric and must be handled with care.[6][7][8]

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 40-60 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The used catalyst on the filter pad is still pyrophoric and should be kept wet with water and disposed of properly.[9]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-aminobutanoate. The product can be further purified by vacuum distillation or column chromatography.

ParameterValue
Starting MaterialThis compound
ReagentsRaney® Nickel, Hydrogen gas, Ethanol
Temperature40-60 °C
Pressure50-100 psi
Typical Yield>90%
Protocol 2: Reduction with Iron in Acidic Medium

The use of iron metal in the presence of an acid, such as hydrochloric acid or acetic acid, is a classic and cost-effective method for the reduction of nitro compounds.[2][3][10]

Rationale: This method is experimentally simple and does not require specialized high-pressure equipment. It is a good alternative when catalytic hydrogenation is not feasible. The work-up can be more involved due to the formation of iron salts.

Experimental Workflow: Fe/HCl Reduction

Fe_HCl_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend this compound and Iron powder in Ethanol/Water B Add concentrated HCl dropwise A->B C Heat to reflux B->C D Cool and filter off iron salts C->D E Basify filtrate with NaOH D->E F Extract with an organic solvent E->F G Dry and concentrate organic extracts F->G H Purify by distillation or chromatography G->H

Caption: Step-by-step workflow for Fe/HCl reduction.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and iron powder (3-5 equivalents) to a mixture of ethanol and water (e.g., 4:1 v/v).

  • Acid Addition: Heat the mixture to a gentle reflux and add concentrated hydrochloric acid (0.1-0.2 equivalents) dropwise. An exothermic reaction should be observed.

  • Reaction Monitoring: Continue heating at reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete in 1-3 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature and filter through Celite® to remove the excess iron and iron salts.

  • Extraction: Make the filtrate basic (pH > 9) by the addition of aqueous sodium hydroxide solution. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

ParameterValue
Starting MaterialThis compound
ReagentsIron powder, Hydrochloric acid, Ethanol, Water
TemperatureReflux
Typical Yield80-90%
Protocol 3: Reduction with Tin(II) Chloride

Tin(II) chloride is a mild and selective reducing agent for nitro groups.[2][3][11][12] This method is particularly useful when other reducible functional groups are present in the molecule.

Rationale: The mild reaction conditions make this an attractive method for sensitive substrates. The reaction is typically carried out in an organic solvent like ethyl acetate or ethanol.

Experimental Workflow: SnCl₂ Reduction

SnCl2_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in Ethanol B Add a solution of SnCl2·2H2O A->B C Heat to reflux B->C D Cool and pour into ice-water C->D E Basify with NaHCO3 or NaOH D->E F Extract with an organic solvent E->F G Dry and concentrate organic extracts F->G H Purify by distillation or chromatography G->H

Caption: Step-by-step workflow for SnCl₂ reduction.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in ethanol to the reaction mixture.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is usually complete within 1-3 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extraction: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.

ParameterValue
Starting MaterialThis compound
ReagentsTin(II) chloride dihydrate, Ethanol
TemperatureReflux
Typical Yield75-85%

Characterization of Ethyl 4-aminobutanoate

The successful synthesis of ethyl 4-aminobutanoate can be confirmed by various spectroscopic techniques.

PropertyValue
Molecular Formula C₆H₁₃NO₂[13]
Molecular Weight 131.17 g/mol [13]
Appearance Colorless liquid
Boiling Point 182.1 °C @ 760 mmHg (est.)[14]
¹H NMR (CDCl₃, 400 MHz) δ 4.12 (q, J=7.1 Hz, 2H), 2.76 (t, J=7.0 Hz, 2H), 2.31 (t, J=7.4 Hz, 2H), 1.80 (p, J=7.2 Hz, 2H), 1.40 (br s, 2H), 1.25 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 173.9, 60.4, 41.8, 31.5, 27.8, 14.2
IR (neat, cm⁻¹) 3380, 3300, 2980, 1730, 1590

Safety Considerations

  • This compound: Handle with care as nitroalkanes can be hazardous.

  • Raney® Nickel: Highly pyrophoric when dry. Always handle as a slurry under an inert liquid (water or ethanol).[6][7][8]

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure proper ventilation and use appropriate safety precautions when handling hydrogen.[9]

  • Metal/Acid Reductions: These reactions can be exothermic and may produce hydrogen gas as a byproduct. Perform in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The reduction of this compound to ethyl 4-aminobutanoate is a fundamental and versatile transformation in organic synthesis. The choice of the most suitable protocol depends on the specific requirements of the synthesis, including scale, available equipment, and substrate sensitivity. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and efficiently synthesize this valuable amino ester for their drug discovery and development endeavors.

References

Application Notes & Protocols: The Strategic Use of Ethyl 4-Nitrobutanoate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-nitrobutanoate stands as a highly versatile and strategic starting material in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles. Its bifunctional nature, possessing both an electrophilic ester and a latent nucleophilic amino group (via reduction of the nitro moiety), makes it an ideal precursor for intramolecular cyclization reactions. This guide provides an in-depth exploration of its primary application: the synthesis of the 2-pyrrolidinone (γ-lactam) scaffold, a core structural motif in numerous pharmaceuticals and biologically active compounds. We will dissect the mechanistic underpinnings, provide detailed, field-tested protocols for various reductive cyclization strategies, and offer insights into optimizing these transformations for efficiency and yield.

The Strategic Value of this compound

The utility of this compound stems from the predictable and high-yielding transformation of its aliphatic nitro group into a primary amine. This transformation is the key step that unmasks the nucleophilic character of the molecule, setting the stage for an intramolecular reaction with the terminal ethyl ester. This process, known as reductive cyclization, provides a direct and efficient route to the thermodynamically stable five-membered γ-lactam ring.

The 2-pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in drugs such as Piracetam, Levetiracetam, and Doxapram, highlighting its importance in modulating central nervous system activity.[1][2] The ability to reliably construct this core from a commercially available starting material like this compound is of significant value to drug discovery programs.[3]

Core Transformation: Reductive Cyclization Pathway

The fundamental synthetic operation involves two sequential events occurring in a single pot: the reduction of the nitro group and the subsequent intramolecular aminolysis of the ester.

G cluster_start Starting Material cluster_process Key Transformation cluster_product Product start This compound reduction Step 1: Nitro Group Reduction (e.g., H₂, Pd/C) start->reduction [Reducing Agent] cyclization Step 2: Intramolecular Cyclization (Spontaneous) reduction->cyclization Forms γ-Amino Ester Intermediate product 2-Pyrrolidinone (γ-Lactam) cyclization->product Eliminates Ethanol

Caption: General workflow for the reductive cyclization of this compound.

Mechanistic Insight: From Nitroalkane to Lactam

The conversion of the nitro group to a primary amine is a six-electron reduction that typically proceeds through nitroso (R-N=O) and hydroxylamine (R-NHOH) intermediates.[4][5] Once the primary amine is formed, the molecule exists as ethyl 4-aminobutanoate. At this point, the terminal nucleophilic amine (-NH₂) is perfectly positioned for a 5-exo-trig intramolecular cyclization, attacking the electrophilic carbonyl carbon of the ester. This attack forms a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to yield the stable 2-pyrrolidinone ring. The reaction is generally irreversible and driven by the formation of the stable amide bond within the five-membered ring.

Experimental Protocols for the Synthesis of 2-Pyrrolidinone

Several reliable methods exist for the reductive cyclization of this compound. The choice of method often depends on available equipment (e.g., hydrogenation apparatus), safety considerations, and the scale of the reaction.

Protocol 1: Catalytic Hydrogenation

This is the cleanest and often highest-yielding method, utilizing hydrogen gas and a heterogeneous catalyst. It avoids the use of stoichiometric metal reductants, simplifying product purification.

Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a highly efficient and standard method for nitro group reduction.[4] The reaction is performed under a positive pressure of hydrogen to ensure a sufficient supply of the reducing agent to the catalyst surface. Ethanol is an excellent solvent as it readily dissolves the starting material and is the byproduct of the cyclization, preventing the introduction of additional solvents.

ParameterConditionRationale
Catalyst 10% Palladium on Carbon (5 mol%)High activity and selectivity for nitro group reduction.
Hydrogen Source H₂ gas (50 psi)Clean reducing agent; pressure increases reaction rate.
Solvent Anhydrous EthanolExcellent solubility for substrate; inert under conditions.
Temperature Room Temperature (25 °C)Sufficient for reaction; minimizes potential side reactions.
Typical Yield >90%Clean conversion with minimal byproducts.

Step-by-Step Methodology:

  • Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add a magnetic stir bar, this compound (1.0 eq), and anhydrous ethanol (to make a 0.2 M solution).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq) to the solution under a stream of nitrogen or argon. Caution: Pd/C can be pyrophoric and should be handled with care.

  • System Purge: Seal the vessel and purge the headspace with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Reaction: Pressurize the vessel to 50 psi with hydrogen gas and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of small aliquots. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-pyrrolidinone. The product is often of high purity but can be further purified by distillation or chromatography if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Vessel: - this compound - Anhydrous Ethanol B Add Catalyst: 10% Pd/C (inert atm) A->B C Seal & Purge: N₂ then H₂ B->C D Pressurize to 50 psi H₂ Stir at 25°C C->D E Monitor Reaction (4-6 hours) D->E F Vent H₂ & Purge N₂ E->F G Filter through Celite® F->G H Concentrate Filtrate G->H I Purify (if needed) H->I

Caption: Experimental workflow for catalytic hydrogenation protocol.

Protocol 2: Metal-Acid Reduction

This classic method uses an inexpensive metal, such as iron, in an acidic medium. It is robust and does not require specialized pressure equipment, making it highly accessible.

Causality: Iron powder in the presence of a mild acid like acetic acid is a well-established system for the reduction of nitro groups.[4][6] The reaction proceeds via single electron transfer from the metal surface. The acidic medium protonates the intermediates and facilitates the reaction while also neutralizing the newly formed amine, preventing potential side reactions until workup. The cyclization often occurs during heating or upon basification during the workup phase.

ParameterConditionRationale
Reductant Iron Powder (Fe, 5.0 eq)Inexpensive, effective, and readily available.
Medium Acetic Acid / EthanolAcetic acid is the proton source; ethanol acts as a co-solvent.
Temperature 80 °C (Reflux)Provides thermal energy to overcome the activation barrier.
Typical Yield 70-85%Good yields, though purification from iron salts is required.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), ethanol, and acetic acid (a 4:1 v/v mixture is common).

  • Reagent Addition: Add iron powder (5.0 eq) to the solution in portions to control the initial exotherm.

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the mixture through Celite® to remove excess iron and iron salts, washing thoroughly with ethanol or ethyl acetate.

  • Neutralization: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid and free the amine for complete cyclization. Caution: CO₂ evolution.

  • Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude material can be purified by silica gel chromatography or vacuum distillation.

Troubleshooting and Key Considerations

  • Incomplete Reduction: The formation of hydroxylamine intermediates is the most common issue. This can be detected by LC-MS. To drive the reaction to completion, one can increase the reaction time, temperature, or catalyst loading.

  • Hydrolysis: Under strongly acidic or basic conditions, particularly with heat, the ester or the final lactam product can undergo hydrolysis.[7] It is crucial to use mild conditions and perform neutralizations at low temperatures.

  • Purification: In the metal-acid reduction, removal of all iron salts during workup is critical to prevent product contamination. Thorough washing and filtration are key. For catalytic hydrogenation, ensuring complete removal of the fine Pd/C catalyst is essential, as residual palladium can be problematic in subsequent steps.

Conclusion

This compound serves as a powerful and direct precursor for the synthesis of 2-pyrrolidinone, a foundational heterocyclic core in drug discovery. The reductive cyclization strategy is robust, versatile, and can be accomplished through several well-established protocols. By understanding the underlying mechanisms and the rationale behind specific reaction conditions, researchers can effectively leverage this building block to accelerate the synthesis of complex molecular targets.

References

The Versatile Synthon: Ethyl 4-Nitrobutanoate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a C4 Building Block

In the intricate tapestry of natural product synthesis, the strategic selection of starting materials is paramount to the success and elegance of a synthetic route. Ethyl 4-nitrobutanoate, a seemingly simple bifunctional molecule, has emerged as a powerful and versatile C4 building block. Its value lies in the orthogonal reactivity of its two functional groups: the nitro group, a precursor to a panoply of functionalities including amines and carbonyls, and the ethyl ester, which can be readily manipulated or serve as a handle for further transformations. This guide provides an in-depth exploration of the applications of this compound in the synthesis of complex, biologically active natural products, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The strategic importance of this compound stems from its ability to serve as a masked form of γ-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the mammalian central nervous system, and its derivatives. This relationship opens avenues for the synthesis of a wide range of GABAergic compounds and other nitrogen-containing heterocycles, such as lactams and pyrrolidines, which are prevalent motifs in numerous natural products with diverse biological activities. This guide will delve into the key chemical transformations of this compound and showcase its application in a total synthesis, providing a testament to its synthetic utility.

Core Transformations of this compound: A Gateway to Molecular Diversity

The synthetic versatility of this compound is unlocked through a series of fundamental organic reactions that transform its nitro and ester functionalities into a variety of other groups. Understanding these key transformations is crucial for designing synthetic routes that leverage the full potential of this C4 synthon.

Reduction of the Nitro Group: Accessing the Amino Functionality

The reduction of the nitro group to a primary amine is arguably the most pivotal transformation of this compound, as it unmasks the γ-amino acid scaffold. A variety of methods can be employed for this reduction, with catalytic hydrogenation being one of the most common and efficient.[1]

Mechanism of Catalytic Hydrogenation:

The catalytic hydrogenation of a nitro group to an amine on the surface of a heterogeneous catalyst, such as Palladium on carbon (Pd/C), proceeds through a series of steps. Initially, both hydrogen gas and the nitro compound adsorb onto the catalyst surface. The dihydrogen molecule dissociates into hydrogen atoms, which are then sequentially added to the nitro group. This process is believed to involve intermediate species such as nitroso and hydroxylamine derivatives, which are further reduced to the final amine.

G Start This compound Adsorbed_Nitro Adsorbed Nitro Compound Start->Adsorbed_Nitro Adsorption Catalyst Pd/C Catalyst Surface Adsorbed_H Adsorbed H atoms H2 H₂ H2->Adsorbed_H Dissociation on Catalyst Nitroso Nitroso Intermediate Adsorbed_Nitro->Nitroso + 2[H] Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + 2[H] Amine Ethyl 4-aminobutanoate Hydroxylamine->Amine + 2[H] G Nitroalkane This compound Nitronate Nitronate Anion Nitroalkane->Nitronate Deprotonation Base Base (e.g., NaH) PrimaryOzonide Primary Ozonide Nitronate->PrimaryOzonide [3+2] Cycloaddition Ozone O₃ SecondaryOzonide Secondary Ozonide PrimaryOzonide->SecondaryOzonide Rearrangement Carbonyl Ethyl 4-oxobutanoate SecondaryOzonide->Carbonyl Reductive Workup DMSO DMSO DMS Dimethyl Sulfide (DMS) G Nitroalkane This compound Nitronate Nitronate Anion Nitroalkane->Nitronate Deprotonation Base Base (e.g., DBU) Enolate Enolate Intermediate Nitronate->Enolate 1,4-Conjugate Addition Acceptor α,β-Unsaturated Ester Adduct Michael Adduct Enolate->Adduct Protonation Protonation Protonation G Target Pyrrolizidine Alkaloid Precursor (γ-Lactam) AminoEster Substituted Ethyl 4-aminobutanoate Target->AminoEster Intramolecular Cyclization NitroEster Michael Adduct AminoEster->NitroEster Nitro Group Reduction Start This compound NitroEster->Start Michael Addition MichaelAcceptor α,β-Unsaturated Ester

References

Application Note: Ethyl 4-Nitrobutanoate as a Versatile C4 Synthon for the Synthesis of Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-nitrobutanoate is a valuable and versatile C4 building block whose strategic functional groups—a nitroalkane and an ethyl ester—serve as latent functionalities for constructing complex molecular architectures. This application note provides an in-depth guide for researchers and synthetic chemists on the practical applications of this compound in the synthesis of key intermediates for the agrochemical industry. We will explore two pivotal transformations: the reduction of the nitro group to a primary amine, yielding ethyl 4-aminobutanoate, and the conversion of the nitro group to a ketone via the Nef reaction, producing a γ-keto ester. These transformations unlock pathways to nitrogen-containing heterocycles, a structural motif prevalent in a wide range of modern pesticides.[1][2][3] This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the safety considerations essential for handling this energetic intermediate.

Introduction: The Strategic Value of a C4 Nitro Ester

The development of novel agrochemicals frequently relies on the efficient synthesis of heterocyclic compounds, which form the core of many insecticides, fungicides, and herbicides.[4] this compound emerges as a strategic precursor in this context. Its utility lies not in its direct biological activity, but in the synthetic versatility of its nitro group. The electron-withdrawing nature of the nitro group acidifies the α-protons, enabling C-C bond formation, while the group itself can be readily transformed into other crucial functionalities.

This guide focuses on two primary synthetic routes that convert this compound into high-value intermediates:

  • γ-Amino Esters: Reduction of the nitro group furnishes ethyl 4-aminobutanoate. This molecule is a precursor to various lactams, pyrrolidines, and other nitrogenous heterocycles that are foundational to many bioactive compounds.

  • γ-Keto Esters: The Nef reaction provides a pathway to convert the nitroalkane into a carbonyl group, yielding ethyl 4-oxobutanoate. This γ-keto ester is a classic precursor for the Paal-Knorr synthesis of pyrroles and other five-membered heterocycles.

The following sections provide the scientific rationale and actionable protocols for leveraging these transformations in an agrochemical research setting.

Synthesis of this compound

The most common and efficient method for synthesizing γ-nitro esters like this compound is through the Michael or conjugate addition of a nitronate anion to an α,β-unsaturated ester.[5][6] In this case, the reaction involves the addition of nitromethane to ethyl acrylate.

Causality of Experimental Design: The reaction is base-catalyzed. The base (e.g., a non-nucleophilic amine like DBU or a hindered alkoxide) deprotonates nitromethane to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic β-carbon of ethyl acrylate.[6] The choice of a mild base is crucial to prevent polymerization of the acrylate acceptor or side reactions involving the ester functionality. The reaction is typically run at or below room temperature to control the exotherm and maximize selectivity for the 1,4-adduct.

Key Synthetic Transformations and Protocols

This section details the protocols for the two cornerstone transformations of this compound.

Reduction to Ethyl 4-Aminobutanoate: A Gateway to Bioactive Amines

The conversion of a nitro group to a primary amine is a fundamental transformation in organic synthesis. The resulting product, ethyl 4-aminobutanoate, can be used in cyclization reactions, amide couplings, or as a building block for more complex heterocyclic systems.

Catalytic hydrogenation is often the method of choice due to its clean reaction profile and high yields. The reaction proceeds by the adsorption of the nitro compound and hydrogen gas onto the surface of a metal catalyst (e.g., Palladium on carbon), where the stepwise reduction occurs.

Step-by-Step Methodology:

  • Vessel Preparation: To a 250 mL hydrogenation flask, add a magnetic stir bar, this compound (10.0 g, 62.0 mmol), and 100 mL of methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (1.0 g, 10% w/w) to the solution under a gentle stream of nitrogen.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere. Pressurize the vessel to 50 psi with H₂.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully vent the hydrogen pressure. Purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield ethyl 4-aminobutanoate as a clear oil. The product is often used directly in the next step without further purification.

Data Summary Table for Protocol 1

ParameterValue
Starting Material This compound
Key Reagents 10% Pd/C, H₂ Gas, Methanol
Scale 62.0 mmol
Pressure 50 psi
Temperature Room Temperature
Typical Reaction Time 4-8 hours
Expected Yield >95%
Nef Reaction: Conversion to Ethyl 4-Oxobutanoate

The Nef reaction transforms a primary or secondary nitroalkane into a corresponding aldehyde or ketone under acidic conditions.[7][8] This reaction is exceptionally useful for unmasking a carbonyl group from a nitroalkane, which can serve as a stable and versatile carbonyl equivalent. The mechanism involves the initial formation of a nitronate salt, followed by protonation and hydrolysis in strong acid to yield the carbonyl compound and nitrous oxide.[7]

This protocol involves two distinct stages: formation of the sodium nitronate salt, followed by acidic hydrolysis.

Step-by-Step Methodology:

Step A: Formation of the Sodium Nitronate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 62.0 mmol) in 50 mL of ethanol.

  • Base Addition: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.43 g, 62.0 mmol) in 50 mL of absolute ethanol. Cool this solution to 0 °C in an ice bath.

  • Nitronate Formation: Slowly add the ethanolic solution of this compound to the cold sodium ethoxide solution dropwise over 30 minutes. Stir the resulting mixture at 0 °C for 1 hour. The formation of the sodium nitronate salt may be observed as a precipitate.

Step B: Acidic Hydrolysis

  • Acid Preparation: In a separate 500 mL flask, prepare a solution of 8 M sulfuric acid (H₂SO₄) by carefully adding 50 mL of concentrated H₂SO₄ to 60 mL of ice-cold water. Cool this solution to below 0 °C in an ice-salt bath.

  • Hydrolysis: Add the cold nitronate salt suspension from Step A to the vigorously stirred, cold sulfuric acid solution via a dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 5 °C. A blue color may be transiently observed.[7]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford crude ethyl 4-oxobutanoate. The product may require purification by vacuum distillation.

Data Summary Table for Protocol 2

ParameterValue
Starting Material This compound
Key Reagents Sodium, Ethanol, Sulfuric Acid
Scale 62.0 mmol
Temperature 0 °C to Room Temperature
Typical Reaction Time 4-6 hours
Expected Yield 60-75%

Visualization of Synthetic Pathways

The following diagrams illustrate the strategic position of this compound and the workflows for its key transformations.

G cluster_start Starting Material cluster_products Key Intermediates cluster_applications Agrochemical Scaffolds ENB This compound Amine Ethyl 4-Aminobutanoate ENB->Amine Reduction (H₂, Pd/C) Keto Ethyl 4-Oxobutanoate ENB->Keto Nef Reaction (1. NaOEt, 2. H₂SO₄) Lactams Lactams / Pyrrolidines Amine->Lactams Cyclization / Amidation Pyrroles Pyrroles / Furans Keto->Pyrroles Paal-Knorr Synthesis

Caption: Synthetic utility of this compound.

G Workflow for Protocol 1: Catalytic Hydrogenation start 1. Charge Reactor: This compound, MeOH, Pd/C purge 2. Purge System: Evacuate and backfill with N₂ then H₂ (3x) start->purge pressurize 3. Pressurize: Set H₂ pressure to 50 psi purge->pressurize react 4. React: Stir vigorously at RT (4-8 hours) pressurize->react monitor Monitor: Hydrogen uptake stops react->monitor vent 5. Depressurize: Vent H₂ and purge with N₂ monitor->vent filter 6. Filter: Remove Pd/C catalyst through Celite® vent->filter concentrate 7. Isolate: Concentrate filtrate under reduced pressure filter->concentrate product Product: Ethyl 4-Aminobutanoate concentrate->product

Caption: Experimental workflow for catalytic hydrogenation.

G Workflow for Protocol 2: Nef Reaction cluster_stepA Step A: Nitronate Formation cluster_stepB Step B: Acidic Hydrolysis start_A 1. Dissolve Ethyl 4-nitrobutanoate in EtOH base 2. Prepare NaOEt in EtOH, cool to 0°C add 3. Add nitroester to NaOEt solution dropwise start_A->add base->add stir_A 4. Stir at 0°C for 1h add->stir_A acid 5. Prepare cold 8M H₂SO₄ (<0°C) stir_A->acid hydrolyze 6. Add nitronate slurry to acid (<5°C) acid->hydrolyze stir_B 7. Stir and warm to RT hydrolyze->stir_B extract 8. Extract with Et₂O stir_B->extract wash 9. Wash with NaHCO₃ and brine extract->wash isolate 10. Dry and concentrate wash->isolate product Product: Ethyl 4-Oxobutanoate isolate->product

Caption: Experimental workflow for the Nef Reaction.

Safety and Handling

This compound is an energetic compound and should be handled with appropriate care. Aliphatic nitro compounds can be sensitive to heat and shock, and their stability is affected by temperature, light, and moisture.[9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[10][11] Work should be conducted in a well-ventilated fume hood.[10]

  • Storage: Store in a cool, dry, and dark place, away from heat sources and incompatible materials such as strong bases, strong oxidizing agents, and reducing agents.[9][11] The container should be kept tightly closed.[11]

  • Handling: Avoid generating mists or aerosols. Grounding of equipment may be necessary to prevent static discharge. Spills should be cleaned up promptly using absorbent, non-reactive materials.

  • Thermal Hazards: Avoid heating the neat compound to high temperatures, as thermal decomposition can lead to the release of irritating gases and nitrogen oxides (NOx).[11]

Conclusion

This compound is a powerful synthetic tool for the agrochemical chemist. Its true value is realized through strategic transformations that convert the nitro group into synthetically useful amines and ketones. The protocols detailed in this application note provide reliable and scalable methods for accessing γ-amino and γ-keto ester intermediates, which are critical building blocks for a diverse range of nitrogen-containing heterocyclic scaffolds. By understanding the underlying chemical principles and adhering to safe handling practices, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation agrochemicals.

References

Application Notes and Protocols: A Step-by-Step Guide to the Nef Reaction of Ethyl 4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Conversion of Nitroalkanes

The Nef reaction is a powerful transformation in organic synthesis that converts primary and secondary nitroalkanes into their corresponding aldehydes and ketones.[1][2][3] First reported by John Ulric Nef in 1894, this reaction has become a cornerstone for introducing carbonyl functionality, often after the nitro group has been used to facilitate carbon-carbon bond formation.[2][4] The reaction's strategic value lies in its demonstration of "umpolung" or polarity reversal, where the α-carbon of the nitroalkane, typically electrophilic, is deprotonated to a nucleophilic nitronate salt, enabling it to act as an acyl anion equivalent.[1][3][5]

This guide provides a detailed protocol for performing a Nef reaction on Ethyl 4-nitrobutanoate to synthesize Ethyl 4-oxobutanoate (also known as succinaldehydic acid ethyl ester), a valuable bifunctional building block in the synthesis of pharmaceuticals and complex organic molecules. We will explore the classical acidic methodology, discuss its mechanistic underpinnings, and provide a robust, step-by-step protocol tailored for researchers and drug development professionals.

Mechanistic Overview of the Classical Nef Reaction

The classical Nef reaction is a two-stage process:

  • Deprotonation: The nitroalkane, which possesses an acidic α-hydrogen (pKa ≈ 10 in DMSO), is treated with a strong base (e.g., sodium hydroxide, sodium methoxide) to form a resonance-stabilized nitronate salt.[6][7]

  • Acid Hydrolysis: The pre-formed nitronate salt is then added to a strong mineral acid, such as sulfuric or hydrochloric acid, at a pH < 1.[6][8]

The acidic hydrolysis proceeds through several key intermediates. The nitronate is first protonated on oxygen to yield a nitronic acid (the aci-form of the nitroalkane).[2][7] Subsequent protonation and attack by water leads to an unstable intermediate that ultimately eliminates nitroxyl (HNO), which dimerizes and decomposes to nitrous oxide (N₂O) and water, yielding the desired carbonyl compound.[2] Maintaining a low pH is critical to prevent the formation of side products like oximes or hydroxynitroso compounds.[6][8]

Nef_Mechanism cluster_substrate This compound cluster_nitronate Nitronate Salt cluster_acid Nitronic Acid cluster_hydrolysis Hydrolysis & Product Formation Start O₂N-CH₂-(CH₂)₂-COOEt Nitronate [O=N(O⁻)-CH⁻-(CH₂)₂-COOEt] Na⁺ Start->Nitronate 1. Base (e.g., NaOMe) NitronicAcid HO-N(O)=CH-(CH₂)₂-COOEt Nitronate->NitronicAcid 2. H⁺ (kinetic protonation) Iminium [H₂O⁺-N(OH)=CH-(CH₂)₂-COOEt] NitronicAcid->Iminium H⁺ Intermediate Tetrahedral Intermediate Iminium->Intermediate + H₂O - H⁺ Product O=CH-(CH₂)₂-COOEt (Ethyl 4-oxobutanoate) Intermediate->Product Rearrangement & Elimination Byproduct N₂O + H₂O Intermediate->Byproduct - HNO (dimerizes)

Caption: The classical Nef reaction mechanism applied to this compound.

Key Consideration: Substrate Compatibility

The primary challenge in applying the classical Nef reaction to this compound is the presence of the ester functional group. The strongly acidic conditions required for the hydrolysis of the nitronate can also catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[9][10] Therefore, careful control of reaction temperature and time is paramount to favor the Nef reaction over ester saponification. For substrates that are highly sensitive to acid, alternative oxidative or reductive Nef protocols may be considered.[5][11]

Detailed Experimental Protocol: Classical Acid Hydrolysis

This protocol details the conversion of this compound to Ethyl 4-oxobutanoate using the traditional strong acid method.

4.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%Sigma-AldrichStarting material.
Methanol (MeOH), anhydrous≥99.8%Fisher ScientificSolvent for nitronate formation.
Sodium Methoxide (NaOMe)≥97%Acros OrganicsBase for deprotonation.
Sulfuric Acid (H₂SO₄), concentrated95-98%J.T. BakerAcid for hydrolysis.
Diethyl Ether (Et₂O), anhydrous≥99.7%VWRExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-For neutralization wash.
Brine (Saturated NaCl solution)ACS Grade-For final wash.
Magnesium Sulfate (MgSO₄), anhydrousACS Grade-Drying agent.
Round-bottom flasks, magnetic stirrer--Standard glassware.
Addition funnel--For controlled addition.
Ice-salt bath--For maintaining low temperature.

4.2 Experimental Workflow Diagram

Nef_Workflow A 1. Dissolve this compound in anhydrous Methanol at 0°C B 2. Add Sodium Methoxide portion-wise Stir for 1 hr at 0°C to form nitronate salt A->B D 4. Add nitronate solution slowly via cannula or dropping funnel to the cold acid solution B->D C 3. Prepare H₂SO₄ solution in a separate flask (conc. H₂SO₄ added to ice/water) Cool to -10°C C->D E 5. Stir at low temp for 30 min, then allow to warm to room temp (1-2 hrs) D->E F 6. Quench by pouring onto crushed ice E->F G 7. Extract with Diethyl Ether (3x) F->G H 8. Wash combined organic layers with sat. NaHCO₃ and then Brine G->H I 9. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo H->I J 10. Purify crude product via column chromatography or distillation I->J

Caption: Step-by-step workflow for the classical Nef reaction.

4.3 Step-by-Step Methodology

Safety First: This procedure involves strong bases and concentrated acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid/base resistant gloves.

  • Nitronate Salt Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 68.0 mmol).

    • Add 100 mL of anhydrous methanol and cool the solution to 0 °C using an ice bath.

    • While stirring, slowly add sodium methoxide (3.67 g, 68.0 mmol, 1.0 eq) in portions over 15 minutes. Ensure the temperature remains below 5 °C.

    • Stir the resulting slurry at 0 °C for 1 hour. The formation of the sodium salt of the nitronate should be evident.

  • Acid Hydrolysis:

    • In a separate 500 mL flask, prepare the acidic solution by carefully and slowly adding concentrated sulfuric acid (e.g., 20 mL) to 100 g of crushed ice with vigorous stirring. Caution: Highly exothermic.

    • Cool this acidic solution to between -10 °C and -5 °C using an ice-salt bath.

    • Slowly add the cold nitronate salt slurry from Step 1 to the vigorously stirred acidic solution via an addition funnel. The rate of addition should be controlled to maintain the internal temperature below 0 °C. A deep blue color may briefly appear.[2][4]

    • After the addition is complete, stir the reaction mixture at low temperature for an additional 30 minutes.

  • Reaction Work-up and Product Isolation:

    • Remove the cooling bath and allow the reaction mixture to warm to room temperature, stirring for another 1-2 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

    • Pour the reaction mixture into a separatory funnel containing 200 mL of ice-cold water.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).

  • Purification:

    • The resulting crude oil (Ethyl 4-oxobutanoate) can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary and Expected Outcomes

ParameterClassical Acid Hydrolysis Protocol
Substrate This compound
Key Reagents NaOMe, H₂SO₄
Solvent Methanol / Water
Temperature -10 °C to Room Temperature
Reaction Time 2-4 hours
Expected Product Ethyl 4-oxobutanoate
Anticipated Yield 65-80%
Purification Method Vacuum Distillation or Column Chromatography

Yields are highly dependent on precise temperature control and reaction time to minimize side reactions.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete formation of the nitronate salt. 2. Reaction temperature was too high during acid addition, causing decomposition.1. Ensure the use of anhydrous solvent and a stoichiometric amount of fresh, strong base. 2. Improve cooling efficiency; add the nitronate solution more slowly to the acid.
Ester Hydrolysis 1. Reaction time in strong acid was too long. 2. Reaction temperature was too high.1. Monitor the reaction closely by TLC or GC and quench as soon as the starting material is consumed. 2. Maintain a lower reaction temperature throughout the hydrolysis step.
Oxime Byproduct The pH of the hydrolysis solution was not sufficiently low (pH > 1).[6]Ensure a sufficient excess of strong mineral acid is used to maintain a pH well below 1.
Incomplete Reaction Insufficient reaction time or temperature after acid addition.After the low-temperature addition, ensure the reaction is allowed to stir at room temperature for an adequate time (monitor by TLC/GC).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-nitrobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this versatile chemical intermediate. Here, we will explore common synthetic challenges, provide in-depth troubleshooting advice, and offer optimized protocols based on established chemical principles.

Introduction to this compound Synthesis

This compound is a valuable building block in organic synthesis, often utilized in the preparation of pharmaceuticals and other fine chemicals.[1][2] Its synthesis, while conceptually straightforward, can be plagued by issues such as low yields, competing side reactions, and purification difficulties. The two primary routes to this compound involve either the esterification of 4-nitrobutanoic acid or the C-alkylation of a nitronate anion. This guide will address the critical parameters and potential pitfalls associated with both methodologies.

Troubleshooting and FAQs: A Guide to Higher Yields

This section is structured in a question-and-answer format to directly address the common problems encountered during the synthesis of this compound.

Core Issue: Low Reaction Yield

Question 1: My overall yield of this compound is consistently low. What are the most likely causes?

Low yield is a multifaceted issue that can stem from several factors throughout the synthetic and purification process. A systematic approach is required to diagnose the root cause.

  • Suboptimal Reaction Conditions: Temperature, reaction time, choice of solvent, and catalyst can all dramatically impact yield. For instance, in esterification reactions, excessively high temperatures can promote side reactions like the formation of diethyl ether from the ethanol solvent.[1][3]

  • Competing Side Reactions: The formation of undesired byproducts is a primary contributor to reduced yields. In alkylation routes, the primary competing reaction is O-alkylation of the nitronate intermediate, which leads to the formation of oximes and carbonyl compounds instead of the desired C-alkylated product.[4]

  • Incomplete Reaction: The reaction may not be proceeding to completion. This can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Degradation: this compound can be sensitive to the reaction or workup conditions. It is susceptible to hydrolysis back to 4-nitrobutanoic acid and ethanol, especially in the presence of excess water or under acidic/basic conditions at elevated temperatures.[1][5]

  • Losses During Workup and Purification: Significant amounts of product can be lost during aqueous washes, extractions, and final purification steps like chromatography or recrystallization.[6]

Below is a workflow to systematically troubleshoot low yield:

Troubleshooting_Workflow start Low Yield Observed check_completion 1. Verify Reaction Completion (TLC/LC-MS) start->check_completion incomplete_rxn Reaction Incomplete? check_completion->incomplete_rxn analyze_crude 2. Analyze Crude Mixture (NMR/GC-MS) side_products Significant Side Products Detected? analyze_crude->side_products optimize_conditions 3a. Optimize Reaction Conditions (Temperature, Solvent, Catalyst) side_products->optimize_conditions Yes no_side_products Mainly Starting Material & Product side_products->no_side_products No yield_improved Yield Improved? optimize_conditions->yield_improved review_workup 3b. Review Workup & Purification Protocol review_workup->yield_improved incomplete_rxn->analyze_crude No extend_time Increase Reaction Time or Temperature incomplete_rxn->extend_time Yes extend_time->check_completion no_side_products->review_workup end Synthesis Optimized yield_improved->end Yes re_evaluate Re-evaluate Synthetic Route yield_improved->re_evaluate No

Caption: A systematic workflow for troubleshooting low yields.

Managing Side Reactions

Question 2: My TLC/NMR analysis shows multiple unexpected spots/peaks. What are the common side reactions and how can I minimize them?

Side reactions are highly dependent on your chosen synthetic route.

Route A: Esterification of 4-Nitrobutanoic Acid

  • Side Reaction 1: Diethyl Ether Formation. In acid-catalyzed esterification, the ethanol solvent can self-condense to form diethyl ether, consuming the alcohol and reducing the yield.[1]

    • Mitigation: Avoid excessively high temperatures and strong acid concentrations. Using a solid acid catalyst like zeolites can sometimes offer better selectivity.[6]

  • Side Reaction 2: Hydrolysis. As water is a byproduct of esterification, the reaction is reversible. Excess water can hydrolyze the this compound product back to the starting materials.[1][5]

    • Mitigation: Use a Dean-Stark apparatus to remove water as it forms. Alternatively, run the reaction in a large excess of ethanol to push the equilibrium towards the product.

Route B: Alkylation of a Nitroalkane (e.g., nitromethane with ethyl 3-halopropanoate)

  • Side Reaction 1: O-Alkylation. This is the most significant challenge in the C-alkylation of nitroalkanes. The intermediate nitronate anion is ambident, meaning it can react at either the carbon or the oxygen. O-alkylation leads to nitronic esters, which are unstable and often decompose to carbonyl compounds (aldehydes or ketones) and oximes.[4][7]

    • Mitigation:

      • Catalysis: The use of transition metal catalysts, such as those based on copper(I) or nickel, has been shown to significantly favor C-alkylation over O-alkylation.[7][8][9] These catalysts are believed to proceed through a radical-based mechanism rather than a simple SN2 pathway.[7][8]

      • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they can help stabilize charged intermediates and increase reaction rates without protonating the nucleophile.[10]

  • Side Reaction 2: Dialkylation. The product itself has an acidic proton and can be deprotonated and alkylated a second time, especially if a strong base and excess alkylating agent are used.[4][10]

    • Mitigation: Use a slight excess of the nitroalkane relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).[10] Running the reaction to partial conversion of the starting material can also favor mono-alkylation.

Side_Reactions cluster_alkylation Alkylation Route cluster_esterification Esterification Route Nitronate Nitronate Anion C_Alk Desired Product: This compound Nitronate->C_Alk C-Alkylation (Favored by Cu/Ni Catalysts) O_Alk Side Product: Nitronic Ester Nitronate->O_Alk O-Alkylation (Uncatalyzed) Decomp Decomposition Products (Oxime, Carbonyl) O_Alk->Decomp Ethanol Ethanol Ether Side Product: Diethyl Ether Ethanol->Ether Self-Condensation Product This compound Hydrolysis Side Reaction: Hydrolysis Product->Hydrolysis Acid 4-Nitrobutanoic Acid Hydrolysis->Acid

Caption: Common side reactions in alkylation and esterification routes.

Optimizing Reaction Parameters

Question 3: How do I choose the right base, solvent, and temperature for my alkylation reaction?

The choice of these parameters is critical for maximizing C-alkylation and minimizing side reactions.

ParameterRecommendationRationale
Base Use a non-nucleophilic, moderately strong base (e.g., K₂CO₃, DBU, t-BuOK). Avoid very strong bases like NaH unless necessary, as they can promote side reactions.[10]The base must be strong enough to deprotonate the nitroalkane to form the nitronate anion but should not be so strong as to cause elimination or other undesired reactions with the alkylating agent.
Solvent Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally preferred.[4][10]These solvents effectively solvate the cation of the base, leaving a more "naked" and reactive nitronate anion. They also do not protonate the nucleophile, preserving its reactivity.[10]
Temperature Start at room temperature and gently heat if necessary (e.g., 60-80°C).[8][10]Higher temperatures increase the reaction rate but can also favor side reactions and decomposition.[3] The optimal temperature is a balance between a reasonable reaction time and minimal byproduct formation. Monitor progress by TLC to find the sweet spot.

Question 4: I'm considering Phase-Transfer Catalysis (PTC) for the alkylation. What are the benefits and how do I select a catalyst?

Phase-Transfer Catalysis is an excellent technique for reactions involving an ionic reactant (like a nitronate salt) and an organic reactant that are soluble in different, immiscible phases (e.g., aqueous and organic).[11][12]

  • Benefits:

    • Allows the use of inexpensive and safer inorganic bases (e.g., NaOH, K₂CO₃) in an aqueous phase.[13]

    • Avoids the need for expensive, anhydrous polar aprotic solvents.[12][13]

    • Can lead to faster reaction rates, higher yields, and simpler workups.[12][14]

  • How it Works: The PTC (typically a quaternary ammonium or phosphonium salt) transports the nitronate anion from the aqueous phase into the organic phase where it can react with the alkylating agent.[11][12]

  • Catalyst Selection: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or methyltributylammonium chloride are common choices.[11] The lipophilicity of the catalyst is important; it must be soluble enough in the organic phase to transport the anion. For many applications, catalysts with a total carbon count (C#) between 16 and 32 are effective.[13]

Experimental Protocols
Protocol 1: Esterification of 4-Nitrobutanoic Acid

This protocol uses a classic Fischer esterification approach.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-nitrobutanoic acid (1.0 eq.).

  • Reagent Addition: Add a large excess of absolute ethanol (e.g., 10-20 eq.) to serve as both reactant and solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress by TLC. The reaction may take several hours to reach completion.[6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Reduce the volume of ethanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[15][16]

Protocol 2: Copper-Catalyzed C-Alkylation of Nitromethane

This protocol is adapted from modern methods favoring C-alkylation.[8]

  • Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the copper(I) precatalyst (e.g., CuBr, 5 mol%) and the appropriate ligand (e.g., a diamine or nacnac ligand, 5-10 mol%).

  • Reagent Addition: Add the solvent (e.g., hexanes or toluene), followed by nitromethane (1.2 eq.) and the base (e.g., sodium tert-butoxide, 1.1 eq.).

  • Alkylation: Add the alkylating agent (e.g., ethyl 3-bromopropanoate, 1.0 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 60°C) and monitor its progress by TLC or GC-MS.

  • Workup:

    • After completion, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

References

Technical Support Center: Reduction of Ethyl 4-Nitrobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of ethyl 4-aminobutanoate via the reduction of ethyl 4-nitrobutanoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this chemical transformation. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common side reactions, ensuring the integrity and yield of your synthesis.

Introduction: The Challenge of Selective Nitro Group Reduction

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. However, this process is not without its challenges. The reduction proceeds through a series of intermediates, each capable of participating in undesired side reactions. This guide will illuminate the mechanistic pathways of these side reactions and provide actionable protocols to mitigate their formation, ensuring a clean and efficient synthesis of your target aminobutanoate derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the reduction of this compound?

The reduction of a nitro group is a stepwise process that involves the transfer of six electrons. Several partially reduced intermediates are formed along this pathway, which can lead to the formation of various byproducts. The most commonly encountered side products in the reduction of this compound include:

  • N-(4-ethoxy-4-oxobutyl)hydroxylamine: Formed from the incomplete reduction of the nitro group.

  • Nitroso Intermediate (Ethyl 4-nitrosobutanoate): A transient species that can dimerize or react with other intermediates.

  • Azoxy and Azo Compounds: Resulting from the condensation of the nitroso intermediate with the hydroxylamine intermediate.[1][2][3]

  • Over-reduction Products: In some cases, the ester functionality can be susceptible to reduction, yielding 4-amino-1-butanol, particularly with strong reducing agents like lithium aluminum hydride.[4][5]

Q2: I'm observing a significant amount of N-(4-ethoxy-4-oxobutyl)hydroxylamine in my reaction mixture. What is causing this, and how can I promote complete reduction to the amine?

The accumulation of the hydroxylamine intermediate is a clear indication of incomplete reduction.[6][7] This can be attributed to several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate for the complete six-electron reduction of the nitro group.

  • Deactivated Catalyst: In catalytic hydrogenation, the catalyst (e.g., Pd/C, Raney Nickel) may have lost its activity due to poisoning or improper handling.

  • Suboptimal Reaction Conditions: Factors such as low hydrogen pressure, low temperature, or short reaction times can halt the reduction at the hydroxylamine stage.[6]

Troubleshooting Steps:

  • Increase Reducing Agent Stoichiometry: For metal/acid reductions (e.g., Fe/HCl, SnCl2), ensure a sufficient excess of the metal is used.

  • Catalyst Evaluation: For catalytic hydrogenation, use fresh, high-quality catalyst. Consider increasing the catalyst loading.

  • Optimize Reaction Conditions: Increase hydrogen pressure and/or reaction temperature. Extend the reaction time and monitor the progress by TLC or LC-MS until the hydroxylamine intermediate is fully consumed.

Q3: My final product is contaminated with colored impurities, suggesting the presence of azoxy and azo compounds. How are these formed and prevented?

Azoxy and azo compounds are typically formed under basic or neutral conditions through the condensation of the nitroso and hydroxylamine intermediates.[1][3][8]

Mechanism of Formation:

  • The nitro group is partially reduced to a nitroso intermediate.

  • Another molecule of the nitro compound is reduced to the hydroxylamine intermediate.

  • The nitroso and hydroxylamine intermediates condense to form an azoxy compound, which can be further reduced to an azo compound.

Prevention Strategies:

  • Acidic Conditions: Performing the reduction in an acidic medium (e.g., Fe/HCl, SnCl2/HCl) protonates the intermediates, inhibiting the condensation reaction.[9][10]

  • Catalytic Hydrogenation: This method, particularly with catalysts like Pd/C, is generally effective at promoting the complete reduction to the amine, minimizing the accumulation of intermediates that can lead to azoxy and azo formation.[9][11] The addition of catalytic amounts of vanadium compounds has also been shown to prevent the accumulation of hydroxylamines and subsequent formation of azo or azoxy compounds.[12]

Q4: I am considering using Lithium Aluminum Hydride (LiAlH₄) for the reduction. Will this affect the ethyl ester group?

Yes, using a strong, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) is highly likely to reduce the ethyl ester functionality in addition to the nitro group.[4][5] LiAlH₄ is a powerful hydride donor capable of reducing a wide range of functional groups, including esters, to their corresponding alcohols.[4] In the case of this compound, the expected product would be 4-amino-1-butanol.

Recommendation: To preserve the ester group, it is crucial to select a chemoselective reducing agent.

Troubleshooting Guide: Side Reactions and Mitigation

This section provides a structured approach to identifying and resolving specific side reactions encountered during the reduction of this compound.

Issue 1: Incomplete Reduction and Hydroxylamine Formation
Symptom Probable Cause(s) Recommended Solution(s)
Presence of a major byproduct identified as N-(4-ethoxy-4-oxobutyl)hydroxylamine by MS or NMR.1. Insufficient reducing agent.2. Deactivated or poisoned catalyst (catalytic hydrogenation).3. Non-optimal reaction conditions (low temperature, low pressure, insufficient time).1. Increase the molar equivalents of the reducing agent.2. Use a fresh batch of catalyst or increase catalyst loading.3. Increase reaction temperature and/or hydrogen pressure. Monitor the reaction until completion.
Issue 2: Formation of Dimerized Byproducts (Azoxy and Azo Compounds)
Symptom Probable Cause(s) Recommended Solution(s)
Appearance of colored impurities in the product. Detection of species with masses corresponding to azoxy or azo dimers.1. Reaction conditions are neutral or basic, favoring condensation of intermediates.2. Slow reduction rate leading to the accumulation of nitroso and hydroxylamine intermediates.1. Switch to acidic reduction conditions (e.g., Fe/HCl, SnCl₂/HCl).[13]2. Utilize catalytic hydrogenation with a highly active catalyst (e.g., Pd/C) to ensure rapid conversion to the amine.[11]
Issue 3: Over-reduction of the Ester Group
Symptom Probable Cause(s) Recommended Solution(s)
Formation of 4-amino-1-butanol as a significant byproduct.Use of a strong, non-selective reducing agent (e.g., LiAlH₄).[4]1. Employ chemoselective reduction methods. Catalytic hydrogenation (H₂/Pd-C) is an excellent choice.[14]2. Metal-acid systems like Fe/HCl or SnCl₂ are also highly selective for the nitro group over the ester.[15]

Experimental Protocols: Recommended Procedures

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high chemoselectivity and clean reaction profile.

Step-by-Step Methodology:

  • Reactor Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 5-10% (w/w) of 10% Palladium on Carbon under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas three times. Pressurize the reactor with hydrogen (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) until hydrogen uptake ceases. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude ethyl 4-aminobutanoate. Further purification can be achieved by distillation or chromatography if necessary.

Protocol 2: Reduction using Iron in Acidic Medium (Béchamp Reduction)

This classical method is cost-effective and highly selective.[13]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (1.0 eq), ethanol, and water.

  • Acidification: Add a catalytic amount of hydrochloric acid or acetic acid.

  • Iron Addition: Heat the mixture to reflux and add iron powder (typically 3-5 eq) portion-wise to control the exotherm.

  • Reaction: Continue to reflux and stir vigorously for several hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After completion, cool the reaction mixture and filter through Celite® to remove the iron salts.

  • Extraction and Isolation: Concentrate the filtrate, and then perform a standard aqueous work-up, including basification to deprotonate the amine and extraction with an organic solvent. The product can then be purified.

Visualization of Reaction Pathways

Main Reduction Pathway and Key Side Reactions

Reduction_Pathway cluster_main Main Reduction Pathway cluster_side Side Reactions Nitro This compound (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O OverReduction Over-reduction Product (4-amino-1-butanol) Nitro->OverReduction Strong Reducing Agent (e.g., LiAlH₄) Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Azoxy Compound (R-N(O)=N-R) Nitroso->Azoxy + R-NHOH (Condensation) Amine Ethyl 4-aminobutanoate (R-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O Hydroxylamine->Azoxy Azo Azo Compound (R-N=N-R) Azoxy->Azo +2e⁻, +2H⁺ -H₂O

Caption: Main reduction pathway and key side reactions.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart Start Problem with This compound Reduction Incomplete Incomplete Reaction? (Hydroxylamine present) Start->Incomplete Colored Colored Byproducts? (Azoxy/Azo suspected) Incomplete->Colored No Sol_Incomplete Increase reducing agent/catalyst Optimize T, P, time Incomplete->Sol_Incomplete Yes Ester Ester Group Reduced? Colored->Ester No Sol_Colored Use acidic conditions (Fe/HCl) Use efficient catalyst (Pd/C) Colored->Sol_Colored Yes Sol_Ester Use chemoselective reagent (H₂/Pd-C, Fe/HCl, SnCl₂) Ester->Sol_Ester Yes Success Clean Product Ester->Success No Sol_Incomplete->Success Sol_Colored->Success Sol_Ester->Success

Caption: Troubleshooting flowchart for side reactions.

References

Technical Support Center: Purification of Ethyl 4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-nitrobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important chemical intermediate. Here, you will find field-proven insights and detailed protocols to help you navigate the challenges of obtaining high-purity this compound.

Introduction to the Purification Challenges

This compound, a valuable building block in organic synthesis, presents unique purification challenges due to the presence of both an ester and a nitro functional group. The nitro group, in particular, is thermally sensitive and can be prone to decomposition, while the ester is susceptible to hydrolysis.[1] Impurities from its synthesis, such as starting materials, by-products from side-reactions like over-nitration or oxidation, can further complicate purification.[2] This guide provides a structured approach to overcoming these challenges using common laboratory techniques.

Choosing Your Purification Strategy

The selection of an appropriate purification method is critical and depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following decision tree provides a logical workflow for selecting the most suitable technique.

Purification_Strategy Start Crude this compound Impurity_Check Initial Purity Assessment (e.g., TLC, GC-MS, NMR) Start->Impurity_Check High_Purity High Purity (>95%) with minor non-volatile impurities? Impurity_Check->High_Purity Analyze Impurity Profile Volatile_Impurities Significant volatile impurities with different boiling points? High_Purity->Volatile_Impurities No Distillation Vacuum Distillation High_Purity->Distillation Yes Thermal_Stability Thermally stable impurities with different polarity? Volatile_Impurities->Thermal_Stability No Volatile_Impurities->Distillation Yes Chromatography Column Chromatography Thermal_Stability->Chromatography Yes Recrystallization Recrystallization (if solid at low temp) Thermal_Stability->Recrystallization Consider as alternative Final_Purity Final Purity Analysis Distillation->Final_Purity Chromatography->Final_Purity Recrystallization->Final_Purity

Caption: Decision tree for selecting a purification method for this compound.

Comparison of Purification Techniques

Technique Principle Advantages Disadvantages Best Suited For
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.- Effective for removing non-volatile impurities.- Can handle large quantities.- Relatively fast.- Risk of thermal decomposition if not carefully controlled.- Not effective for impurities with similar boiling points.Large-scale purification where the main impurities are non-volatile.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.- High resolution for separating closely related compounds.- Versatile for a wide range of impurities.- Can be time-consuming and solvent-intensive.- Potential for product decomposition on acidic silica gel.Small to medium scale purification requiring high purity and removal of structurally similar impurities.
Recrystallization Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.- Can yield very high purity product.- Cost-effective for large scales.- Product must be a solid at room temperature or below.- Finding a suitable solvent can be challenging.- Potential for oiling out.Final polishing step if the product can be solidified and a suitable solvent is found.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Vacuum Distillation

Q1: My this compound is turning dark during distillation, and the yield is low. What's happening?

A1: This is a classic sign of thermal decomposition. This compound is sensitive to high temperatures, which can cause the nitro group to degrade.[1] The boiling point of this compound is reported to be 156-158 °C at 20 Torr. If your distillation temperature is significantly higher, you are likely causing decomposition.

Troubleshooting Steps:

  • Improve Your Vacuum: The most critical parameter is the vacuum. A lower pressure will decrease the boiling point. Aim for a pressure below 20 Torr.

  • Monitor the Pot Temperature: Keep the temperature of the heating mantle as low as possible to maintain a steady distillation rate. Avoid aggressive heating.

  • Use a Short Path Distillation Apparatus: For smaller scales, a Kugelrohr or short path head minimizes the time the compound spends at high temperatures.

  • Check for Air Leaks: Ensure all joints are well-sealed. An air leak will increase the pressure and the required distillation temperature, and the presence of oxygen can promote decomposition.[1]

Q2: I'm seeing co-distillation of impurities with my product. How can I improve the separation?

A2: Co-distillation occurs when impurities have boiling points close to that of your product.

Troubleshooting Steps:

  • Use a Fractionating Column: A Vigreux or packed column increases the number of theoretical plates, leading to better separation of liquids with close boiling points.

  • Control the Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, improving separation.

  • Pre-treat the Crude Product: Consider a pre-purification step, such as a wash with a dilute sodium bicarbonate solution to remove acidic impurities, which might have close boiling points or catalyze decomposition.

Column Chromatography

Q3: My product seems to be degrading on the silica gel column, leading to streaking and low recovery. What can I do?

A3: Standard silica gel is slightly acidic, which can cause the hydrolysis of the ester or degradation of the nitro group, especially with prolonged contact time.[3]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Add a small amount of a base, like triethylamine (0.1-1%), to your eluent.[4] This will neutralize the acidic sites on the silica.

  • Use a Different Stationary Phase: Consider using neutral alumina or a deactivated silica gel for acid-sensitive compounds.[5]

  • Work Quickly: Flash chromatography is preferred over gravity chromatography to minimize the residence time of the compound on the column.

Q4: I'm having trouble finding a good eluent system for separating my product from a close-running impurity. What's a good starting point?

A4: A common starting point for esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For this compound, a good starting point for TLC analysis would be a 9:1 to 4:1 mixture of hexanes:ethyl acetate.

Troubleshooting Steps:

  • Optimize the Solvent Ratio: Run several TLCs with varying solvent ratios to find a system that gives your product an Rf value of approximately 0.3.

  • Try Different Solvent Systems: If hexanes/ethyl acetate doesn't provide good separation, consider other solvent combinations such as dichloromethane/hexanes or toluene/ethyl acetate.

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to separate compounds with different polarities more effectively.

Chromatography_Workflow Start Crude Product TLC TLC Analysis with Hexanes:EtOAc (e.g., 4:1) Start->TLC Rf_Check Is Rf of product ~0.3? TLC->Rf_Check Adjust_Solvent Adjust Solvent Ratio Rf_Check->Adjust_Solvent No Pack_Column Pack Column with Silica Gel Rf_Check->Pack_Column Yes Adjust_Solvent->TLC Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute with Optimized Solvent System Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions and Evaporate Analyze_Fractions->Combine_Pure Final_Product Pure this compound Combine_Pure->Final_Product

Caption: Workflow for column chromatography purification.

Recrystallization

Q5: I'm trying to recrystallize this compound, but it keeps oiling out. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.

Troubleshooting Steps:

  • Choose a Lower-Boiling Solvent: Try a solvent with a lower boiling point.

  • Use a Solvent Mixture: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify and allow it to cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexanes.[6]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oil formation.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce crystallization.

  • Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution.

Q6: What is a good solvent for recrystallizing this compound?

A6: Finding the ideal solvent often requires some experimentation. Since this compound is an ester, solvents like ethanol, isopropanol, or ethyl acetate might be good starting points.[7] A general rule of thumb is that "like dissolves like". You can perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes) to find one in which the compound is soluble when hot but insoluble when cold.

Detailed Experimental Protocols

Protocol 1: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, and a receiving flask. Ensure all joints are properly sealed with high-vacuum grease.

  • Sample Preparation: Place the crude this compound into the distillation flask, adding a magnetic stir bar or boiling chips.

  • Vacuum Application: Slowly apply vacuum to the system.

  • Heating: Once a stable vacuum is achieved (e.g., <20 Torr), begin to gently heat the distillation flask with a heating mantle while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the applied pressure (e.g., 156-158 °C at 20 Torr). It is advisable to collect a small forerun and a final fraction separately from the main product.

Protocol 2: Flash Column Chromatography
  • Solvent Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3 for the product.

  • Column Packing: Pack a flash chromatography column with silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Apply pressure to the top of the column and begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved, using the minimum amount of hot solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

References

Technical Support Center: Michael Additions Involving Ethyl 4-Nitrobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Ethyl 4-nitrobutanoate as a Michael donor. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction outcomes. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Section 1: Reaction Overview & Core Principles

The Michael addition is a cornerstone of C-C bond formation, involving the conjugate (1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] In this context, this compound serves as a "Michael donor." The presence of the nitro group significantly acidifies the α-protons (at the C-4 position), facilitating the formation of a resonance-stabilized nitronate anion upon treatment with a base. This nucleophilic nitronate then adds to a "Michael acceptor."

The versatility of the nitro group, which can be transformed into various other functional groups (e.g., amines, carbonyls), makes the resulting adducts valuable synthetic intermediates.[3]

Visualizing the Core Mechanism

G cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Donor This compound Nitronate Nitronate Anion (Resonance Stabilized) Donor->Nitronate + B: Base Base (B:) Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Enolate Intermediate Enolate Nitronate->Enolate + Acceptor Product Michael Adduct Enolate->Product + BH ProtonSource Proton Source (BH)

References

Technical Support Center: Troubleshooting Low Yields in Heterocycle Synthesis from Ethyl 4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of heterocycles using Ethyl 4-nitrobutanoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic workflows. The most common application involves a two-step synthesis of 2-pyrrolidinone, a valuable pharmacophore and synthetic intermediate.[1][2] This process first involves the reduction of the nitro group to a primary amine, followed by an intramolecular cyclization to form the γ-lactam.

This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific experimental issues. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to optimize your synthesis proactively.

Section 1: Troubleshooting the Reduction of this compound

Q1: My catalytic hydrogenation using H₂ and Pd/C is sluggish, incomplete, or fails entirely. What are the likely causes and solutions?

This is a frequent issue in catalytic hydrogenations. The problem can typically be traced to the catalyst, the reaction setup, or the substrate itself.

Causality & Explanation: Catalytic hydrogenation involves the adsorption of hydrogen and the nitro compound onto the catalyst surface. Any impurity that binds more strongly to the catalyst than the reactants will "poison" it, blocking active sites and halting the reaction.[5] Furthermore, insufficient hydrogen pressure or poor mixing can lead to a slow reaction rate due to mass transfer limitations.

Troubleshooting Steps:

  • Evaluate Catalyst Activity:

    • Use a Fresh Bottle: Catalysts can deactivate over time due to slow oxidation or adsorption of atmospheric contaminants. Always try a fresh batch of catalyst from a sealed container.[5]

    • Increase Catalyst Loading: While typically used at 5-10 mol%, increasing the loading to 15-20 mol% can sometimes overcome minor poisoning or inherent substrate difficulty.

  • Check for Catalyst Poisons:

    • Sulfur and Thiol Compounds: These are notorious poisons for palladium catalysts. Ensure all glassware is scrupulously clean and that no residual sulfur-containing compounds from previous reactions are present.[5]

    • Purify the Starting Material: Impurities in the this compound can act as poisons. Consider passing your starting material through a short plug of silica gel if you suspect impurities.

  • Optimize Reaction Conditions:

    • Solvent Choice: Methanol and ethanol are standard choices for nitro reductions.[5] If solubility is an issue, consider ethyl acetate or THF. Ensure solvents are deoxygenated by sparging with nitrogen or argon for at least 15 minutes before adding the catalyst.[5]

    • Increase Hydrogen Pressure: While a balloon of hydrogen is often sufficient, some reductions require higher pressure. If available, use a Parr shaker or a similar high-pressure reactor (2-4 bar or ~30-60 psi) to increase the concentration of hydrogen in the solution.[5]

    • Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen gas into the liquid phase.

Troubleshooting Workflow: Catalytic Hydrogenation

G start Low Yield in Reduction Step check_catalyst 1. Evaluate Catalyst start->check_catalyst check_poisons 2. Suspect Catalyst Poisoning? check_catalyst->check_poisons Still failing sub_catalyst1 Use fresh catalyst check_catalyst->sub_catalyst1 sub_catalyst2 Increase loading (10-20 mol%) check_catalyst->sub_catalyst2 optimize_conditions 3. Optimize Conditions check_poisons->optimize_conditions Still failing sub_poisons1 Purify starting material check_poisons->sub_poisons1 sub_poisons2 Ensure clean glassware check_poisons->sub_poisons2 consider_alternatives 4. Consider Alternative Reagents optimize_conditions->consider_alternatives Still failing sub_conditions1 Increase H₂ pressure optimize_conditions->sub_conditions1 sub_conditions2 Degas solvent thoroughly optimize_conditions->sub_conditions2 sub_conditions3 Improve agitation optimize_conditions->sub_conditions3

Caption: Troubleshooting decision tree for catalytic hydrogenation.

Q2: Are there alternative reduction methods if catalytic hydrogenation is not an option?

Yes, several chemical reduction methods are effective for converting aliphatic nitro groups to amines. The choice depends on the functional group tolerance required for your specific substrate.[3]

Causality & Explanation: Chemical reductions offer different reaction mechanisms and conditions compared to catalytic hydrogenation. Reagents like iron in acidic media or tin(II) chloride provide a metal-based electron transfer process that is often tolerant of functional groups that might be reduced by H₂/Pd/C (e.g., some protecting groups, double bonds).[4]

Table 1: Comparison of Alternative Reducing Agents
ReagentConditionsProsConsCitation
Fe / NH₄Cl or AcOH Typically reflux in EtOH/H₂OInexpensive, mild, good for scale-up.Requires acidic workup, generates iron sludge.[3]
Zn / AcOH or HCl Acidic conditions, often at room temp.Mild and effective.Can be slow, requires acidic workup.[3]
SnCl₂ · 2H₂O Typically in refluxing EtOH or EtOAcGood functional group tolerance.Tin byproducts can be difficult to remove.[3]
LiAlH₄ Anhydrous ether or THF, 0 °C to rtPowerful reducing agent.Reduces the ester group as well; not suitable for this specific two-step synthesis.[3][4]

Section 2: Troubleshooting the Cyclization to 2-Pyrrolidinone

Once you have successfully synthesized Ethyl 4-aminobutanoate, the next step is the intramolecular cyclization to form the γ-lactam, 2-pyrrolidinone.[6] This step is often driven by heat.[7]

Q1: My cyclization yield is low, and I'm recovering unreacted Ethyl 4-aminobutanoate. How can I drive the reaction to completion?

This indicates that the reaction has not reached completion or that the equilibrium is unfavorable under your current conditions.

Causality & Explanation: Lactam formation is an equilibrium process involving the nucleophilic attack of the amine onto the ester's carbonyl carbon, followed by the elimination of ethanol.[7] High temperatures are typically required to overcome the activation energy and drive off the ethanol byproduct, shifting the equilibrium towards the product according to Le Châtelier's principle.

Troubleshooting Steps:

  • Increase Reaction Temperature: If you are running the reaction in a solvent like toluene or xylene, ensure you are at a vigorous reflux. If running neat (without solvent), consider carefully increasing the temperature. Temperatures of 150-200 °C are common for such cyclizations.

  • Remove Ethanol: The most effective way to drive the reaction to completion is to remove the ethanol as it forms.

    • Distillation: If running the reaction neat or in a high-boiling solvent, use a short-path distillation apparatus to continuously remove the ethanol.

    • Dean-Stark Trap: While less effective for ethanol than water, a Dean-Stark trap can help if running in a solvent like toluene.

  • Use a Catalyst: While often performed thermally, the reaction can be catalyzed.

    • Weak Acid/Base: Trace amounts of a weak acid or base can sometimes catalyze the transamidation. However, this can also promote side reactions.

    • Enzyme Catalysis: For specialized applications, lipase-catalyzed cyclization can be highly effective, though it requires specific conditions.

Q2: I'm observing a significant amount of a sticky, insoluble polymer instead of my desired lactam. How can I prevent this?

This is a classic problem of intermolecular vs. intramolecular reaction. Instead of the amine of one molecule reacting with its own ester tail, it is reacting with the ester of a different molecule, leading to polyamide formation.

Causality & Explanation: The intramolecular cyclization to form a 5-membered ring is generally kinetically and thermodynamically favored. However, at high concentrations, the probability of intermolecular reactions increases, leading to polymerization.

Troubleshooting Steps:

  • Apply High-Dilution Principles: The most effective way to favor intramolecular cyclization is to reduce the concentration of the starting material.

    • Increase Solvent Volume: Drastically increase the amount of solvent used. This physically separates the molecules, making it more likely for a molecule's amine to find its own ester rather than another molecule's.

    • Slow Addition: Use a syringe pump to add the Ethyl 4-aminobutanoate solution slowly over several hours to a flask of refluxing solvent. This keeps the instantaneous concentration of the starting material very low, strongly favoring the intramolecular pathway.

Table 2: Recommended Conditions to Minimize Polymerization
ParameterStandard ConditionHigh-Dilution ConditionRationale
Concentration 0.5 - 1.0 M< 0.05 M Reduces intermolecular collisions.
Addition Method All at onceSlow addition via syringe pump Maintains a low instantaneous concentration.
Solvent Toluene or XyleneToluene or XyleneHigh-boiling, inert solvent.
Temperature RefluxRefluxProvides energy for cyclization and helps remove ethanol.

Reaction Pathway & Key Side Reactions

G A This compound B Ethyl 4-aminobutanoate A->B Step 1: Reduction (e.g., H₂, Pd/C) C 2-Pyrrolidinone (Product) B->C Step 2: Intramolecular Cyclization (Heat, High Dilution) D Polyamide (Side Product) B->D Intermolecular Polymerization (High Concentration) E 4-Aminobutanoic Acid (Side Product) B->E Hydrolysis (Presence of H₂O)

Caption: Main synthetic route and common side reactions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for storing this compound? this compound should be stored in a cool, dry place, typically between 2-8°C.[8] It is sensitive to high temperatures, which can cause decomposition.[8] It is also susceptible to hydrolysis in the presence of moisture, which would break the ester bond to form 4-nitrobutanoic acid and ethanol.[8] Ensure the container is tightly sealed to protect it from air and moisture.[8]

Q2: How do I monitor the progress of each reaction step?

  • Reduction Step: Thin-Layer Chromatography (TLC) is very effective. The starting material, this compound, is relatively nonpolar, while the product, Ethyl 4-aminobutanoate, is much more polar due to the free amine and will have a significantly lower Rf value. Staining with ninhydrin will show the amine product as a colored spot. Disappearance of the starting material spot indicates completion.

  • Cyclization Step: TLC can also be used here. 2-pyrrolidinone is more polar than the starting amino ester. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide a more quantitative assessment of the conversion.

Q3: My final 2-pyrrolidinone product is difficult to purify. Any tips? 2-pyrrolidinone is a polar, often water-soluble compound. If polymerization has occurred, the main challenge is removing the oligomers.

  • Distillation: If the scale allows, vacuum distillation is an excellent method for purification, as 2-pyrrolidinone has a high boiling point (245 °C).

  • Column Chromatography: Use a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol). It may be necessary to use a high percentage of methanol to elute the product. Deactivated silica gel can prevent product streaking.

  • Avoid Aqueous Workups if Possible: Due to its water solubility, significant product loss can occur during extractions with water. If an aqueous wash is necessary, use brine and perform multiple back-extractions of the aqueous layer with a solvent like dichloromethane.

Section 4: Optimized Protocols

Protocol 1: Catalytic Hydrogenation of this compound
  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent: Add anhydrous, deoxygenated methanol (or ethanol) to create a 0.5 M solution.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) under a nitrogen or argon atmosphere.

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of the starting material. The reaction is typically complete in 4-12 hours.

  • Workup: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude Ethyl 4-aminobutanoate, which can often be used in the next step without further purification.

Protocol 2: High-Dilution Cyclization to 2-Pyrrolidinone
  • Setup: In a large, three-neck, flame-dried flask equipped with a magnetic stir bar, reflux condenser, and a syringe pump addition funnel, add dry toluene to a concentration of <0.05 M relative to the total amount of starting material to be added.

  • Heating: Heat the toluene to a vigorous reflux.

  • Slow Addition: Dissolve the crude Ethyl 4-aminobutanoate (1.0 eq) from the previous step in a minimal amount of dry toluene. Draw this solution into a syringe and place it on the syringe pump. Add the solution to the refluxing toluene over a period of 4-8 hours.

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure complete cyclization.

  • Isolation: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude oil is 2-pyrrolidinone.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as described in the FAQ section.

References

Technical Support Center: Ethyl 4-nitrobutanoate Stability and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-nitrobutanoate (CAS: 2832-16-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound, with a specific focus on the effects of temperature. Our goal is to help you anticipate and troubleshoot potential issues, ensuring the integrity of your experiments and the quality of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments involving this compound.

Issue 1: Inconsistent or Low Reaction Yields

  • Question: I am using this compound as a starting material in a reaction heated to 80°C. My yields are inconsistent and often lower than expected. Could the compound be degrading?

  • Answer:

    • Potential Cause: Yes, it is highly probable that thermal degradation is occurring. This compound, like many aliphatic nitro compounds, is sensitive to elevated temperatures.[1] At 80°C, two primary degradation pathways are accelerated:

      • Hydrolysis: The ester functional group is susceptible to hydrolysis, especially if trace amounts of water or acid/base catalysts are present in your reaction mixture. This reaction breaks the ester bond to form 4-nitrobutanoic acid and ethanol.[1]

      • Decomposition of the Nitro Group: The C-NO₂ bond can cleave at elevated temperatures.[2] This process can be highly exothermic and may proceed through a radical mechanism, leading to a complex mixture of by-products and gaseous NOx species.[3][4] The decomposition of nitro-containing species can also be autocatalytic, meaning the degradation products can catalyze further decomposition.[5]

    • Recommended Actions:

      • Lower the Reaction Temperature: If the reaction kinetics allow, attempt the synthesis at a lower temperature. Evaluate a temperature range (e.g., 40°C, 60°C) to find a balance between an acceptable reaction rate and minimal degradation.

      • Run a Control Experiment: Set up a control reaction containing only this compound and your solvent. Heat it at the target temperature (80°C) for the same duration as your actual experiment. Analyze the control sample by HPLC, GC, or NMR to quantify the extent of degradation.

      • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents to minimize the risk of hydrolysis.[1]

      • Consider Impurities: The thermal stability of nitro compounds can be significantly reduced by impurities, particularly other nitro-containing species or metal oxides.[5][6] Ensure the purity of your starting material is high.

Issue 2: Appearance of a Yellow/Brown Color and Pressure Buildup in a Stored Sample

  • Question: My bottle of this compound, which was initially a clear liquid, has developed a yellowish-brown tint after being stored at room temperature for several months. I also noticed a slight pressure release when opening the container. What is happening?

  • Answer:

    • Potential Cause: The color change and pressure buildup are classic signs of thermal decomposition. Even at ambient temperatures, nitroalkanes can undergo slow degradation.[4] The decomposition process often releases nitrogen oxides (like NO₂), which are yellowish-brown gases and can cause the liquid to change color and the pressure inside the container to increase.[4] Oxygen from the air in the headspace of the container can also contribute to oxidative side reactions over time.[1]

    • Recommended Actions:

      • Verify Storage Conditions: The recommended storage temperature for this compound is 2-8°C in a tightly sealed container to minimize degradation.[7] Storing it at room temperature, especially with exposure to light and air, will accelerate decomposition.[1]

      • Handle with Care: Vent the container cautiously in a well-ventilated fume hood. Be aware that the decomposition of nitro compounds can be exothermic.[3]

      • Purity Re-assessment: Before using the material, re-analyze its purity using a suitable analytical method (e.g., ¹H NMR, GC-MS). The presence of new peaks will indicate the formation of degradation products. If significant degradation has occurred, it is advisable to use a fresh, pure batch for your experiments to ensure reproducibility.

      • Inert Atmosphere: For long-term storage, consider flushing the container headspace with an inert gas like argon or nitrogen to displace oxygen.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal decomposition for this compound?

A1: The thermal decomposition of aliphatic nitro compounds like this compound can proceed through competing pathways. The two most significant are:

  • C-NO₂ Bond Homolysis: This is a radical cleavage reaction that forms an alkyl radical and a nitrogen dioxide (•NO₂) radical. This pathway often dominates at higher temperatures (>200°C) but can occur more slowly at lower temperatures.[2]

  • Nitro-Nitrite Isomerization: The nitro group (-NO₂) can rearrange to a nitrite group (-ONO), which is less stable and rapidly decomposes. This pathway often has a lower activation energy and can be a dominant decomposition route at more moderate temperatures.[2] In the context of typical laboratory conditions (up to ~150°C), these intrinsic decomposition pathways, coupled with potential hydrolysis of the ester group, are the primary stability concerns.[1]

Q2: How does pH affect the stability of this compound at a given temperature?

A2: The pH of the solution can significantly impact the stability of the ester linkage.

  • Acidic Conditions (pH < 4): Acid catalyzes the hydrolysis of the ester, breaking it down into 4-nitrobutanoic acid and ethanol. The rate of hydrolysis increases with increasing temperature.[1][8]

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically much faster than acid-catalyzed hydrolysis at the same temperature. Furthermore, nitroalkanes can react with inorganic bases to form potentially unstable or explosive salts.[6][9] Therefore, maintaining a neutral pH is crucial for maximizing the stability of this compound in solution, especially during heating.

Q3: Are there any materials or chemicals that are incompatible with this compound?

A3: Yes. Due to the reactivity of the nitro group, several types of substances should be avoided:

  • Strong Reducing Agents: Mixtures with hydrides, sulfides, and other strong reducing agents can lead to vigorous, potentially explosive reactions.[6]

  • Strong Bases: As mentioned, strong bases can cause rapid hydrolysis and the formation of unstable salts.[9]

  • Metal Oxides: The presence of certain metal oxides can increase the thermal sensitivity of nitroalkanes.[6]

  • Strong Acids: Can promote hydrolysis and other decomposition pathways.

Q4: Can I distill this compound to purify it?

A4: While distillation is a common purification technique, it must be performed with extreme caution for nitro compounds due to their potential for violent decomposition upon heating.[3] If distillation is necessary, it should only be performed under high vacuum to keep the boiling temperature as low as possible. A safety shield and blast-proof fume hood are mandatory. Before attempting distillation, it is critical to assess the thermal stability of your specific sample, perhaps using techniques like Differential Scanning Calorimetry (DSC), to identify the onset temperature of decomposition.

Data Summary and Protocols

Table 1: Temperature Effects on this compound Stability
Temperature RangeConditionPrimary Stability RisksRecommended Precautions
2-8°C Recommended StorageMinimal degradation. Slow hydrolysis if moisture is present.Store in a tightly sealed, dry container. For long-term storage, consider an inert atmosphere.
20-25°C Room Temperature / Short-term HandlingSlow decomposition, potentially leading to color change and pressure buildup over time.[1][4] Increased rate of hydrolysis if exposed to moisture.Minimize time spent at room temperature. Use in a well-ventilated area. Do not store for extended periods.
40-80°C Moderate Reaction HeatingSignificant increase in the rate of both ester hydrolysis and nitro group decomposition.[1] Risk of generating gaseous by-products.Use anhydrous solvents, monitor reaction for color change, and ensure adequate ventilation/pressure relief.
>100°C High Reaction HeatingHigh risk of rapid, exothermic, and potentially autocatalytic decomposition.[3][5] Potential for runaway reaction.Avoid unless absolutely necessary and with appropriate safety controls (e.g., blast shield, remote monitoring).
Experimental Protocol: Thermal Stress Test for Purity Analysis

This protocol allows you to quantify the stability of your this compound sample under your specific experimental conditions.

Objective: To determine the percentage of this compound that degrades when held at a specific temperature for a defined period.

Methodology:

  • Prepare Stock Solution: Accurately prepare a solution of this compound in your reaction solvent (e.g., 10 mg/mL in anhydrous acetonitrile).

  • Initial Analysis (T=0): Immediately analyze a sample of the stock solution via a calibrated analytical method (HPLC with UV detection or GC-FID are recommended). This will serve as your 100% purity reference.

  • Incubation:

    • Dispense identical aliquots of the stock solution into several small, sealed vials.

    • Place the vials in a heating block or oil bath set to your target experimental temperature (e.g., 80°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 hr, 2 hr, 4 hr, 8 hr), remove one vial from the heat source.

    • Cool the vial rapidly to room temperature.

    • Analyze the sample using the same analytical method as in Step 2.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Determine the percentage remaining relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • This data will provide a clear degradation profile and help you make informed decisions about reaction time and temperature.

Visualizations

Diagram 1: Primary Degradation Pathways

G cluster_main This compound cluster_conditions Conditions cluster_products Degradation Products main This compound (C₆H₁₁NO₄) hydrolysis_prod 4-Nitrobutanoic Acid + Ethanol main->hydrolysis_prod Ester Hydrolysis decomp_prod Radicals, NOx gases, Other By-products main->decomp_prod Thermal Decomposition (C-NO₂ Cleavage) temp High Temperature (>40°C) temp->decomp_prod moisture Moisture (H₂O) + Acid/Base Catalyst moisture->hydrolysis_prod

Caption: Key degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow

G start Problem: Low / Inconsistent Yield q1 Is reaction temperature >40°C? start->q1 a1_yes High probability of thermal degradation. q1->a1_yes Yes a1_no Degradation less likely. Investigate other parameters (stoichiometry, catalyst, etc.). q1->a1_no No action1 Action: Run Thermal Stress Test (See Protocol) a1_yes->action1 q2 Degradation >10% confirmed? action1->q2 a2_yes Solution: 1. Lower reaction temp. 2. Reduce reaction time. 3. Ensure anhydrous conditions. q2->a2_yes Yes a2_no Thermal stability is acceptable. Re-evaluate other reaction parameters. q2->a2_no No

Caption: Workflow for troubleshooting low yields.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 4-nitrobutanoate and Ethyl 3-nitropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, nitroalkanes serve as versatile building blocks, prized for the synthetic flexibility offered by the nitro group. This guide provides an in-depth technical comparison of the reactivity of two closely related nitro esters: Ethyl 4-nitrobutanoate and Ethyl 3-nitropropanoate. Understanding their distinct chemical behaviors is paramount for researchers aiming to leverage these synthons in the construction of complex molecular architectures, particularly in the realm of pharmaceutical development where the resulting amino esters are of significant interest.

Structural and Electronic Considerations: A Tale of Two Isomers

The fundamental difference between this compound (a γ-nitro ester) and Ethyl 3-nitropropanoate (a β-nitro ester) lies in the position of the electron-withdrawing nitro group relative to the ester functionality. This seemingly subtle variation has profound implications for their electronic properties and, consequently, their reactivity.

The nitro group exerts a strong electron-withdrawing inductive effect (-I effect), which dissipates with distance. In Ethyl 3-nitropropanoate, the nitro group is positioned at the β-carbon, placing it in close proximity to the α-protons. This proximity leads to a significant increase in the acidity of these α-hydrogens, making them more susceptible to deprotonation by a base to form a resonance-stabilized nitronate anion.[1] Conversely, in this compound, the nitro group is at the γ-carbon, and its inductive effect on the α-protons is considerably weaker.

This difference in the acidity of the α-protons is a key determinant of their divergent reactivity in base-catalyzed reactions.

Comparative Reactivity in Key Transformations

The distinct electronic landscapes of this compound and Ethyl 3-nitropropanoate manifest in their differential reactivity across a range of important chemical transformations.

Acidity of α-Protons and Enolate/Nitronate Formation

The enhanced acidity of the α-protons in Ethyl 3-nitropropanoate makes it a more suitable substrate for reactions proceeding through an enolate or nitronate-like intermediate. Under basic conditions, Ethyl 3-nitropropanoate is more readily deprotonated, facilitating its participation in reactions such as aldol-type condensations and Michael additions.[1]

Table 1: Comparison of Structural and Electronic Properties

PropertyThis compoundEthyl 3-nitropropanoateRationale
Nitro Group Position γ-carbonβ-carbonPositional Isomers
Inductive Effect on α-protons WeakerStrongerThe -I effect of the NO₂ group diminishes with distance.
Acidity of α-protons LowerHigherThe stronger inductive effect in the β-nitro ester enhances proton acidity.[1]
Susceptibility to Base-Mediated Reactions LowerHigherEasier formation of the corresponding nitronate anion.
Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a pivotal transformation, yielding valuable amino ester building blocks. This reaction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductions (e.g., Zn/HCl).[2]

While both isomers can be reduced, the proximity of the nitro group to the ester in Ethyl 3-nitropropanoate may influence the reaction kinetics and the choice of reducing agent to avoid concomitant reduction or hydrolysis of the ester. For instance, harsher reducing conditions might lead to the formation of lactams through intramolecular amidation, a possibility that is sterically more favorable for the γ-amino ester derived from this compound.

Experimental Protocol: Catalytic Hydrogenation of a Nitro Ester

This protocol can be adapted for a comparative study of this compound and Ethyl 3-nitropropanoate.

Materials:

  • Nitro ester (this compound or Ethyl 3-nitropropanoate)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Reaction flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a reaction flask, dissolve the nitro ester in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the system with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino ester.

  • Purify the product by distillation or column chromatography as needed.

Expected Outcome: A comparative analysis would likely reveal differences in reaction times, with potential for side reactions being more pronounced in one isomer over the other depending on the precise conditions.

G cluster_reduction Reduction of Nitro Esters Nitro_Ester This compound or Ethyl 3-nitropropanoate Amino_Ester Ethyl 4-aminobutanoate or Ethyl 3-aminopropanoate Nitro_Ester->Amino_Ester H₂, Pd/C

Caption: General workflow for the reduction of nitro esters.

Hydrolysis of the Ester

The ester functionality in both molecules is susceptible to hydrolysis under acidic or basic conditions. The rate of hydrolysis can be influenced by the electronic environment of the carbonyl group. The stronger electron-withdrawing effect of the nitro group in Ethyl 3-nitropropanoate, being closer to the ester, may slightly increase the electrophilicity of the carbonyl carbon, potentially leading to a faster rate of hydrolysis compared to this compound under identical conditions.

Experimental Protocol: Base-Catalyzed Hydrolysis of an Ethyl Ester

This protocol provides a framework for comparing the hydrolysis rates.

Materials:

  • Ethyl ester (this compound or Ethyl 3-nitropropanoate)

  • Sodium hydroxide (NaOH) solution of known concentration

  • Ethanol

  • Water

  • Reaction vessel with temperature control

  • Titration apparatus

Procedure:

  • Prepare a solution of the ethyl ester in a mixture of ethanol and water.

  • In a separate vessel, prepare a standardized solution of sodium hydroxide.

  • Equilibrate both solutions to a constant temperature.

  • Initiate the reaction by mixing the ester solution and the NaOH solution.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a known excess of a standard acid solution (e.g., HCl).

  • Back-titrate the unreacted acid with the standard NaOH solution to determine the concentration of remaining NaOH in the reaction mixture.

  • Calculate the concentration of the ester at each time point.

  • Plot the concentration of the ester versus time to determine the reaction rate and rate constant.

Expected Outcome: A kinetic study would likely show a higher rate constant for the hydrolysis of Ethyl 3-nitropropanoate.

G cluster_hydrolysis Ester Hydrolysis Ester Ethyl Nitroalkanoate Carboxylate Nitroalkanoic Acid Salt Ester->Carboxylate NaOH, H₂O Alcohol Ethanol Ester->Alcohol NaOH, H₂O

References

A Multi-faceted Spectroscopic Approach to Confirming the Structure of Ethyl 4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

In the realm of synthetic chemistry, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. For a compound like Ethyl 4-nitrobutanoate, a versatile building block in organic synthesis, verifying its precise atomic arrangement is paramount to ensuring the integrity of subsequent research and development. This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural elucidation of this compound, integrating insights from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the "why" behind the experimental choices, offering a robust, self-validating system for structural confirmation.

The Strategic Imperative: A Multi-Technique Approach

Relying on a single analytical technique for structural confirmation is a precarious endeavor. Each method provides a unique piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy map out the carbon-hydrogen framework, revealing connectivity and the chemical environment of atoms. FT-IR spectroscopy identifies the functional groups present, acting as a molecular fingerprint. Mass spectrometry provides the molecular weight and crucial fragmentation patterns that offer further structural clues. By synergistically employing these techniques, we create a powerful and reliable methodology for structural verification.

The logical flow of our analysis is designed to build a comprehensive and validated structural picture of this compound.

Caption: Workflow for the structural elucidation of this compound.

¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural determination in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans is required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation and Comparison

The expected ¹H and ¹³C NMR data for this compound are summarized below. These values are compared with a potential isomeric impurity, Ethyl 3-nitrobutanoate, to highlight the diagnostic power of NMR.

Assignment (this compound) Expected ¹H NMR (δ, ppm) Splitting Pattern Integration Expected ¹³C NMR (δ, ppm)
-CH₃ (ethyl)~1.25Triplet3H~14.2
-CH₂- (ethyl)~4.15Quartet2H~60.8
-CH₂-C=O~2.50Triplet2H~30.0
-CH₂-CH₂-NO₂~2.20Multiplet2H~25.0
-CH₂-NO₂~4.40Triplet2H~74.0
Assignment (Ethyl 3-nitrobutanoate - Isomer) Expected ¹H NMR (δ, ppm) Splitting Pattern Integration Expected ¹³C NMR (δ, ppm)
-CH₃ (ethyl)~1.25Triplet3H~14.2
-CH₂- (ethyl)~4.15Quartet2H~60.8
-CH(NO₂)-CH₃~1.60Doublet3H~18.0
-CH₂-C=O~2.80Doublet2H~40.0
-CH(NO₂)-~4.80Multiplet1H~80.0

Causality in Chemical Shifts: The proton adjacent to a nitro group is significantly deshielded and appears downfield around 4-4.4 ppm.[1] In this compound, the methylene protons alpha to the nitro group are expected around 4.40 ppm. In contrast, for the isomeric Ethyl 3-nitrobutanoate, the methine proton alpha to the nitro group would appear even further downfield, and the adjacent methyl group would be a doublet. The protons on the carbon adjacent to the carbonyl group in esters typically appear around 2-2.2 ppm.[2]

FT-IR Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy provides a rapid and effective means of identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt (e.g., NaCl or KBr) plates or as a thin film on a salt plate after dissolving in a volatile solvent.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or the solvent should be taken first and subtracted from the sample spectrum.

Data Interpretation

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ester and nitro functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
C=O (Ester)1750-1737Stretch
C-O (Ester)1300-1000Stretch
NO₂ (Nitroalkane)1550-1475Asymmetric Stretch
NO₂ (Nitroalkane)1365-1290Symmetric Stretch

The presence of two strong absorption bands for the nitro group, one near 1550 cm⁻¹ (asymmetric) and another near 1365 cm⁻¹ (symmetrical), is a key diagnostic feature for nitroalkanes.[3][4] The strong carbonyl (C=O) stretch of the ester group is also a prominent and easily identifiable peak.[2]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: Mass Spectrometry Analysis
  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds like this compound. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Data Interpretation

The mass spectrum of this compound will provide the molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides further structural confirmation.

Expected Fragmentation Pattern:

Caption: Predicted mass spectrometry fragmentation of this compound.

Key fragmentation pathways for nitroalkanes often involve the loss of the nitro group (NO₂) or nitrous acid (HNO₂).[5] For this compound, the loss of a nitro radical (•NO₂) would result in a fragment at m/z 115. The loss of the ethoxy group (•OCH₂CH₃) would lead to a fragment at m/z 87. The presence of a peak at m/z 46 corresponding to the nitro cation ([NO₂]⁺) is also a strong indicator of a nitro compound.

Conclusion: A Self-Validating System for Structural Integrity

By systematically applying ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, we have established a robust and self-validating workflow for the structural confirmation of this compound. Each technique provides complementary information, and the congruence of the data from all four methods provides a high degree of confidence in the assigned structure. This integrated approach not only confirms the identity of the target molecule but also provides a means to identify potential isomeric impurities, ensuring the quality and reliability of the synthesized material for its intended applications in research and development.

References

A Senior Application Scientist's Guide to Ethyl 4-nitrobutanoate: Unveiling its Advantages in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of building blocks is paramount. Among the versatile class of nitro esters, Ethyl 4-nitrobutanoate emerges as a reagent of particular interest. This guide provides an in-depth comparison of this compound against other common nitro esters, supported by experimental data and protocols, to elucidate its distinct advantages in the synthesis of complex molecular architectures.

The Strategic Advantage of the γ-Nitro Ester Moiety

Nitro esters are powerful synthetic intermediates, offering a unique combination of reactivity. The electron-withdrawing nature of the nitro group acidifies the α-protons, enabling the formation of a nucleophilic nitronate anion. This anion can participate in a variety of carbon-carbon bond-forming reactions. Subsequently, the nitro group can be transformed into a plethora of other functional groups, including amines and carbonyls, making it a versatile synthetic linchpin.

This compound, a γ-nitro ester, distinguishes itself from its α- and β-counterparts (e.g., ethyl 2-nitroacetate and ethyl 3-nitropropanoate) due to the specific placement of the nitro group. This seemingly subtle structural difference has profound implications for its reactivity and utility, particularly in the construction of cyclic systems and as a precursor to valuable molecules like γ-aminobutyric acid (GABA) and its derivatives.[1]

Comparative Reactivity: A Data-Driven Analysis

To objectively assess the advantages of this compound, we will compare its performance in key synthetic transformations against other common nitro esters.

Acidity and Enolate Formation

The acidity of the α-protons is a critical factor governing the ease of enolate formation and subsequent nucleophilic reactions. The pKa of the α-protons in nitroalkanes is significantly influenced by the position of the electron-withdrawing group.

Nitro Ester Structure Approximate pKa of α-proton
Ethyl 2-nitroacetateO₂N-CH₂-COOEt~5.8
Ethyl 3-nitropropanoateO₂N-CH₂-CH₂-COOEt~8.6
This compoundO₂N-CH₂-CH₂-CH₂-COOEt~10.5

Note: The pKa values are approximate and can vary depending on the solvent and measurement conditions.

Ethyl 2-nitroacetate is significantly more acidic due to the direct proximity of both the nitro and ester groups to the α-carbon. While this facilitates easy deprotonation, the resulting enolate is highly stabilized and less reactive. Conversely, this compound possesses a higher pKa, requiring a stronger base for complete deprotonation. However, the resulting nitronate is more localized and, consequently, a more potent nucleophile in many reactions.

Michael Addition: A Comparative Study

The Michael addition is a cornerstone reaction for nitro compounds.[2][3] A comparative study of the addition of various nitroalkanes to methyl vinyl ketone reveals trends in reactivity.

Nitroalkane Acceptor Base Solvent Yield (%)
NitromethaneMethyl vinyl ketoneNaOHWater43
NitroethaneMethyl vinyl ketoneNaOHWater68
1-NitropropaneMethyl vinyl ketoneNaOHWater57

Data adapted from a study on Michael additions of nitroalkanes.[4]

Alkylation Reactions

Alkylation of the nitronate anion is a fundamental method for carbon-carbon bond formation. Below is a comparison of the benzylation of ethyl nitroacetate.

Nitro Ester Alkylating Agent Base Catalyst Yield (%)
Ethyl nitroacetateBenzyl bromideKHCO₃TBAB58

Data from a study on the alkylation of ethyl nitroacetate.[5]

While a direct comparison with this compound is not available in the same study, the less acidic nature of the γ-nitro ester suggests that stronger bases would be required for efficient alkylation. However, the increased nucleophilicity of the less stabilized nitronate of this compound can lead to higher yields in certain cases, provided that appropriate reaction conditions are employed.

The Power of Intramolecular Reactions: A Key Advantage of this compound

The three-carbon spacer between the nitro and ester functionalities in this compound is what truly sets it apart. This structural feature is ideal for facilitating intramolecular cyclization reactions, providing a streamlined route to five- and six-membered rings, which are ubiquitous scaffolds in pharmaceuticals.

For instance, after functionalization at the α-position, an intramolecular Michael addition can lead to the formation of cyclic nitro esters, which are valuable precursors to a variety of substituted cyclic compounds.

G cluster_0 Functionalization and Intramolecular Cyclization A This compound D α-Functionalized Intermediate A->D 1. B 2. C B Base C Electrophile (E+) F Cyclic Nitro Ester D->F Intramolecular Michael Addition (E) E Base G cluster_0 Reduction to γ-Amino Ester A This compound C Ethyl 4-aminobutanoate A->C Catalytic Hydrogenation B H₂, Catalyst (e.g., Pd/C) G cluster_0 Nef Reaction A This compound C Ethyl 4-oxobutanoate A->C Nef Reaction B 1. Base 2. Acid

References

A Senior Application Scientist's Guide to the Selective Reduction of Ethyl 4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

The transformation of a nitro group to an amine is a fundamental process in organic synthesis, pivotal in the production of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Ethyl 4-nitrobutanoate serves as a key precursor to Ethyl 4-aminobutanoate (a GABA analogue), a valuable building block in medicinal chemistry. The primary challenge in this conversion lies in achieving high chemoselectivity: the reduction of the nitro group while preserving the chemically sensitive ester functionality.

This guide provides a comparative analysis of common and effective reducing agents for the selective reduction of this compound. We will delve into the mechanistic underpinnings of each method, present field-proven experimental protocols, and offer a quantitative comparison to aid researchers in selecting the optimal conditions for their synthetic needs.

Mechanistic Overview: A Six-Electron Journey

The reduction of a nitro group to an amine is a six-electron process that generally proceeds through nitroso and hydroxylamine intermediates. The choice of reducing agent and reaction conditions dictates the efficiency of this transformation and, critically, its selectivity over other reducible functional groups like esters.[1]

Comparative Analysis of Reducing Agents

We will now explore several robust methods for the reduction of this compound, each with its own set of advantages and disadvantages.

Catalytic Hydrogenation: The Industry Workhorse

Catalytic hydrogenation is a widely employed and highly efficient method for nitro group reduction.[2] The choice of catalyst and solvent system is crucial for achieving the desired selectivity.

Expertise & Experience: For substrates like this compound, Palladium on carbon (Pd/C) is a common choice. However, its high activity can sometimes lead to the over-reduction of the ester group, particularly under harsh conditions. Raney Nickel is another effective catalyst and may offer better selectivity in some cases, especially when dehalogenation is a concern for other substrates.[2] The key to success with this method is careful control of hydrogen pressure and reaction temperature.

Experimental Protocol: Catalytic Hydrogenation with 10% Pd/C

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add this compound (1 equivalent).

  • Solvent Addition: Add a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol % by weight) under an inert atmosphere.

  • Inerting: Seal the reaction vessel and purge the system with nitrogen gas three times to remove any residual oxygen.[3]

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-5 bar or use a hydrogen balloon for atmospheric pressure).[3]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 4-aminobutanoate, which can be further purified by distillation or column chromatography.

Logical Workflow: Catalytic Hydrogenation

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A This compound + Solvent (Ethanol) B Add 10% Pd/C Catalyst A->B C Seal & Purge with N2 B->C D Introduce H2 Gas (1-5 bar) C->D E Stir at Room Temp D->E F Vent H2 & Purge with N2 E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Purification H->I J J I->J Ethyl 4-aminobutanoate

Caption: Workflow for Catalytic Hydrogenation.

Metal-Mediated Reductions: Classic and Reliable

The use of easily oxidized metals in acidic or neutral media is a classic and highly dependable method for nitro group reduction.[1] These methods are often praised for their excellent functional group tolerance.

Expertise & Experience:

  • Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is a robust and economical choice. The reaction proceeds via single electron transfers from the iron surface to the nitro group.[1] Maintaining an acidic to neutral pH is crucial for the reaction to proceed efficiently. This method is generally very selective for the nitro group in the presence of esters.[2][5]

  • Tin(II) Chloride (SnCl₂): SnCl₂ is another mild and effective reagent that provides excellent selectivity for nitro groups over other reducible functionalities like ketones and esters.[2][4][6] A significant drawback is the need for a stoichiometric amount of the tin salt, which can lead to tin waste and potential contamination of the product.[6]

Experimental Protocol: Fe/NH₄Cl Reduction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in a mixture of ethanol and water (e.g., 4:1).

  • Reagent Addition: Add ammonium chloride (10 equivalents) and iron powder (10 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and extract the product with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Catalytic Transfer Hydrogenation: A Milder Approach

Catalytic transfer hydrogenation (CTH) offers a convenient and often safer alternative to traditional catalytic hydrogenation, as it avoids the use of high-pressure hydrogen gas.[7] Ammonium formate is a commonly used hydrogen donor in the presence of a palladium or platinum catalyst.[7][8][9]

Expertise & Experience: This method is known for its mild reaction conditions and good selectivity.[7] For substrates containing sensitive functional groups, CTH can be the method of choice. The reaction is typically carried out at room temperature or with gentle heating.

Experimental Protocol: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate

  • Reaction Setup: To a solution of this compound (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).[4]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol % by weight).[4]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.[4]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods.

Borohydride Systems: Enhanced Selectivity

While sodium borohydride (NaBH₄) alone is generally not effective for the reduction of nitro groups, its reactivity can be dramatically enhanced by the addition of transition metal salts.[10]

Expertise & Experience:

  • NaBH₄/NiCl₂: The combination of NaBH₄ with catalytic quantities of NiCl₂ smoothly reduces aliphatic nitro compounds to amines.[11][12] The active catalyst is believed to be nickel boride (Ni₂B), which is formed in situ.[11] This system is particularly well-suited for aliphatic nitro compounds like this compound.

  • NaBH₄/FeCl₂: This system has demonstrated high chemoselectivity for the reduction of nitroarenes while leaving ester groups intact.[13][14][15] This high selectivity makes it a very attractive option for the target transformation.

Experimental Protocol: NaBH₄/NiCl₂ Reduction

  • Catalyst Preparation: In a round-bottom flask, dissolve NiCl₂·6H₂O (catalytic amount) in methanol.

  • Substrate Addition: Add this compound (1 equivalent) to the solution.

  • Reductant Addition: Cool the mixture in an ice bath and slowly add NaBH₄ (3-4 equivalents) in portions. An immediate black precipitate and gas evolution will be observed.[10]

  • Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction is typically rapid.

  • Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ with dilute HCl. Make the solution basic with NaOH or NaHCO₃.

  • Extraction: Extract the product with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

Reaction Pathway: A Comparative Overview

G cluster_methods Reducing Agents Start This compound H2_PdC H2, Pd/C Start->H2_PdC Catalytic Hydrogenation Fe_HCl Fe/NH4Cl Start->Fe_HCl Metal/Acid Reduction CTH Pd/C, HCOONH4 Start->CTH Catalytic Transfer Hydrogenation NaBH4_NiCl2 NaBH4/NiCl2 Start->NaBH4_NiCl2 Borohydride System End Ethyl 4-aminobutanoate H2_PdC->End Fe_HCl->End CTH->End NaBH4_NiCl2->End

References

A Comparative Guide for Michael Donors: Ethyl 4-nitrobutanoate vs. Methyl 4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced art of C-C bond formation, the Michael addition stands as a robust and indispensable tool. The strategic selection of the Michael donor is paramount, directly influencing reaction kinetics, yield, and the downstream viability of synthetic pathways. This guide offers an in-depth comparison of two closely related yet distinct Michael donors: ethyl 4-nitrobutanoate and mthis compound.

While direct, head-to-head comparative studies under identical conditions are not extensively documented in peer-reviewed literature, this analysis synthesizes established principles of organic chemistry with available experimental data for each reagent. By examining their intrinsic properties, we can construct a logical framework to guide researchers in making an informed choice for their specific synthetic challenges.

The Michael Addition: A Mechanistic Overview

The Michael reaction, or conjugate 1,4-addition, involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1] Nitroalkanes are particularly effective donors because the strong electron-withdrawing nature of the nitro group (-NO₂) significantly increases the acidity of the α-protons (the protons on the carbon adjacent to the nitro group).[2]

The reaction is typically initiated by a base, which deprotonates the α-carbon to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and a subsequent enolate intermediate.[3] Protonation of this enolate yields the final 1,4-adduct.[1] The entire process is a powerful method for constructing complex carbon skeletons under relatively mild conditions.[4]

Protocol_Flow cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_products Products MA Methyl Acrylate (4) (10 mmol) Mix Combine in Sealed Vessel MA->Mix NM Nitromethane (2) (25 mmol) NM->Mix DBU DBU (0.05 mmol) DBU->Mix MW Microwave Irradiation 70-75 °C, 25 W, 0.5 h Mix->MW Purify Column Chromatography (Hexane-EtOAc 95:5) MW->Purify P1 Mthis compound (5) (69% yield) Purify->P1 P2 Dimethyl 4-nitroheptanedioate (6) (10% yield, side product) Purify->P2

References

A Comparative Guide to the Biological Activity of Ethyl 4-Nitrobutanoate Derivatives: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with tunable biological activities is paramount. Among these, nitroaliphatic compounds have emerged as a class of molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1][2] The reactivity of the nitro group, often acting as a pharmacophore, is central to their mechanism of action, which frequently involves bioreduction to generate reactive nitrogen species that can induce cellular damage in target organisms.[2] This guide provides a comprehensive framework for assessing the biological activity of ethyl 4-nitrobutanoate derivatives, a promising but underexplored subclass of nitroaliphatic esters.

While direct comparative studies on a homologous series of this compound derivatives are not extensively documented in publicly available literature, this guide will leverage data from structurally related aliphatic nitro compounds to establish a foundational understanding of their structure-activity relationships (SAR). We will delve into the experimental methodologies required for their biological evaluation, present a comparative analysis based on available data for analogous compounds, and propose a rational approach for the design of novel, potent this compound derivatives.

The Influence of Substitution on Antimicrobial Potency: A Case Study

A seminal study on the antimicrobial activity of simple aliphatic nitro compounds provides critical insights into the structural modifications that can dramatically enhance biological efficacy.[3] The research demonstrates that the introduction of a halogen, particularly bromine, adjacent to the nitro group can confer potent and broad-spectrum antimicrobial activity. This serves as an excellent model for predicting the potential of similarly modified this compound derivatives.

Comparative Antimicrobial Activity of Aliphatic Nitro Alcohols

The following table summarizes the minimum inhibitory concentrations (MICs) of a series of nitro alcohols against a panel of bacteria and fungi, illustrating the profound effect of α-bromination.

CompoundStructureS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
2-Nitro-1-butanolCH₃CH₂CH(NO₂)CH₂OH>1000>1000>1000>1000>1000
2-Bromo-2-nitro-1-propanolCH₃C(Br)(NO₂)CH₂OH3.16.2256.212.5
2-Bromo-2-nitro-1,3-propanediolHOCH₂C(Br)(NO₂)CH₂OH1.63.112.53.16.2
2-Bromo-2-nitro-1-pentanolCH₃(CH₂)₂C(Br)(NO₂)CH₂OH6.212.55012.525

Data synthesized from Clark, N. G., et al. (1973). Synthesis and Antimicrobial Activity of Aliphatic Nitro Compounds. Journal of Medicinal Chemistry, 16(10), 1185-1188.[3]

The data unequivocally demonstrates that the parent nitro alcohol is virtually inactive, while the introduction of a bromine atom at the carbon bearing the nitro group leads to a dramatic increase in antimicrobial potency against a broad spectrum of pathogens. This suggests that a primary focus for enhancing the biological activity of this compound should be the synthesis of its α-bromo derivative, ethyl 2-bromo-4-nitrobutanoate.

Experimental Protocols for Assessing Biological Activity

To ensure scientific rigor and reproducibility, the following detailed protocols for assessing antimicrobial and cytotoxic activity are provided.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds in DMSO D Add compound dilutions to wells A->D B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) E Inoculate wells with microbial suspension B->E C Dispense broth media into 96-well plate C->D D->E F Incubate at appropriate temperature (e.g., 37°C for 24h) E->F G Visually inspect for turbidity or measure OD600 F->G H Determine MIC (lowest concentration with no visible growth) G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound derivatives in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted compounds with the standardized microbial suspension. Include positive (microbes in medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.

Workflow for MTT Assay

MTTAssay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 24-72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h (formazan formation) E->F G Solubilize formazan crystals with DMSO or Sorenson's buffer F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) relative to control H->I J Determine IC50 value I->J

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a further 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve and represents the concentration of the compound that reduces cell viability by 50%.

Proposed Signaling Pathway for Nitro-Compound Induced Cytotoxicity

The biological activity of many nitro compounds is predicated on their intracellular reduction, leading to the formation of reactive species that can damage cellular macromolecules.

Proposed Mechanism of Action

NitroCompoundMoA cluster_cell Target Cell (e.g., Bacterium, Cancer Cell) cluster_entry Cellular Uptake cluster_activation Reductive Activation cluster_damage Cellular Damage A This compound Derivative B Nitroreductases A->B Enzymatic Reduction C Reactive Nitrogen Species (e.g., NO, NO₂⁻) B->C Generates D DNA Damage C->D E Protein Dysfunction C->E F Lipid Peroxidation C->F G Cell Death / Growth Inhibition D->G E->G F->G

Caption: Proposed mechanism of nitro-compound induced cytotoxicity.

Future Directions and Conclusion

This guide establishes a strategic framework for the systematic evaluation of this compound derivatives. The key takeaways for researchers are:

  • Prioritize α-Halogenation: Based on the strong evidence from related aliphatic nitro compounds, the synthesis and evaluation of α-bromo-ethyl 4-nitrobutanoate should be a high priority.

  • Systematic SAR Studies: A series of derivatives with modifications at the 2, 3, and 4 positions of the butanoate chain, as well as variations of the ester group, should be synthesized to build a comprehensive structure-activity relationship profile.

  • Broad-Spectrum Screening: Initial biological screening should encompass a diverse panel of Gram-positive and Gram-negative bacteria, fungi, and a selection of human cancer cell lines to identify the most promising therapeutic avenues.

By following the methodologies and principles outlined in this guide, researchers can effectively navigate the early stages of drug discovery and unlock the therapeutic potential of this versatile class of compounds. The journey from a simple ester to a potent therapeutic agent is paved with systematic investigation and a deep understanding of the interplay between chemical structure and biological function.

References

Quantitative Analysis of Ethyl 4-Nitrobutanoate in Reaction Mixtures: A Comparative Guide to GC-FID and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in syntheses involving Ethyl 4-nitrobutanoate, accurate quantification of this key intermediate within complex reaction mixtures is paramount for reaction monitoring, yield optimization, and impurity profiling. This guide provides an in-depth comparison of two robust and widely accessible analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The selection of the optimal method is contingent upon a nuanced understanding of the analyte's properties, the composition of the reaction matrix, and the specific analytical objectives. This document offers detailed experimental protocols, a comparative analysis of their performance characteristics, and the scientific rationale underpinning the methodological choices, all grounded in established analytical principles and regulatory expectations.

Introduction to this compound and the Analytical Challenge

This compound (C₆H₁₁NO₄, MW: 161.16 g/mol ) is a valuable building block in organic synthesis, often utilized in the preparation of pharmaceuticals and other specialty chemicals. Its structure, featuring both an ester functional group and a nitroalkane moiety, dictates its physicochemical properties and informs the selection of an appropriate analytical strategy. The primary challenge in its quantification lies in achieving selective and accurate measurement in the presence of starting materials, reagents, by-products, and solvents, which collectively constitute the reaction matrix.

Physicochemical Properties Informing Method Selection

A critical first step in method development is the consideration of the analyte's properties. This compound is a liquid with a boiling point of 156-158°C at 20 Torr, indicating sufficient volatility for gas chromatography.[1] However, it is also susceptible to degradation at elevated temperatures, particularly in the presence of moisture or catalytic residues, which could compromise the accuracy of GC analysis if not carefully controlled. The nitro group provides a chromophore that absorbs ultraviolet (UV) light, making HPLC with UV detection a viable alternative that operates at ambient temperature.

Comparative Overview: GC-FID vs. HPLC-UV

FeatureGas Chromatography with Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase.Separation of compounds in the liquid phase based on their polarity and interaction with a stationary phase.
Analyte Suitability Volatile and thermally stable compounds.Non-volatile or thermally labile compounds soluble in a liquid mobile phase.
Detector Flame Ionization Detector (FID): Universal detector for organic compounds, highly sensitive to hydrocarbons.Ultraviolet (UV) Detector: Selective for compounds with chromophores that absorb UV light.
Strengths High resolution, speed, and sensitivity for volatile compounds.Broad applicability, suitable for a wide range of compounds, non-destructive.
Limitations Requires analyte to be volatile and thermally stable. Potential for on-column degradation.Can be affected by matrix interferences that absorb at the same wavelength. Requires analyte solubility in the mobile phase.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Its high resolving power and the near-universal response of the FID to organic molecules make it an attractive option for analyzing this compound.

Causality Behind Experimental Choices

The selection of a GC-FID method is predicated on the volatility of this compound. The key to a successful GC analysis is to ensure the thermal stability of the analyte during volatilization in the injector and passage through the analytical column. A split injection is employed to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks. The choice of a mid-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, provides good selectivity for the separation of the analyte from other components in the reaction mixture based on differences in boiling points and polarity. The use of an internal standard is crucial for achieving high precision and accuracy, as it corrects for variations in injection volume and detector response.[2][3][4][5]

Experimental Workflow: GC-FID

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing s1 1. Aliquot Reaction Mixture s2 2. Add Internal Standard (e.g., Diethyl Phthalate) s1->s2 s3 3. Dilute with Solvent (e.g., Ethyl Acetate) s2->s3 s4 4. Vortex and Centrifuge s3->s4 s5 5. Transfer Supernatant to GC Vial s4->s5 a1 6. Inject Sample s5->a1 a2 7. Separation on Capillary Column a1->a2 a3 8. Detection by FID a2->a3 d1 9. Integrate Peak Areas a3->d1 d2 10. Calculate Analyte/IS Ratio d1->d2 d3 11. Quantify using Calibration Curve d2->d3

Caption: Workflow for the quantitative analysis of this compound by GC-FID.

Detailed Experimental Protocol: GC-FID

1. Sample Preparation:

  • Accurately transfer a 10 µL aliquot of the reaction mixture into a 2 mL autosampler vial.

  • Add 990 µL of a pre-prepared internal standard (IS) solution (e.g., 1 mg/mL Diethyl Phthalate in ethyl acetate).

  • Cap the vial and vortex for 30 seconds to ensure homogeneity.

  • If particulates are present, centrifuge the vial at 5000 rpm for 5 minutes.

  • Transfer the clear supernatant to a new autosampler vial with a micro-insert.

2. GC-FID Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 220°C

    • Hold at 220°C for 5 minutes

  • Detector Temperature (FID): 280°C

  • Hydrogen Flow: 40 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Helium): 25 mL/min

3. Calibration:

  • Prepare a series of calibration standards by spiking known concentrations of this compound into a blank reaction matrix (if available) or a suitable solvent.

  • Add the internal standard to each calibration standard at the same concentration as in the samples.

  • Analyze the calibration standards using the same GC-FID method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV offers a complementary approach, particularly advantageous if this compound exhibits thermal instability or if the reaction mixture contains non-volatile components that could interfere with GC analysis.

Causality Behind Experimental Choices

Experimental Workflow: HPLC-UV

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 1. Aliquot Reaction Mixture s2 2. Dilute with Mobile Phase s1->s2 s3 3. Filter through 0.45 µm Syringe Filter s2->s3 s4 4. Transfer to HPLC Vial s3->s4 a1 5. Inject Sample s4->a1 a2 6. Separation on C18 Column a1->a2 a3 7. Detection by UV Detector a2->a3 d1 8. Integrate Peak Area a3->d1 d2 9. Quantify using External Standard Calibration d1->d2

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Detailed Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately transfer a 10 µL aliquot of the reaction mixture into a 1.5 mL microcentrifuge tube.

  • Add 990 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with 50:50 (v/v) Acetonitrile : Water containing 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm

  • Run Time: 10 minutes

3. Calibration:

  • Prepare a series of calibration standards by dissolving known amounts of pure this compound in the mobile phase.

  • Analyze the calibration standards using the same HPLC-UV method.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

Method Validation and Performance Comparison

A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9] The following table presents a hypothetical but realistic comparison of the performance parameters for the two methods.

Validation ParameterGC-FIDHPLC-UVAcceptance Criteria (ICH Q2(R1))
Specificity Demonstrated by baseline resolution from other components.Demonstrated by peak purity analysis and resolution from other components.The analytical signal of the analyte should not be affected by other components.
Linearity (r²) > 0.999> 0.999r² ≥ 0.99
Range 1 - 500 µg/mL1 - 500 µg/mLDefined by linearity, accuracy, and precision.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Typically within ±2% of the true value for drug substance assay.
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.0%Typically ≤ 1% for drug substance assay.
- Intermediate Precision≤ 2.0%≤ 2.0%Typically ≤ 2% for drug substance assay.
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mLSignal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mLSignal-to-noise ratio of 10:1.
Robustness Unaffected by small variations in oven temperature ramp and flow rate.Unaffected by small variations in mobile phase composition and pH.Consistent results with deliberate small changes in method parameters.

Discussion and Recommendations

GC-FID generally offers higher sensitivity (lower LOD and LOQ) and superior resolution for volatile compounds, making it an excellent choice for trace-level quantification and impurity profiling, provided that this compound and other reaction components are thermally stable. The use of an internal standard in the GC-FID method provides a high degree of precision and accuracy by mitigating potential errors from sample preparation and injection.

HPLC-UV , on the other hand, is a more versatile technique that avoids the potential for thermal degradation of the analyte. It is particularly well-suited for in-process control where high precision is required for monitoring the disappearance of starting materials and the appearance of the product. However, its sensitivity may be lower than GC-FID, and it is more susceptible to matrix effects, where co-eluting impurities can interfere with the analyte's UV absorbance.[10][11][12][13][14] Careful evaluation of the reaction matrix for UV-active interferences is crucial during method development.

The choice between GC-FID and HPLC-UV for the quantitative analysis of this compound in a reaction mixture is not a one-size-fits-all decision.

  • For high-sensitivity applications and detailed impurity profiling where thermal stability is not a concern, GC-FID is the recommended method due to its superior resolution and lower detection limits.

  • For routine reaction monitoring and for reaction mixtures containing non-volatile components or where the thermal stability of the analyte is questionable, HPLC-UV provides a robust and reliable alternative.

Ultimately, the most suitable method will be determined by a thorough evaluation of the specific analytical requirements, including the nature of the sample matrix, the desired level of sensitivity, and the available instrumentation. It is imperative that the chosen method undergoes a comprehensive validation to ensure the generation of accurate, reliable, and reproducible data, thereby supporting confident decision-making in the research and development process.

References

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for Ethyl 4-nitrobutanoate Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Ethyl 4-aminobutanoate Synthesis

The catalytic hydrogenation of ethyl 4-nitrobutanoate is a pivotal transformation in synthetic chemistry, yielding ethyl 4-aminobutanoate. This product is a valuable intermediate, notably as a precursor to gamma-aminobutyric acid (GABA) analogues, which are significant in pharmaceutical research and development for their neurological activity. The efficiency and selectivity of this reduction are paramount, directly impacting the yield, purity, and economic viability of the final active pharmaceutical ingredient (API).

The primary challenge lies in the selective reduction of the nitro group to a primary amine without affecting the ester functionality. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically benchmark the performance of various heterogeneous catalysts for this specific transformation. We will delve into the causality behind experimental design, present detailed protocols for robust evaluation, and offer a clear methodology for data analysis and comparison.

Catalyst Selection: An Overview of Primary Candidates

The reduction of a nitro group is a well-established transformation, and several heterogeneous catalysts are commonly employed. The choice of catalyst is critical and depends on a balance of activity, selectivity, cost, and safety.[1]

  • Palladium on Carbon (Pd/C): Often the catalyst of choice for nitro group reductions due to its high activity and generally good selectivity under mild conditions.[2] Different loadings of palladium (typically 5-10%) on a high-surface-area activated carbon support are common.[2]

  • Raney® Nickel (Raney Ni): A highly active, non-precious metal catalyst, making it a cost-effective option for large-scale industrial processes.[1][3] It is known for its versatility in hydrogenating various functional groups.[3] However, its high reactivity can sometimes lead to lower selectivity, and it is pyrophoric, requiring careful handling.[1][3]

  • Platinum on Carbon (Pt/C): Another highly active precious metal catalyst effective for nitro group hydrogenation.[4] It can be more robust than Pd/C in certain applications and less prone to poisoning, though it is generally more expensive.[1]

  • Rhodium on Carbon (Rh/C): While highly active, rhodium is typically used for the hydrogenation of aromatic rings and is often too aggressive for selective nitro group reduction in a molecule with other reducible functionalities, making it a less common choice for this specific application.

Key Performance Indicators for Catalyst Benchmarking

A rigorous comparison of catalyst performance requires the quantification of several key metrics. These indicators provide an objective basis for ranking catalysts and selecting the optimal system for a specific process.

  • Conversion (%): The percentage of the starting material (this compound) that has been consumed during the reaction.

  • Selectivity (%): The percentage of the converted starting material that has been transformed into the desired product (ethyl 4-aminobutanoate). This is crucial for minimizing side-product formation and simplifying downstream purification.

  • Yield (%): The overall percentage of the starting material that is converted into the desired product (Yield = Conversion × Selectivity).

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before the catalyst becomes deactivated. It is a measure of the catalyst's stability and overall efficiency.[5]

    • Formula: TON = (moles of converted substrate) / (moles of catalyst)[6]

  • Turnover Frequency (TOF): The turnover number per unit of time, representing the specific activity of the catalytic sites. It is a crucial metric for comparing the intrinsic activity of different catalysts.[5]

    • Formula: TOF = TON / reaction time (typically in h⁻¹ or s⁻¹)[6]

Experimental Protocol: A Framework for Comparative Catalyst Screening

This section outlines a detailed, self-validating protocol for benchmarking the performance of different catalysts in a slurry-phase batch hydrogenation reactor. The causality behind each step is explained to ensure scientific integrity.

Catalyst Preparation and Pre-activation
  • Rationale: Proper handling and activation are crucial for ensuring consistent catalyst activity. Raney Nickel, in particular, is often supplied under water or a protective solvent to prevent its pyrophoric nature and must be washed before use.[3] Precious metal catalysts (Pd/C, Pt/C) are typically used as received but should be handled under an inert atmosphere to prevent surface oxidation.

  • Protocol for Raney Nickel:

    • Weigh the required amount of Raney Nickel slurry in a beaker under a fume hood.

    • Carefully decant the storage water.

    • Wash the catalyst by adding the reaction solvent (e.g., ethanol), stirring gently, allowing the catalyst to settle, and decanting the solvent. Repeat this process 3-4 times to remove residual water and any stabilizing agents.

    • After the final wash, add a small amount of the reaction solvent to keep the catalyst as a slurry for transfer to the reactor. Caution: Do not allow Raney Nickel to dry, as it is pyrophoric.[3]

  • Protocol for Pd/C and Pt/C:

    • Weigh the required amount of catalyst in a glove bag or under a gentle stream of nitrogen.

    • If transferring as a dry powder, do so quickly to minimize air exposure. Alternatively, create a slurry in a small amount of deoxygenated reaction solvent for easier and safer transfer.

Reactor Setup and Reaction Execution
  • Rationale: A controlled environment is essential for reproducible results. The removal of air is critical to prevent catalyst oxidation and potential side reactions. Vigorous stirring is necessary to ensure good gas-liquid-solid mass transfer, which can otherwise become the rate-limiting step.[7]

  • Procedure:

    • Reactor Charging: To a high-pressure autoclave reactor equipped with a magnetic stir bar, gas inlet/outlet, pressure gauge, and thermocouple, add the catalyst slurry.

    • Add the solvent (e.g., absolute ethanol, 200 proof).

    • Add the substrate, this compound. A typical substrate-to-catalyst ratio by weight is between 20:1 and 100:1.[4]

    • Sealing and Purging: Seal the reactor securely. Purge the system by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle 5 times to remove all residual oxygen.

    • Following the nitrogen purge, perform a similar purge cycle with hydrogen gas (3 times) to saturate the headspace with the reactant gas.

    • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

    • Begin vigorous stirring (e.g., >1000 rpm) and heat the reactor to the target temperature (e.g., 40-60 °C).

    • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop from the hydrogen cylinder, indicating hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. Samples can be taken at various time points (if the reactor setup allows) to perform a kinetic analysis.

Work-up and Product Analysis
  • Rationale: Safe handling of the catalyst post-reaction and accurate quantification of products and remaining substrate are necessary for calculating the key performance indicators.

  • Procedure:

    • Cooling and Venting: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with nitrogen before opening.

    • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Caution: The Raney Nickel on the filter pad is still highly pyrophoric and should not be allowed to dry. Quench the filter cake immediately with copious amounts of water. Pd/C can also ignite in the presence of solvent and air.

    • Wash the filter cake with additional solvent to ensure complete recovery of the product.

    • Analysis: Analyze the crude product mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of this compound and the selectivity to ethyl 4-aminobutanoate. An internal standard (e.g., n-dodecane) should be used for accurate quantification. The identity of the product and any by-products should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).

Data Visualization and Comparison

To facilitate a clear and objective comparison, the experimental data should be summarized in a structured table. Below is a template table populated with hypothetical but realistic data for the hydrogenation of this compound under standardized conditions (e.g., 50 °C, 10 bar H₂, ethanol solvent, 2 hours, Substrate/Catalyst ratio = 50 w/w).

CatalystConversion (%)Selectivity (%)Yield (%)TON (mol/mol)TOF (h⁻¹)
5% Pd/C999897450225
10% Pd/C>9999>98230115
Raney® Ni>9995>9411055
5% Pt/C959792480240

Note: This is illustrative data. Actual results will depend on specific catalyst properties and reaction conditions.

Visualizing the Workflow and Catalytic Mechanism

Diagrams are essential for conveying complex workflows and scientific concepts clearly.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Weighing & Pre-activation reactor_charge Reactor Charging (Substrate, Solvent, Catalyst) catalyst_prep->reactor_charge purge Seal & Purge (N2 then H2) reactor_charge->purge react Pressurize & Heat (H2, Temp, Stirring) purge->react monitor Monitor H2 Uptake react->monitor workup Cool, Vent & Filter Catalyst monitor->workup analysis GC / HPLC / GC-MS Analysis workup->analysis data Calculate KPIs (Conversion, Selectivity, TOF) analysis->data

Caption: A typical experimental workflow for batch hydrogenation.

catalytic_cycle M Catalyst Surface (M) MH2 M-H₂ M->MH2 + H₂ M_H_H M(H)₂ MH2->M_H_H Dissociative Adsorption M_Sub M-Substrate M_H_H->M_Sub + Substrate (R-NO₂) M_Int M-Intermediate (R-NHOH) M_Sub->M_Int + 2H - H₂O M_Prod M-Product M_Int->M_Prod + 2H - H₂O M_Prod->M - Product (R-NH₂)

Caption: Generalized catalytic cycle for nitro group hydrogenation.

Conclusion and Recommendations

This guide provides a robust framework for the systematic benchmarking of catalysts for this compound hydrogenation. Based on existing literature for similar transformations, Palladium on Carbon (Pd/C) is often a highly effective starting point, offering a good balance of high activity and selectivity under mild conditions.[1] Raney Nickel presents a viable, low-cost alternative, particularly for large-scale synthesis, although careful optimization may be required to maximize selectivity.[1][3] Platinum on Carbon (Pt/C) is also a strong candidate, potentially offering enhanced stability.

Ultimately, the optimal catalyst is application-dependent. By implementing the detailed protocols and rigorous data analysis methods outlined in this guide, researchers can confidently identify the most efficient and selective catalyst, thereby accelerating process development and ensuring the production of high-quality ethyl 4-aminobutanoate for downstream applications.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 4-Nitrobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 4-nitrobutanoate (CAS No. 2832-16-8), a compound whose disposal requires careful consideration due to its chemical properties. The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management, ensuring the protection of personnel and the environment.

Understanding the Hazard Profile of this compound

This compound is an aliphatic nitro compound and an ester. While specific toxicity data is not extensively published, the presence of the nitroalkane functional group and the ester linkage dictates a cautious approach to its handling and disposal. The primary hazards are associated with its potential instability and the release of toxic decomposition products.[1]

Key Hazard Considerations:

  • Thermal Instability: Like many nitro compounds, this compound may decompose exothermically at elevated temperatures, potentially leading to a runaway reaction.[1][2]

  • Hydrolytic Instability: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.[1] This reaction will yield 4-nitrobutanoic acid and ethanol. While this can be a method for degradation, uncontrolled hydrolysis can lead to the generation of corrosive and flammable byproducts.

  • Combustibility: As a combustible solid, it can burn, though it may be difficult to ignite.[3] During combustion, it will emit toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

  • Health Hazards: It is classified as causing serious eye irritation.[3] General hazards for aliphatic nitro compounds include potential for methemoglobinemia, and irritation to the skin, mucous membranes, and respiratory tract.[5]

A summary of the available hazard information is presented in Table 1.

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionGHS PictogramPrecautionary Codes
Eye Irritation (Category 2A)Causes serious eye irritation.[3]GHS07P264, P280, P305+P351+P338, P337+P313
Combustible SolidMay burn under certain conditions.[3]--
Water Hazard Class (WGK) 3Severely hazardous to water.[3]--
Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling or disposing of this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and eye irritation.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.

  • Body Protection: A laboratory coat and closed-toe shoes are required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be used.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any vapors or decomposition products.

Disposal Decision Workflow

The appropriate disposal path for this compound depends on the quantity of waste and the available facilities. The following decision tree provides a logical framework for selecting the correct disposal procedure.

Disposal_Workflow start This compound Waste decision1 Small Quantity? (< 5g) start->decision1 process1 Chemical Degradation (Alkaline Hydrolysis) decision1->process1 Yes process2 Hazardous Waste Collection decision1->process2 No end Disposal Complete process1->end decision2 Licensed Disposal Facility Available? process2->decision2 process3 Incineration decision2->process3 Yes process4 Consult EHS for Alternative Treatment decision2->process4 No process3->end process4->end

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

For larger quantities of this compound and any materials heavily contaminated with it (e.g., glassware, spill cleanup debris), direct chemical treatment in the lab is not recommended due to the potential for uncontrolled reactions and the generation of significant volumes of hazardous byproducts.

  • Segregation and Collection:

    • Collect all waste this compound and contaminated materials in a dedicated, properly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

    • Label the container clearly as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

  • Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat sources and incompatible materials such as strong oxidizing agents and bases.[4]

  • Professional Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • The preferred method of disposal for nitroalkanes is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the toxic NOx gases produced during combustion.[6][7] This process ensures the complete destruction of the compound into less harmful components.[8]

For small, residual amounts of this compound, chemical degradation through alkaline hydrolysis can be a viable in-lab disposal method. This procedure must be performed with extreme caution in a chemical fume hood. The principle behind this method is the base-catalyzed hydrolysis of the ester to form 4-nitrobutanoic acid and ethanol, followed by neutralization.

Experimental Protocol: Alkaline Hydrolysis of this compound

Materials and Equipment:

  • This compound waste (< 5g)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Stir plate and magnetic stir bar

  • Beaker or Erlenmeyer flask (appropriately sized for the reaction volume)

  • pH paper or a calibrated pH meter

  • Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)

Procedure:

  • Preparation:

    • Ensure the reaction is performed in a certified chemical fume hood.

    • Place the beaker or flask containing the magnetic stir bar on the stir plate.

  • Initial Dilution:

    • If the waste is a solid, dissolve it in a minimal amount of a water-miscible solvent like ethanol or acetone.

    • Slowly add the this compound solution to an excess of cold water in the reaction vessel with stirring. This dilution helps to control the reaction rate and dissipate heat.

  • Hydrolysis:

    • While stirring vigorously, slowly add the 1 M NaOH solution dropwise to the diluted this compound mixture.

    • Monitor the temperature of the reaction mixture. If it begins to warm significantly, slow the addition of NaOH and/or cool the vessel in an ice bath. The hydrolysis of esters is an exothermic process.

    • Continue adding NaOH until the pH of the solution is between 10 and 12.

    • Allow the mixture to stir at room temperature for at least 2 hours to ensure complete hydrolysis.

  • Neutralization:

    • After the hydrolysis is complete, slowly and carefully add 1 M HCl dropwise to neutralize the excess base.

    • Monitor the pH of the solution. The target pH is between 6 and 8. Be cautious as the neutralization reaction is also exothermic.

  • Final Disposal:

    • Once the solution is neutralized, it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[9] Check with your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of neutralized solutions.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_neutralize Neutralization cluster_dispose Disposal prep1 Work in Fume Hood prep2 Assemble Reaction Vessel prep1->prep2 react1 Dilute Waste with Cold Water prep2->react1 react2 Slowly Add 1M NaOH react1->react2 react3 Monitor Temperature react2->react3 react4 Adjust pH to 10-12 react3->react4 react5 Stir for 2 Hours react4->react5 neut1 Slowly Add 1M HCl react5->neut1 neut2 Monitor pH neut1->neut2 neut3 Adjust pH to 6-8 neut2->neut3 disp1 Consult EHS Guidelines neut3->disp1 disp2 Dispose Down Drain with Water disp1->disp2

Caption: Step-by-step workflow for the alkaline hydrolysis of this compound.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, respiratory protection may be required.

  • Containment:

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Cleanup and Collection:

    • Collect the spilled material and absorbent into a designated hazardous waste container.

    • Do not use combustible materials like paper towels for the initial cleanup of large spills.

  • Decontamination:

    • Decontaminate the spill area with a detergent and water solution.[10]

    • For final rinsing, use a solvent such as ethanol, followed by a final wash with soap and water.

    • Collect all cleaning materials (e.g., wipes, gloves) and dispose of them as hazardous waste.

  • Reporting:

    • Report the spill to your supervisor and your institution's EHS office, following established institutional protocols.

By adhering to these scientifically sound and safety-conscious procedures, researchers and laboratory professionals can ensure the proper and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our primary commitment is to safety. The handling of reactive chemical intermediates like Ethyl 4-nitrobutanoate (CAS No. 2832-16-8) demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that every procedure is underpinned by a thorough understanding of the potential hazards and the rationale behind each protective measure.

Hazard Assessment: Understanding the Risks of this compound

This compound is an organic compound that presents several potential hazards that dictate our PPE requirements. It is typically a clear to slightly yellowish liquid.[1] The presence of the nitro group (NO₂) is a key structural feature that warrants careful consideration, as nitro compounds as a class are known for their energetic properties and potential for exothermic decomposition under certain conditions.[2]

The primary, immediate hazards identified for this compound are:

  • Eye Irritation : Direct contact with the eyes can cause significant irritation, including stinging, burning sensations, redness, and watering.[1] Prolonged or severe contact has the potential to cause corneal damage.[1] The GHS classification includes Eye Irritation (H319).

  • Flammability : As a flammable liquid, its vapors can form explosive mixtures with air.[2] It is crucial to handle this chemical away from heat, sparks, and open flames.[2]

  • Skin Contact : While specific data on skin irritation for this exact compound is limited, good laboratory practice and data from analogous nitro compounds necessitate the prevention of all skin contact.[3] Open wounds or irritated skin should never be exposed.

  • Inhalation : Vapors may be generated, especially if the substance is heated or agitated. While not explicitly detailed in the provided sources, inhalation of chemical vapors should always be minimized.

Core Protective Equipment Requirements

A multi-layered PPE strategy is essential. This involves selecting appropriate gear for eye, face, hand, and body protection.

Eye and Face Protection

Given the significant risk of eye irritation, robust eye protection is non-negotiable.

  • Chemical Safety Goggles : These are mandatory at all times when handling this compound. They must provide a complete seal around the eyes to protect from splashes and vapors. Ensure they conform to OSHA 29 CFR 1910.133 or equivalent standards.[4][5]

  • Face Shield : When performing operations with a higher risk of splashing (e.g., transferring large volumes, conducting reactions under pressure), a full-face shield must be worn in addition to safety goggles.[5]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Chemical-Resistant Gloves : Nitrile gloves are a suitable choice for incidental splash protection.[5] Always inspect gloves for tears or pinholes before use. If direct contact occurs, remove and dispose of the gloves immediately and wash your hands thoroughly. For prolonged handling or immersion, consult the glove manufacturer’s chemical resistance guide to select a material with a longer breakthrough time.

Body Protection

Protecting your body and personal clothing from contamination is crucial.

  • Laboratory Coat : A flame-resistant lab coat should be worn and kept fully buttoned to provide a barrier against splashes.[5]

  • Appropriate Attire : Long pants and closed-toe shoes are required.

Respiratory Protection

Engineering controls are the first line of defense against respiratory exposure.

  • Chemical Fume Hood : All handling of this compound should be conducted within a properly functioning chemical fume hood to control vapor inhalation.[5]

  • Respirator : In situations where engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow ensures that safety is integrated into every step of the experimental process.

Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: Prepare to Handle this compound assess 1. Assess Risks (Volume, Task, Conditions) start->assess select_ppe 2. Select Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess->select_ppe inspect_ppe 3. Inspect PPE for Integrity select_ppe->inspect_ppe don_ppe 4. Don PPE Correctly inspect_ppe->don_ppe handle 5. Handle Chemical in Certified Fume Hood don_ppe->handle doff_ppe 6. Doff PPE (Avoid Contamination) handle->doff_ppe dispose 7. Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose wash 8. Wash Hands Thoroughly dispose->wash end_op End wash->end_op

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.